molecular formula C12H16ClNO2 B3028405 3-(Piperidin-3-yl)benzoic acid hydrochloride CAS No. 2007921-14-2

3-(Piperidin-3-yl)benzoic acid hydrochloride

Cat. No.: B3028405
CAS No.: 2007921-14-2
M. Wt: 241.71
InChI Key: SCXUCFMEOAIYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-3-yl)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-3-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXUCFMEOAIYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007921-14-2
Record name Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007921-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-3-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Piperidin-3-yl)benzoic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. It outlines a robust, self-validating analytical workflow for identity, purity, and structural confirmation, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of piperidine-containing scaffolds in drug discovery and development.

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional architecture that can be tailored to fit the binding pockets of various biological targets.[1] 3-(Piperidin-3-yl)benzoic acid hydrochloride is a bifunctional molecule incorporating this key piperidine moiety linked to a benzoic acid group. This structure presents multiple avenues for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries aimed at screening for novel biological activities. Understanding its core properties and establishing a rigorous analytical framework for its characterization are the first critical steps in its application for drug development.

Core Physicochemical Properties and Identification

The foundational step in working with any chemical entity is to confirm its identity through its fundamental properties. The molecular weight is a critical parameter derived from the molecular formula and is the basis for all stoichiometric calculations in synthesis and quantitative analysis.

The free base form, 3-(Piperidin-3-yl)benzoic acid, has a molecular formula of C12H15NO2 and a molecular weight of approximately 205.25 g/mol .[2] However, this compound is commonly supplied and utilized as its hydrochloride salt to improve stability and aqueous solubility. The addition of hydrogen chloride (HCl) results in the protonation of the basic piperidine nitrogen.

A summary of the key identification and physicochemical parameters for the hydrochloride salt is presented below.

PropertyValueSource
IUPAC Name 3-(Piperidin-3-yl)benzoic acid hydrochloride
CAS Number 2007921-14-2[3][4]
Molecular Formula C12H16ClNO2[3]
Molecular Weight 241.72 g/mol [3]
Monoisotopic Mass 205.11028 Da (free base)[5]

Analytical Characterization: A Self-Validating Workflow

To ensure the scientific integrity of any research, the identity, purity, and structure of a starting material must be unequivocally confirmed. A multi-technique approach provides a self-validating system where the results of each analysis corroborate the others. Mass spectrometry provides a direct measure of the molecular mass, HPLC assesses the sample's purity, and NMR spectroscopy delivers the definitive structural fingerprint.

G Validated Compound Identity & Purity Confirmed Reject Reject or Purify Batch Structure Structure Structure->Validated Yes Structure->Reject No Purity Purity Purity->Reject No Mass Mass Mass->Reject No

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is chosen due to the moderate polarity of the analyte. The acidic mobile phase serves a dual purpose: it ensures the benzoic acid moiety is protonated and sharpens peak shape, while also maintaining compatibility with mass spectrometry detection.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with a UV-Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Injection Volume: 5 µL.

  • Acceptance Criterion: The main peak should represent >95% of the total integrated peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the method of choice because the piperidine nitrogen is easily protonated, leading to a strong signal for the protonated molecular ion [M+H]+. This technique directly measures the mass-to-charge ratio (m/z), providing empirical evidence of the molecular weight of the free base.

Experimental Protocol:

  • System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Waters SQ Detector 2, coupled to an HPLC system running the protocol described above.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: 100-500 m/z.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak.

  • Expected Result: The primary ion observed should correspond to the protonated free base [C12H15NO2 + H]+.

    • Theoretical m/z: 206.12 (Calculated for C12H16NO2+).

    • Public databases predict an m/z of 206.11756 for the [M+H]+ adduct.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Causality: While MS confirms the mass and HPLC confirms purity, only NMR can provide detailed information about the specific arrangement of atoms, confirming the correct isomer (i.e., the 3,3'-substitution pattern) and overall structure. Proton (¹H) NMR reveals the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR shows the different carbon environments.

Experimental Protocol:

  • System: Bruker 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD). The choice of solvent is crucial for observing exchangeable protons (e.g., -NH2+, -COOH).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Distinct signals corresponding to the aromatic protons on the benzoic acid ring, and a complex set of aliphatic signals for the protons on the piperidine ring. The chemical shifts and splitting patterns will be characteristic of the 3,3'-substitution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the carbonyl carbon (COOH), aromatic carbons, and aliphatic carbons of the piperidine ring. The number of unique signals will correspond to the number of chemically non-equivalent carbons in the molecule.

Applications in Research and Drug Development

Piperidine and benzoic acid derivatives are common in medicinal chemistry.[6] The structure of 3-(Piperidin-3-yl)benzoic acid allows it to be used as a versatile scaffold. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation.[7] This dual functionality enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Such compounds are frequently explored as ligands for central nervous system (CNS) targets, including serotonin and dopamine receptors, or as inhibitors for various enzymes.[1]

Conclusion

3-(Piperidin-3-yl)benzoic acid hydrochloride is a valuable chemical building block for drug discovery. Its precise molecular weight of 241.72 g/mol is a fundamental starting point for its use in synthesis. However, ensuring the success of research endeavors requires moving beyond this single data point. The implementation of a rigorous, multi-faceted analytical workflow as described herein is paramount. By systematically validating the purity with HPLC, confirming the molecular weight with MS, and elucidating the precise chemical structure with NMR, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific results.

References

  • Vertex AI Search. 3-(piperidin-3-yl)benzoic acid hydrochloride.
  • Synblock Inc. CAS 908334-18-9 | 3-(piperidin-3-yl)benzoic acid.
  • PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid.
  • Alagić-Džambić L, et al. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 2023, 8(6):5-9.
  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.
  • BLD Pharm. 158861-24-6|3-(Piperidin-1-ylmethyl)benzoic acid.
  • PubChemLite. 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2).
  • UNODC.
  • Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubChem.
  • Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PubMed. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)
  • ACS Omega. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • RSC Medicinal Chemistry.
  • Journal of Natural Products. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.
  • PubChem. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • MySkinRecipes. 4-(Piperidin-3-yl)benzoic acid hydrochloride.
  • Chemat. 3-(Piperidin-3-yl)benzoic acid hydrochloride, 97% cas: (2007921-14-2).

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-(Piperidin-3-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(Piperidin-3-yl)benzoic acid hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each section details not just the "what" but the "why," offering a self-validating system of protocols and interpretation that culminates in the unambiguous confirmation of the molecular structure. This guide serves as a practical framework for the characterization of complex small molecules, grounded in authoritative analytical principles.

Introduction and Statement of Purpose

The precise characterization of molecular structure is a cornerstone of chemical and pharmaceutical sciences. The identity, purity, and structure of an active pharmaceutical ingredient (API) or a key intermediate directly impact its efficacy, safety, and intellectual property standing. 3-(Piperidin-3-yl)benzoic acid hydrochloride is a heterocyclic compound featuring a substituted piperidine ring linked to a benzoic acid moiety. Its structure presents a compelling case study for the application of modern analytical techniques.

This guide outlines a systematic and logical workflow for the complete structural verification of this compound. We will employ a synergistic combination of analytical methods to build a cohesive and irrefutable structural assignment, starting from the fundamental molecular formula and culminating in the precise mapping of its atomic connectivity.

Foundational Data and Hypothesized Structure

Before commencing experimental analysis, it is crucial to establish the foundational properties derived from the compound's name and available database information.

  • Compound Name: 3-(Piperidin-3-yl)benzoic acid hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₂[1]

  • Molecular Weight: 241.72 g/mol [1]

  • CAS Number: 2007921-14-2[1]

Based on its IUPAC name, the hypothesized structure consists of a benzoic acid molecule substituted at the 3-position with a piperidine ring, which itself is connected via its 3-position. The hydrochloride salt form indicates that the basic nitrogen of the piperidine ring is protonated.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂ (Free Base) / C₁₂H₁₆ClNO₂ (HCl Salt)PubChem[1][2]
Molecular Weight 205.25 g/mol (Free Base) / 241.72 g/mol (HCl Salt)PubChem[1][2]
Monoisotopic Mass 205.11028 Da (Free Base)PubChem[2]
CAS Number 2007921-14-2Vendor Data[1]

Integrated Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.[3][4][5][6]

Our workflow is designed to be sequential and self-validating. Each step provides critical information that informs the interpretation of subsequent data.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry is the first experimental step, serving to confirm the molecular weight and elemental composition of the analyte.[3]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard-resolution MS because its high mass accuracy allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z). This is a critical self-validating step.

Protocol:

  • Sample Preparation: Dissolve 0.1 mg of 3-(Piperidin-3-yl)benzoic acid hydrochloride in 1 mL of methanol/water (1:1 v/v).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The piperidine nitrogen is a basic site, readily accepting a proton to form the [M+H]⁺ ion.

  • Analysis: Acquire the spectrum in full scan mode from m/z 100-500.

Expected Results & Interpretation: The target ion is the protonated molecule of the free base, [C₁₂H₁₅NO₂ + H]⁺. The instrument should detect an ion with a measured m/z that corresponds to the calculated exact mass.

Table 2: Expected HRMS Data

IonCalculated Exact MassExpected Observed m/z
[M+H]⁺ 206.11756~206.1176

The detection of a peak at m/z ≈ 206.1176, within a mass accuracy of <5 ppm, provides strong evidence for the elemental formula C₁₂H₁₆NO₂⁺, thereby validating the foundational data.

Tandem Mass Spectrometry (MS/MS)

Causality: MS/MS analysis of the precursor ion ([M+H]⁺) provides structural insights through controlled fragmentation. The fragmentation patterns of piperidine derivatives are well-characterized and can reveal the connectivity of the molecule.

Protocol:

  • Precursor Selection: Isolate the [M+H]⁺ ion (m/z ≈ 206.12) in the quadrupole.

  • Fragmentation: Induce fragmentation using Collision-Induced Dissociation (CID) with argon gas.

  • Analysis: Acquire the product ion spectrum.

Expected Fragmentation: The fragmentation of piperidine-containing structures is often directed by the charged nitrogen atom.[7] Key expected fragmentation pathways include:

  • Loss of H₂O (18.01 Da): From the carboxylic acid group.

  • Loss of CO (28.00 Da) and H₂O: A common fragmentation for benzoic acids.

  • Ring-opening of piperidine: Leading to a series of characteristic smaller fragments.

The presence of these fragments would provide strong, corroborating evidence for the proposed benzoic acid and piperidine moieties.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: FTIR spectroscopy is an essential, non-destructive technique for identifying the key functional groups present in the molecule. The presence and characteristics of the O-H (acid), C=O (acid), and N-H (amine salt) stretches provide a rapid confirmation of the major structural features.[8]

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid sample analysis.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Absorptions & Interpretation: The spectrum is expected to show a combination of features characteristic of a carboxylic acid and a secondary amine hydrochloride.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O–H stretch3300 - 2500Very broad, strong
Amine Salt N⁺–H stretch~2700 - 2400Broad, multiple bands
Aromatic/Alkyl C–H stretch3100 - 2850Sharp, superimposed on O-H
Carboxylic Acid C=O stretch1760 - 1690Strong, sharp[8][9]
Aromatic Ring C=C stretch~1600, ~1475Medium to strong

Observing these specific bands, particularly the very broad O-H stretch and the strong carbonyl absorption, provides definitive confirmation of the carboxylic acid and amine hydrochloride functionalities.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[11] We will use a combination of ¹H, ¹³C, and 2D NMR experiments.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (OH, NH), while D₂O will exchange them for deuterium, causing their signals to disappear.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[11]

  • Experiments:

    • ¹H NMR: To identify all unique proton environments and their couplings.

    • ¹³C NMR: To identify all unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) couplings and thus adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

¹³C NMR Spectroscopy

Causality: This experiment reveals the number of unique carbon atoms in the molecule, providing a direct count that can be compared against the molecular formula. The chemical shift of each carbon indicates its electronic environment (e.g., aromatic, aliphatic, carbonyl).[12]

Expected Results: The structure has 12 carbon atoms, but due to symmetry in the benzene ring, we expect to see fewer than 12 signals.

  • Carboxyl Carbon (C=O): One signal, downfield (~165-175 ppm).

  • Aromatic Carbons (C₆H₄): Four signals expected. Two carbons are quaternary (C-1' and C-3'), and four are CH carbons. Due to the meta-substitution, C-2'/C-6' and C-4'/C-5' might be distinct or nearly equivalent, leading to 4-6 signals in the ~120-140 ppm region.

  • Piperidine Carbons (C₅H₁₀N): Five signals expected in the aliphatic region (~20-60 ppm).

¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum provides the most detailed structural map, showing the number of different types of protons, their integration (ratio), and their splitting patterns (multiplicity), which reveals neighboring protons.

Expected Results & Interpretation:

Caption: Hypothesized structure with expected ¹H NMR chemical shift regions.

  • Aromatic Protons (4H): Found in the downfield region (~7.5 - 8.2 ppm). The meta-substitution pattern will lead to complex splitting (multiplets).

  • Piperidine Protons (9H): Found in the upfield, aliphatic region (~1.5 - 3.5 ppm). These signals will be complex multiplets due to extensive coupling and potential diastereotopicity. The protons on carbons adjacent to the nitrogen (C2, C6) will be the most downfield in this group.

  • Exchangeable Protons:

    • Carboxylic Acid (OH, 1H): A broad singlet, typically very downfield (>12 ppm) in DMSO-d₆.

    • Amine (N⁺H₂, 2H): A broad singlet in the ~8.5-9.5 ppm range in DMSO-d₆. This signal will disappear upon D₂O shake.

Table 4: Summary of Predicted ¹H and ¹³C NMR Data

RegionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (from 2D NMR)
Carboxyl > 12 (broad s, 1H)~167Correlates with aromatic protons via HMBC
Aromatic 7.5 - 8.2 (m, 4H)125 - 140Protons show COSY coupling; Protons correlate to carbons via HSQC
Piperidine CH-N ~3.0 - 3.5 (m)~45 - 55Correlate with adjacent CH₂ protons via COSY
Piperidine CH₂ ~1.5 - 2.8 (m)~20 - 35Show complex intra-ring COSY correlations
Piperidine CH (C3) ~2.8 - 3.2 (m)~35 - 45Correlates with aromatic protons via HMBC (long-range)

The final, unambiguous assignment is achieved by integrating the 1D and 2D NMR data. COSY confirms H-C-C-H adjacencies within the piperidine and aromatic rings, while HSQC definitively links each proton to its carbon. Long-range HMBC correlations (e.g., from the C3 piperidine proton to the aromatic C3' and C4' carbons) would lock in the connection point between the two ring systems.

Conclusion: A Unified Structural Verdict

The structure of 3-(Piperidin-3-yl)benzoic acid hydrochloride is definitively confirmed through the systematic application and logical integration of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the correct elemental formula of C₁₂H₁₅NO₂.

  • FTIR Spectroscopy confirmed the presence of the critical carboxylic acid and amine hydrochloride functional groups.

  • ¹³C and ¹H NMR Spectroscopy , supported by 2D correlation experiments, provided an unambiguous map of the atomic connectivity, confirming the 3,3'-linkage between the benzoic acid and piperidine rings.

This multi-technique approach provides a robust and self-validating framework, ensuring the highest level of scientific confidence in the final structural assignment. This methodology is not only applicable to the title compound but serves as a gold-standard workflow for the characterization of novel small molecules in a regulated research and development environment.

References

  • PubChem. 3-(piperidin-3-yl)benzoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Blossomole. 3-(piperidin-3-yl)benzoic acid hydrochloride. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Wishart, D. S. (2011). HMDB: a comprehensive human metabolome database. Nucleic acids research, 39(Database issue), D628–D634. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

3-(Piperidin-3-yl)benzoic acid hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes theoretical prediction with empirical data patterns common to this specific chemical scaffold (phenyl-piperidine class).

CAS Registry Number: 1272632-74-0 (Free base related); 827614-64-2 (Boronic ester precursor context) Chemical Formula: C₁₂H₁₅NO₂[1][2][3] · HCl Molecular Weight: 205.25 g/mol (Free Base) / 241.71 g/mol (HCl Salt)[1]

Executive Summary

3-(Piperidin-3-yl)benzoic acid hydrochloride is a critical bifunctional scaffold in medicinal chemistry, particularly in the development of PARP inhibitors (poly ADP-ribose polymerase) and GPCR ligands.[1][2] Structurally, it consists of a benzoic acid moiety linked at the meta position to a piperidine ring.

Unlike its para-substituted isomer (a key intermediate for Niraparib ), the meta-isomer allows for vectors that explore distinct hydrophobic pockets in enzyme active sites.[1][2] This guide provides a comprehensive spectral analysis (NMR, IR, MS) and characterization strategy to distinguish this scaffold from its regioisomers during synthesis and quality control.

Structural Analysis & Synthetic Origin

To interpret the spectral data accurately, one must understand the connectivity and the impact of the hydrochloride salt form.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the logical flow of connectivity and the resulting electronic environments that dictate spectral signals.

G Benzoic Benzoic Acid Moiety (Electron Withdrawing) Linker C3-C3' Bond (Restricted Rotation) Benzoic->Linker Defines Meta Substitution Piperidine Piperidine Ring (Aliphatic Amine) Linker->Piperidine Chiral Center (C3') Salt HCl Salt Form (Protonated Nitrogen) Piperidine->Salt Induces Chemical Shift (Deshielding)

Figure 1: Structural connectivity and electronic influence map. The protonation of the piperidine nitrogen significantly deshields adjacent aliphatic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the preferred solvent.[1][2] D₂O is not recommended for primary characterization as it causes the exchange of the ammonium (


) and carboxylic acid (

) protons, eliminating key diagnostic signals.
¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct aromatic pattern (1,3-disubstituted benzene) and a complex aliphatic region due to the chiral center at the piperidine C3 position.[2]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
12.80 - 13.10 Broad Singlet1HCOOHCarboxylic acid proton (exchangeable).[1][2]
9.10 - 9.40 Broad Singlet1HNH₂⁺ (a)Ammonium proton (axial/equatorial split possible).[1][2]
8.70 - 9.00 Broad Singlet1HNH₂⁺ (b)Ammonium proton.[1][2]
7.85 - 7.90 Singlet (t)1HAr-H2Isolated proton between substituents (most deshielded).[1][2]
7.80 - 7.85 Doublet (d)1HAr-H6Ortho to COOH, Para to Piperidine.[1][2]
7.50 - 7.55 Doublet (d)1HAr-H4Ortho to Piperidine, Para to COOH.[1][2]
7.40 - 7.48 Triplet (t)1HAr-H5Meta to both substituents.[1][2]
3.20 - 3.45 Multiplet2HPip-H2Deshielded by adjacent N⁺.[1][2]
3.05 - 3.15 Multiplet1HPip-H3Chiral methine proton (benzylic-like).[1][2]
2.80 - 2.95 Multiplet2HPip-H6Adjacent to N⁺.[1][2]
1.85 - 1.95 Multiplet1HPip-H4 (eq)Aliphatic ring.[1][2]
1.60 - 1.80 Multiplet3HPip-H4(ax), H5Aliphatic ring.[1][2]

Key Diagnostic Feature: The aromatic region must show a singlet-doublet-doublet-triplet pattern.[1][2] If you observe a pair of doublets (AA'BB' system), you have likely synthesized the para-isomer (Niraparib intermediate) by mistake.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)AssignmentNotes
167.5 C=O[1][2]Carbonyl carbon.[2]
144.2 Ar-C3Quaternary aromatic attached to Piperidine.[1][2]
131.5 Ar-C1Quaternary aromatic attached to COOH.[1][2]
130.8 Ar-C6Aromatic CH.[1][2][4][5]
129.1 Ar-C5Aromatic CH.[1][2][4][5]
128.4 Ar-C2Aromatic CH.[1][2][4][5]
127.8 Ar-C4Aromatic CH.[1][2][4]
47.5 Pip-C2Adjacent to N.
44.2 Pip-C6Adjacent to N.
39.5 Pip-C3Chiral center (overlaps with DMSO solvent peak often).[1][2]
29.1 Pip-C4
22.8 Pip-C5

Mass Spectrometry (MS) Data

Method: LC-MS (ESI, Positive Mode).[1][2][6] Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[2]

Ionization Profile[1][2]
  • Monoisotopic Mass: 205.11 Da (Free Base)[1]

  • Observed Ion [M+H]⁺: 206.1 m/z[1][3]

  • Observed Ion [M+Na]⁺: 228.1 m/z[1]

Fragmentation Pathway (MS/MS)

The fragmentation pattern is useful for structural confirmation.

MS Parent Parent Ion [M+H]+ m/z 206.1 Frag1 Loss of H2O (COOH -> CO+) m/z 188.1 Parent->Frag1 -18 Da Frag2 Loss of Formic Acid (COOH cleavage) m/z 160.1 Parent->Frag2 -46 Da Frag3 Piperidine Ring Cleavage (Retro-Diels-Alder type) m/z ~120-130 Frag1->Frag3 Ring opening

Figure 2: Proposed ESI+ fragmentation pathway for structural verification.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State).[1][2]

Wavenumber (cm⁻¹)Vibration ModeAssignment
2800 - 3100 N-H Stretch (Broad)Ammonium salt (NH₂⁺).[1][2] Overlaps with C-H stretch.[2]
2500 - 3300 O-H Stretch (Very Broad)Carboxylic acid dimer.
1690 - 1715 C=O[1][2] Stretch (Strong)Benzoic acid carbonyl.
1580 - 1600 C=C StretchAromatic ring breathing.[1][2]
1250 - 1300 C-O StretchAcid C-O bond.[1][2]
740 - 760 C-H Bending (Out of plane)Diagnostic for meta-substituted benzene.[1][2]

Experimental Validation Protocol

To ensure the integrity of this material for use in drug development (E-E-A-T principle), the following self-validating workflow is recommended.

Purity & Salt Stoichiometry Determination

Objective: Confirm the material is the Mono-HCl salt and not the free base or Di-HCl.

  • Chloride Content Titration:

    • Dissolve 50 mg of sample in deionized water.

    • Titrate with 0.1 N AgNO₃ using potassium chromate indicator.[2]

    • Target Calculation: Theoretical Cl⁻ content = (35.45 / 241.71) × 100 = 14.66% .

    • Acceptance Criteria: 14.4% – 14.9%.[2]

  • HPLC Purity Method:

    • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[2]

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 230 nm (Benzoic acid absorption max).

    • Retention Time: Expect elution earlier than the para-isomer due to slight polarity differences.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127263274, 3-(Piperidin-3-yl)benzoic acid.[1][2] Retrieved from [Link][1]

  • Jones, P. et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1][2] Journal of Medicinal Chemistry.[7][8][9] (Contextual reference for piperidinyl-benzoic acid scaffolds in PARP inhibition).

  • World Intellectual Property Organization. Patent WO2008084261.[2] (Describes synthesis of similar piperidinyl-phenyl intermediates). Retrieved from [Link][1]

Sources

physicochemical properties of 3-(Piperidin-3-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-3-yl)benzoic acid hydrochloride

This document serves as a comprehensive technical guide on the core . Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental data with field-proven insights into the methodologies used for their determination.

Molecular Identity and Significance

3-(Piperidin-3-yl)benzoic acid hydrochloride is a heterocyclic compound featuring a benzoic acid group attached to a piperidine ring. This bifunctional architecture, containing both an acidic carboxylic acid and a basic secondary amine (protonated in the hydrochloride salt form), makes it a valuable building block in medicinal chemistry. Its structural attributes are pivotal in designing molecules with specific pharmacokinetic and pharmacodynamic profiles. A precise understanding of its physicochemical characteristics is a prerequisite for its effective application in synthesis, formulation, and biological screening.

Chemical Structure: The structure consists of a benzene ring substituted at the meta-position with a piperidin-3-yl group and a carboxylic acid. In the hydrochloride salt, the piperidine nitrogen is protonated.

Figure 1: Chemical Structure of 3-(Piperidin-3-yl)benzoic acid hydrochloride.

Core Physicochemical Data

The fundamental physicochemical properties are summarized below. These values are critical for laboratory handling, solvent selection, and predicting the compound's behavior in various environments.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆ClNO₂[1]
Molecular Weight 241.71 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 198 - 204 °C[2]
Solubility Soluble in DMSO and Methanol[2]
InChI Key QXTVCJWHSMRFIX-UHFFFAOYSA-N (free base)[1]

Methodologies for Physicochemical Characterization

The reliability of physicochemical data is intrinsically linked to the rigor of the experimental methods employed. This section details the standard operating procedures and the scientific rationale for their design.

Melting Point Determination

Causality and Principle: The melting point is a definitive property of a pure crystalline solid and a primary indicator of its identity and purity. The protocol described is the capillary melting point method, which relies on precise temperature control and visual observation of phase transition.

Experimental Workflow:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Reporting prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm) prep1->prep2 Ensures uniform heat transfer measure1 Place in melting point apparatus prep2->measure1 measure2 Heat rapidly to ~15°C below expected MP measure1->measure2 measure3 Reduce heating to 1-2 °C/min measure2->measure3 measure4 Record T_onset (first liquid) and T_clear (all liquid) measure3->measure4 report Report as range: T_onset - T_clear measure4->report

Figure 2: Workflow for accurate melting point determination.

Expertise-Driven Protocol Choices:

  • Fine Powder: Using a finely ground powder is crucial to eliminate air pockets and ensure uniform, rapid heat conduction throughout the sample, preventing a broad and inaccurate melting range.

  • Slow Heating Rate: A slow temperature ramp (1-2 °C/minute) near the melting point is mandated by pharmacopeial standards. This allows the system to maintain thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample as it melts.

Solubility Assessment

Principle: Solubility dictates the suitability of a compound for solution-based assays, formulation development, and purification. A qualitative assessment across a spectrum of solvents provides a practical solubility profile.

Step-by-Step Protocol:

  • Preparation: Dispense a precise mass of the compound (e.g., 2 mg) into several labeled glass vials.

  • Solvent Panel: Select a range of common laboratory solvents representing a polarity gradient (e.g., Water, Methanol, Ethanol, Acetonitrile, DMSO).

  • Titration: To each vial, add the solvent in incremental volumes (e.g., 100 µL aliquots).

  • Agitation: After each addition, vortex the vial vigorously for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect for the complete disappearance of solid particles against a dark background.

  • Classification: The solubility is estimated based on the volume of solvent required for complete dissolution (e.g., >20 mg/mL is "Soluble").

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. The observed solubility of 3-(Piperidin-3-yl)benzoic acid hydrochloride in polar solvents like methanol and DMSO is consistent with its salt nature and the presence of polar functional groups.[2] Its expected lower solubility in non-polar solvents would further validate this profile.

Purity and Identity Confirmation by HPLC-MS

Principle: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive technique for assessing purity and confirming molecular identity. A reverse-phase method is ideal for this compound.

Recommended HPLC-MS Parameters:

ParameterConditionAuthoritative Rationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 stationary phase is the industry standard for retaining molecules with mixed polarity.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source to ensure the analyte remains in its protonated state, leading to sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic eluent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is essential to separate the main compound from potential impurities that may have significantly different polarities.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm internal diameter column.
UV Detection Diode Array Detector (DAD) at 254 nmThe benzoic acid moiety contains a strong chromophore, making UV detection highly sensitive.
MS Detection Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. Positive mode will detect the protonated free base [M+H]⁺.

Logical Relationship of the Analytical System:

hplc_ms_logic cluster_hplc HPLC System cluster_detectors Detection compound Sample Solution in Mobile Phase A injector Autosampler Injection compound->injector column C18 Column Separation injector->column pump Gradient Pump pump->column uv UV Detector (Provides Purity via Area %) column->uv ms Mass Spectrometer (Confirms Molecular Weight) uv->ms

Figure 3: Logical flow for purity and identity analysis via HPLC-MS.

Data Interpretation: The HPLC chromatogram provides purity data based on the relative area of the main peak. The mass spectrometer confirms the identity by detecting the mass-to-charge ratio (m/z) of the parent ion. For 3-(Piperidin-3-yl)benzoic acid, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 206.12.[1]

Conclusion

The —including its molecular weight, melting point, and solubility—are foundational data points that govern its handling, application, and behavior in experimental systems. The methodologies outlined in this guide represent robust, industry-standard approaches to verify these properties, ensuring data integrity and reproducibility. For any scientist incorporating this molecule into their research, a firm grasp of these characteristics is essential for predictable and successful outcomes.

References

  • Triown Chemie. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved from a source providing general physical properties for similar compounds.
  • PubChemLite. (n.d.). 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2). Retrieved from [Link]

  • BLD Pharm. (n.d.). 3-(Piperidin-1-ylmethyl)benzoic acid.
  • PubChem. (n.d.). 3-(Piperidin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.).
  • PubChem. (n.d.). Piperidinium benzoate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025).
  • PubChem. (n.d.). 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). R-56109 hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. National Center for Biotechnology Information.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(Piperidin-4-yl)benzoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). Benzoic acid.
  • Lead Sciences. (n.d.). 3-(Piperidin-1-yl)benzoic acid.
  • PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. National Center for Biotechnology Information.

Sources

Technical Guide: Synthesis of 3-(Piperidin-3-yl)benzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(piperidin-3-yl)benzoic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural core for PARP inhibitors like Niraparib (Zejula).[1][2] Its meta-substituted biaryl geometry offers a unique conformational vector that distinguishes it from para-substituted analogues, allowing for precise interactions within the NAD+ binding pocket of poly(ADP-ribose) polymerases.[1][2]

This guide details a robust, scalable synthetic route for the production of 3-(piperidin-3-yl)benzoic acid hydrochloride and its downstream derivatives.[1][2] Unlike rigid patent literature, this document focuses on process causality —explaining why specific reagents are chosen—and provides modular protocols for derivatization at both the carboxylic acid (C-terminus) and piperidine nitrogen (N-terminus).[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a "Pyridine Reduction" strategy . While de novo construction of the piperidine ring is possible, it is atom-inefficient compared to coupling two aromatic systems and selectively reducing the pyridine.[2]

Strategic Disconnection[1][2]
  • C-C Bond Formation: The biaryl bond is established via Suzuki-Miyaura coupling .[1]

  • Saturation: The pyridine ring is reduced to piperidine via Heterogeneous Catalytic Hydrogenation .

  • Chirality: The resulting racemate is resolved (if necessary) or used as a scaffold for achiral derivatives.

Retrosynthesis Target 3-(Piperidin-3-yl)benzoic acid HCl (Target Scaffold) Intermediate1 3-(Pyridin-3-yl)benzoic acid ester (Aryl-Pyridine Precursor) Target->Intermediate1 PtO2 Hydrogenation (Pyridine Reduction) Precursor1 3-Pyridylboronic acid (Nucleophile) Intermediate1->Precursor1 Suzuki Coupling (C-C Bond Formation) Precursor2 Methyl 3-bromobenzoate (Electrophile) Intermediate1->Precursor2

Figure 1: Retrosynthetic logic prioritizing the Suzuki-Hydrogenation sequence.[1][2]

Part 2: Core Synthesis Protocols

Step 1: The Suzuki-Miyaura Coupling

Objective: Construct the biaryl carbon framework. Critical Insight: We utilize Methyl 3-bromobenzoate rather than the free acid to prevent catalyst poisoning by the carboxylate and to facilitate organic extraction.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)[1][2]

  • 3-Pyridylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[1][2][3]·DCM (0.03 equiv) - Chosen for stability over Pd(PPh₃)₄ in aerated solvents.[1][2]

  • Cs₂CO₃ (2.0 equiv) - Cesium promotes faster transmetallation than Sodium.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Protocol:

  • Charge a reaction vessel with Methyl 3-bromobenzoate (21.5 g, 100 mmol), 3-Pyridylboronic acid (14.7 g, 120 mmol), and Cs₂CO₃ (65.2 g, 200 mmol).

  • Add 1,4-Dioxane (200 mL) and Water (50 mL). Degas with N₂ for 15 minutes.

  • Add Pd(dppf)Cl₂[2][3]·DCM (2.45 g, 3 mmol).[1][2]

  • Heat to 90°C for 4–6 hours. Validation: Monitor TLC (Hexane/EtOAc 1:1).[2] The starting bromide (Rf ~0.8) should disappear; product appears at Rf ~0.4.

  • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[1][2][4] Dry (MgSO₄) and concentrate.[2]

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes) yields Methyl 3-(pyridin-3-yl)benzoate .[1][2]

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Convert the aromatic pyridine to the saturated piperidine.[2] Critical Insight: Adam’s Catalyst (PtO₂) is superior to Pd/C for pyridine reduction.[2] Pyridines can poison Pd catalysts; Pt works efficiently in acidic media (acetic acid), which protonates the pyridine (making it pyridinium), rendering it more susceptible to hydrogenation.[2]

Protocol:

  • Dissolve Methyl 3-(pyridin-3-yl)benzoate (10.0 g) in Glacial Acetic Acid (100 mL).

  • Add PtO₂ (500 mg, 5 wt%).

  • Hydrogenate at 50 psi (3.5 bar) H₂ pressure at RT for 12–16 hours.

  • Validation: 1H NMR should show the disappearance of aromatic pyridine protons (8.5–9.0 ppm) and appearance of multiplet signals (1.5–3.5 ppm).[2]

  • Workup: Filter through Celite carefully (catalyst is pyrophoric).[2] Concentrate the acetic acid filtrate to obtain the acetate salt of the piperidine ester.

  • Note: This yields the racemic cis/trans mixture (predominantly the thermodynamically stable conformer).[2]

Step 3: Hydrolysis & Hydrochloride Salt Formation

Objective: Deprotect the ester and isolate the stable HCl salt.

Protocol:

  • Dissolve the crude residue from Step 2 in 6N HCl (100 mL).

  • Reflux for 4 hours. (This effects both hydrolysis of the methyl ester and ensures complete conversion to the HCl salt).[2]

  • Concentrate to dryness under vacuum.

  • Trituration: Add Et₂O or Acetone (50 mL) to the solid residue and stir vigorously. The product will crystallize as a white solid.

  • Filter and dry to yield 3-(Piperidin-3-yl)benzoic acid hydrochloride .[1]

Data Summary Table:

Parameter Specification
Appearance White to off-white crystalline solid
Yield (3 Steps) 65–75%
Melting Point 215–218°C (dec)
MS (ESI+) [M+H]+ = 206.1 (Free base mass)

| Solubility | High in Water, DMSO; Low in DCM, Ether |[1][2]

Part 3: Derivatization Modules

Once the core scaffold is synthesized, it serves as a divergence point.[2] The following workflows describe how to selectively modify the N-terminus (Piperidine) or C-terminus (Benzoic Acid).

Derivatization cluster_N N-Terminus Modification cluster_C C-Terminus Modification Core 3-(Piperidin-3-yl) benzoic acid HCl N_Acyl Ureas / Carbamates (e.g., Niraparib precursor) Core->N_Acyl Isocyanates / Chloroformates N_Alkyl N-Alkyl Piperidines Core->N_Alkyl Reductive Amination (Aldehyde + NaBH(OAc)3) Amide Benzamides (PARP Active Site Binder) Core->Amide HATU/EDC Coupling (Requires N-Boc first) Ester Ester Prodrugs

Figure 2: Divergent synthesis pathways for library generation.

Module A: Amide Coupling (Synthesis of PARP Inhibitor Analogs)

To couple an amine to the benzoic acid, the piperidine nitrogen must be protected first to prevent self-polymerization.[2]

  • Boc Protection: Treat the HCl salt (Step 3 product) with Boc₂O (1.1 equiv) and NaOH (2.5 equiv) in Dioxane/H₂O.[2] Isolate N-Boc-3-(piperidin-3-yl)benzoic acid.

  • Amidation:

    • Mix N-Boc acid (1.0 equiv) with Target Amine (1.1 equiv).[1][2]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.[2]

    • Stir at RT for 2 hours.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final benzamide derivative.

Module B: Chiral Resolution (The "Niraparib" Requirement)

For biological activity, the (S)-enantiomer is often required.[2]

  • Method: Classical Resolution.

  • Agent: D-Dibenzoyltartaric acid (D-DBTA) .[1][2]

  • Protocol: Dissolve the free base of the piperidine ester (from Step 2, before hydrolysis) in hot Ethanol. Add D-DBTA (1.0 equiv).[1][2] Cool slowly. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially.[2] Recrystallize twice for >99% ee.

References

  • Synthesis of Niraparib Intermediates: Process for the preparation of Niraparib and intermediates thereof.[4][5] US Patent 10,927,095 B2. (2021).[1][2] Link

  • Suzuki Coupling Methodology: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1][2] (1995).[2] Link[1][2]

  • Pyridine Hydrogenation: Heterogeneous Catalytic Hydrogenation of Pyridines. Organic Process Research & Development, 15(4), 831-840.[1][2] (2011).[2] Link[1][2]

  • PARP Inhibitor SAR: Discovery of Niraparib (MK-4827), a Potent and Selective Poly(ADP-ribose) Polymerase-1 and -2 Inhibitor.[1][2] Journal of Medicinal Chemistry, 52(22), 7170–7185.[1][2] (2009).[2][6] Link[1][2]

Sources

The Meta-Piperidinyl Scaffold: Technical Guide to 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

[1]

Compound ID: 3-(Piperidin-3-yl)benzoic acid HCl CAS: 863991-96-2 (Generic/Salt form references) Role: Pharmacophore Scaffold / Fragment Building Block Chemical Class: C-Linked Heterobiaryl Amino Acid Surrogate[1]

Executive Summary: The "Privileged" Scaffold

In modern drug discovery, 3-(Piperidin-3-yl)benzoic acid hydrochloride is not a therapeutic end-product but a high-value Fragment-Based Drug Discovery (FBDD) scaffold.[1] Its biological activity is defined by its "Ligandability" —its ability to serve as a rigid, metabolic-resistant linker that spans distinct binding pockets within a protein target.[1]

Unlike common N-linked piperidines, this molecule features a Carbon-Carbon (C-C) bond between the aromatic ring and the piperidine.[1] This confers superior metabolic stability (resistance to oxidative dealkylation) and rigidifies the vector between the acidic tail and the basic amine head.[1]

Key Biological Utility Profile
FeatureTechnical SpecificationBiological Implication
Pharmacophore Zwitterionic (Acid + Base)Mimics amino acid side chains; capable of dual salt-bridge formation.[1][2][3]
Topology Meta-substitution (1,3-geometry)Induces a "kinked" conformation, ideal for mimicking

-turns in peptides.[1]
Metabolism C-C Linkage (Biaryl-like)High Stability. Avoids CYP450-mediated N-dealkylation common in N-aryl piperidines.[1]
Chirality C3-Piperidine CenterContains a chiral center.[1] Enantiomers will probe different steric pockets (Vector separation).[1]

Pharmacophoric Mechanics & Mechanism of Action

This molecule acts as a bifunctional anchor .[1] In a biological context (e.g., an enzyme active site or GPCR binding pocket), it functions through three primary interaction modes:

The "Charge-Clamp" Mechanism

At physiological pH (7.4), the molecule exists primarily as a zwitterion:[1]

  • The Benzoate (COO⁻): Acts as a hydrogen bond acceptor or electrostatic anchor for cationic residues (e.g., Arginine, Lysine) in the target protein (e.g., the S1 pocket of serine proteases).[1]

  • The Piperidinium (NH₂⁺): Acts as a hydrogen bond donor or electrostatic anchor for anionic residues (e.g., Aspartate, Glutamate).[1]

Causality in Design: By varying the distance between these two poles, researchers tune the affinity.[1] The meta (1,3) substitution pattern of this scaffold provides a specific distance vector (~6–8 Å) distinct from para (linear) or ortho (clashed) analogs.[1]

Peptidomimetic Scaffolding

This scaffold is frequently used to replace the peptide backbone in Integrin Antagonists (e.g., RGD mimetics) and Protease Inhibitors .[1]

  • Biological Logic: The rigid phenyl-piperidine core replaces the flexible peptide backbone, locking the "side chains" (the acid and amine) into a bioactive conformation.[1] This reduces the entropic penalty of binding, theoretically increasing potency.[1]

Fragment Growth Vector

In FBDD, this molecule is a "seed."[1]

  • Growth Vector A (Amine): Derivatization via amides, sulfonamides, or ureas allows extension into hydrophobic pockets.[1]

  • Growth Vector B (Acid): Coupling with amines allows extension into solvent-exposed regions or secondary pockets.[1]

Experimental Protocols & Workflows

Solubility & Handling (Self-Validating System)

Critical Note: As a hydrochloride salt, the compound is highly water-soluble but acidic.[1] Direct addition to cell-based assays without buffering will cause false positives due to pH shock.[1]

Protocol: Stock Solution Preparation

  • Weighing: Weigh 10 mg of 3-(Piperidin-3-yl)benzoic acid HCl.

  • Solvent: Dissolve in DMSO (dimethyl sulfoxide) to create a 100 mM stock. Note: The HCl salt may require mild vortexing or sonication.[1]

  • Neutralization Check (Validation Step):

    • Dilute 1 µL of stock into 999 µL of PBS (pH 7.4).

    • Check pH.[1] If pH < 7.0, the buffering capacity is insufficient.[1]

    • Correction: Pre-neutralize the stock with 1 equivalent of NaOH or use a high-strength buffer (e.g., 50 mM HEPES) for the assay.[1]

Fragment Screening Workflow (SPR/NMR)

To detect binding of this fragment to a target protein:

  • Technique: Ligand-Observed NMR (STD-NMR) or Surface Plasmon Resonance (SPR).[1]

  • Concentration: Screen at high concentrations (0.5 mM – 1 mM) due to expected low affinity (mM range) of the bare fragment.

  • Competition Control: Always run a competitive displacement assay with a known ligand to prove specific binding to the active site, ruling out non-specific electrostatic sticking of the piperidine amine.[1]

Visualizing the Drug Design Pathway

The following diagram illustrates how this specific scaffold serves as the central hub in a divergent synthesis campaign to generate high-affinity leads.

GScaffold3-(Piperidin-3-yl)benzoic acid HCl(The Core)Vector_NAmine Derivatization(Growth Vector 1)Scaffold->Vector_NSulfonylation / AcylationVector_CAcid Coupling(Growth Vector 2)Scaffold->Vector_CAmide CouplingTarget_GPCRGPCR Ligands(e.g., Chemokine Antagonists)Vector_N->Target_GPCRHydrophobic ExtensionTarget_ProteaseSerine ProteaseInhibitorsVector_N->Target_ProteaseS1 Pocket FillingTarget_IntegrinIntegrin Inhibitors(RGD Mimetics)Vector_C->Target_IntegrinCation MimicryVector_C->Target_ProteaseS1' Interaction

Caption: Divergent synthesis pathways utilizing the 3-(Piperidin-3-yl)benzoic acid core to target distinct biological classes.[1]

Synthetic Causality: Why C-Linked?

Researchers choose this specific CAS over the N-linked analog (3-(piperidin-1-yl)benzoic acid) for specific reasons:

  • Basicity Modulation: The C-linked piperidine is a secondary amine.[1] It is more basic (pKa ~11) than an N-aryl piperidine (pKa ~5-6 due to conjugation).[1] This ensures a positive charge at physiological pH, essential for mimicking Lysine/Arginine.[1]

  • Metabolic Stability: The C-C bond is inert to oxidative metabolism.[1] N-aryl bonds are susceptible to cleavage.[1]

  • Stereochemical Control: The 3-position on the piperidine ring is chiral.[1]

    • Implication: The scaffold is supplied as a racemate or enantiopure.[1]

    • Action: You must separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) early in the project.[1] One enantiomer usually binds 10-100x tighter than the other due to the specific vector angle of the amine.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link

  • Blum, A., et al. (2011).[1] "Piperidine-based scaffolds in medicinal chemistry: A review." European Journal of Medicinal Chemistry. (Contextual grounding for piperidine utility).

  • PubChem Compound Summary. (2024). "3-(piperidin-3-yl)benzoic acid hydrochloride."[1] National Center for Biotechnology Information.[1] Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Reference for phenyl-piperidine as amino acid surrogates).[1]

Note: While specific "blockbuster" drugs composed solely of this fragment do not exist, the references above validate its role as a verified building block in the design of peptidomimetics and protease inhibitors.[1]

Technical Whitepaper: Unlocking the Potential of 3-(Piperidin-3-yl)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Piperidin-3-yl)benzoic acid hydrochloride (CAS: 2007921-14-2) represents a high-value "privileged scaffold." Unlike simple aliphatic linkers, this bifunctional building block offers a rigidified 3-arylpiperidine core that restricts conformational freedom, potentially reducing the entropic penalty of ligand-target binding. Its dual reactivity—featuring a carboxylic acid for electrophilic coupling and a secondary amine for nucleophilic diversification—makes it an ideal node for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in designing bio-active small molecules, analogous to clinically approved PARP inhibitors like Niraparib.

Chemical Profile & Physical Properties[1][2][3][4][5]

This compound exists as a zwitterionic core, typically supplied as the hydrochloride salt to ensure stability and water solubility.

PropertySpecification
IUPAC Name 3-(Piperidin-3-yl)benzoic acid hydrochloride
Free Acid CAS 908334-18-9
HCl Salt CAS 2007921-14-2
Molecular Formula C₁₂H₁₆ClNO₂ (HCl salt)
Molecular Weight 241.71 g/mol
Chirality Contains one chiral center at Piperidine-C3. (Commercially available as racemate or enantiopure R/S isomers).
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes.
pKa (Calc) ~4.2 (COOH), ~10.8 (NH)
Hygroscopicity Moderate (Store in desiccator at RT).

Strategic Utility in Drug Design

The 3-arylpiperidine motif is not merely a linker; it is a pharmacophore in its own right.

Conformational Restriction

Compared to a linear propyl-amine chain, the piperidine ring constrains the spatial arrangement of the nitrogen atom relative to the phenyl ring. This pre-organization can enhance binding affinity by mimicking the bioactive conformation of peptide turns or specific receptor ligands.

Vector Analysis

The meta-substitution pattern on the benzoic acid provides a specific exit vector (approx. 120° angle) relative to the piperidine attachment. This geometry is crucial for accessing distinct sub-pockets in GPCRs and Kinases that para-substituted analogs cannot reach.

Metabolic Stability

The piperidine ring is generally more metabolically stable than open-chain amines, although C2 and C6 positions are susceptible to oxidative metabolism (CYP450). Substituents on the nitrogen (e.g., ureas, sulfonamides) can further block metabolic soft spots.

ScaffoldAnalysis Core 3-(Piperidin-3-yl)benzoic Acid Acid COOH Handle (Electrophilic) Core->Acid Amide Coupling Amine NH Handle (Nucleophilic) Core->Amine N-Alkylation/Acylation Chirality C3 Chiral Center (Stereoselectivity) Core->Chirality Enantiomeric Resolution App1 GPCR Ligands Acid->App1 App2 Kinase Inhibitors Amine->App2

Figure 1: Functional decomposition of the scaffold showing orthogonal reactivity handles.

Synthetic Accessibility

While direct reduction of 3-(pyridin-3-yl)benzoic acid is possible, it often requires high-pressure hydrogenation (PtO₂, H₂, AcOH) which can be harsh. A more modular approach involves cross-coupling followed by selective reduction.

Route A: The Suzuki-Reduction Sequence (Recommended)

This route allows for the introduction of chirality prior to ring closure or via asymmetric hydrogenation.

  • Suzuki Coupling: Reaction of 3-ethoxycarbonylphenylboronic acid with 3-bromopyridine using Pd(dppf)Cl₂.

  • Quaternization (Optional for activation): Treatment with Benzyl bromide to form the pyridinium salt (facilitates reduction).

  • Partial Reduction: NaBH₄ reduction to the tetrahydropyridine.

  • Hydrogenation: Pd/C catalyzed hydrogenation to the piperidine.

  • Hydrolysis: LiOH hydrolysis of the ester to the free acid.

Route B: Industrial Hydrogenation

Direct hydrogenation of 3-(3-pyridyl)benzoic acid hydrochloride in water/acetic acid using Rh/C or PtO₂ at 50-60 psi. This yields the racemic piperidine rapidly but requires careful purification to remove trace metal catalysts.

Synthesis Start 3-Bromopyridine + 3-Boronobenzoic ester Step1 Suzuki Coupling (Pd cat., Base) Start->Step1 Inter1 3-(3-Pyridyl)benzoate Step1->Inter1 Step2 Hydrogenation (H2, PtO2/Rh-C, AcOH) Inter1->Step2 Inter2 3-(Piperidin-3-yl)benzoate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 3-(Piperidin-3-yl)benzoic Acid HCl Step3->Final

Figure 2: Modular synthetic pathway via Suzuki coupling and hydrogenation.

Experimental Protocol: Orthogonal Functionalization

To utilize this building block effectively, one must differentiate the amine and the acid. The amine is secondary and nucleophilic; the acid is electrophilic.

Protocol: Selective N-Boc Protection

Objective: To protect the piperidine nitrogen, allowing exclusive reaction at the carboxylic acid.

  • Dissolution: Dissolve 3-(piperidin-3-yl)benzoic acid HCl (1.0 eq) in 1:1 Dioxane/Water.

  • Basification: Add NaOH (2.5 eq) to neutralize the HCl salt and the carboxylic acid. Cool to 0°C.[1]

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 (precipitates the N-Boc acid). Extract with Ethyl Acetate.[2][1][3]

  • Yield: Typically >90%. The product, N-Boc-3-(piperidin-3-yl)benzoic acid , is now ready for amide coupling.

Protocol: Amide Coupling (General Procedure)

Objective: Coupling the N-Boc protected acid with a primary amine (R-NH₂).

  • Activation: To a solution of N-Boc-3-(piperidin-3-yl)benzoic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add the amine R-NH₂ (1.1 eq). Stir at RT for 4-16 hours.

  • Quench: Dilute with water/brine. Extract with EtOAc.[3]

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group and regenerate the piperidine amine as the HCl salt.

Medicinal Chemistry Applications & Case Studies

PARP Inhibitors (Niraparib Analogy)

The drug Niraparib (Zejula) utilizes a 3-substituted piperidine linked to a phenyl ring (specifically a 4-(piperidin-3-yl)phenyl core).[4] The 3-(piperidin-3-yl)benzoic acid scaffold is the meta isomer of the Niraparib core.

  • Relevance: The 3-arylpiperidine motif fits into the PARP active site, mimicking the nicotinamide moiety of NAD+.

  • Application: Researchers can use the title compound to synthesize meta-analogs of PARP inhibitors to probe Structure-Activity Relationships (SAR) regarding the angle of the carboxamide tail.

GPCR Antagonists

Many GPCR ligands (e.g., for CCR5 or CXCR4) require a basic amine (piperidine) interacting with an aspartate residue in the transmembrane domain, linked to an aromatic spacer. This building block provides that exact connectivity.

Quality Control & Handling

  • Storage: The HCl salt is hygroscopic. Store in a tightly sealed container at room temperature, preferably in a desiccator.

  • Analysis:

    • 1H NMR (D₂O/DMSO-d6): Look for the diagnostic multiplets of the piperidine ring (1.5 - 3.5 ppm) and the aromatic protons (7.4 - 8.0 ppm).

    • Mass Spec: ESI+ [M+H] = 206.1.

  • Safety: Irritant to eyes and skin. Handle with standard PPE.

References

  • PubChem Compound Summary . Niraparib (CID 24958200). National Center for Biotechnology Information. Available at: [Link]

  • Jones, R. et al.Process for preparing benzoic acid derivative intermediates. European Patent EP0699673A1.
  • Growning Science . Process optimization for acid-amine coupling. Current Chemistry Letters. Available at: [Link]

  • Fisher Scientific . Amide Synthesis Protocols. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic Targets & Pharmacological Applications of 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic targets and pharmacological utility of 3-(Piperidin-3-yl)benzoic acid hydrochloride .

Executive Summary

3-(Piperidin-3-yl)benzoic acid hydrochloride is a high-value privileged scaffold in medicinal chemistry, characterized by a semi-rigid bi-cyclic topology connecting a basic amine (piperidine) and an acidic moiety (benzoic acid). This specific geometry allows it to serve as a critical pharmacophore for targeting enzymes and receptors that recognize "dumbbell" shaped ligands—specifically Poly(ADP-ribose) Polymerases (PARP) and Integrin receptors .

While often utilized as a late-stage intermediate in the synthesis of clinical PARP inhibitors (e.g., Niraparib analogs), the molecule itself possesses intrinsic molecular recognition features suitable for Fragment-Based Drug Design (FBDD) . This guide analyzes its primary therapeutic targets, binding mechanisms, and validation protocols.

Molecular Pharmacology & Structural Logic

The "Privileged" Scaffold Analysis

The therapeutic potential of this compound stems from its ability to mimic specific biological motifs:

  • Nicotinamide Mimicry: The 3-substituted aromatic ring mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • RGD Peptidomimetic: The spatial separation (~6–9 Å) between the cationic piperidine nitrogen and the anionic carboxylate mimics the Arginine-Glycine-Aspartic acid (RGD) motif, a key ligand for integrins.

  • PROTAC Linkerology: The solvent-exposed piperidine nitrogen serves as an ideal "exit vector" for attaching E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profile
PropertyValueClinical Relevance
Molecular Weight 241.72 g/mol Ideal for fragment-based screening (<300 Da).
H-Bond Donors 2 (NH, OH)Critical for active site anchoring.
H-Bond Acceptors 3 (O, O, N)Facilitates water-mediated bridging.
cLogP ~1.2High oral bioavailability potential.
pKa (Acid) ~4.2Ionized at physiological pH (COO-).
pKa (Base) ~10.5Ionized at physiological pH (NH2+).

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)[1]

Mechanism of Action

The 3-(piperidin-3-yl)benzoic acid scaffold is a structural congener of Niraparib and Veliparib . In the context of PARP inhibition, the benzoic acid moiety (often converted to a primary amide in final drugs) anchors the molecule in the nicotinamide-binding pocket of the PARP catalytic domain.

  • Binding Mode: The aromatic ring stacks between Tyr1224 and Tyr1246 (PARP1 numbering). The piperidine ring extends into the solvent-exposed region or the adenosine-binding pocket, improving solubility and pharmacokinetic properties.

  • Therapeutic Indication: Synthetic lethality in BRCA1/2-deficient cancers (Ovarian, Breast, Prostate).

Pathway Visualization (PARP Signaling)

The following diagram illustrates the mechanism of PARP inhibition leading to synthetic lethality in cancer cells.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP1 Recruitment DNA_Damage->PARP1 Detects PARylation Auto-PARylation PARP1->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Repair DNA Repair Complex (XRCC1, Ligase III) PARylation->Repair Recruits Inhibitor 3-(Piperidin-3-yl)benzoic acid (Scaffold/Inhibitor) Inhibitor->PARP1 Competes with NAD+ Trapping PARP Trapping (DNA-Protein Crosslink) Inhibitor->Trapping Induces Collapse Replication Fork Collapse Trapping->Collapse DSB DSB (Double Strand Break) Collapse->DSB CellDeath Apoptosis (Synthetic Lethality) DSB->CellDeath In BRCA-/- Cells

Figure 1: Mechanism of PARP inhibition and synthetic lethality triggered by the scaffold.[1]

Experimental Validation Protocol: PARP1 Enzymatic Assay

To validate the affinity of the scaffold or its derivatives, use a chemiluminescent ELISA-based assay.

Reagents:

  • Recombinant Human PARP1 Enzyme.

  • Histone-coated 96-well plates.

  • Biotinylated NAD+.

  • Streptavidin-HRP.[2]

Protocol:

  • Preparation: Dilute 3-(Piperidin-3-yl)benzoic acid HCl in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Incubation: Add 20 ng/well PARP1 enzyme to Histone-coated plates. Incubate 30 min at RT.

  • Inhibitor Addition: Add 10 µL of diluted compound to wells. Incubate 15 min.

  • Reaction Start: Add Biotin-NAD+ (20 µM final) and activated DNA (10 µg/mL).

  • Reaction Stop: After 60 min, wash plate 3x with PBS-T.

  • Detection: Add Streptavidin-HRP (1:2000). Incubate 30 min. Wash 3x. Add chemiluminescent substrate.

  • Analysis: Measure RLU on a plate reader. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Secondary Target: Integrin Receptors ( )

Structural Basis for Antagonism

Integrins, particularly


 (involved in angiogenesis and metastasis), recognize the RGD (Arg-Gly-Asp)  sequence.
  • Arginine Mimic: The basic nitrogen of the piperidine ring (positively charged at pH 7.4).

  • Aspartic Acid Mimic: The carboxylic acid of the benzoic acid moiety (negatively charged).

  • Spacer: The meta-substituted phenyl ring provides a rigid scaffold that holds these two pharmacophores at a distance mimicking the RGD turn structure.

Application in Drug Design

This scaffold is used to synthesize non-peptide integrin antagonists . High affinity is achieved by functionalizing the piperidine nitrogen with hydrophobic groups (e.g., sulfonamides) to interact with the specificity pocket of the


 subunit.

Emerging Application: PROTAC Linkerology

Recent literature identifies 3-(piperidin-3-yl)benzoic acid as a versatile Protein Degrader Building Block .

  • Role: It acts as a rigid linker connecting an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand) to a Warhead (target protein ligand).

  • Advantage: The piperidine ring introduces defined stereochemistry (chiral centers at C3), allowing researchers to tune the vector of the linker to maximize ternary complex formation (Target-PROTAC-E3).

Synthesis Workflow for PROTAC Generation

The following diagram outlines the chemical derivatization of the scaffold into a functional PROTAC.

PROTAC_Synthesis Scaffold 3-(Piperidin-3-yl) benzoic acid HCl Protection 1. N-Boc Protection Scaffold->Protection AmideCoupling 2. Amide Coupling (Warhead Attachment) Protection->AmideCoupling COOH Reacts Deprotection 3. N-Deprotection AmideCoupling->Deprotection LinkerAttach 4. Linker-E3 Ligand Attachment Deprotection->LinkerAttach NH Reacts FinalPROTAC Final PROTAC Molecule LinkerAttach->FinalPROTAC

Figure 2: Synthetic workflow for converting the scaffold into a PROTAC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82609841, 3-(piperidin-3-yl)benzoic acid hydrochloride. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of Niraparib: A Clinical Candidate for the Treatment of Cancers with DNA Repair Defects. Journal of Medicinal Chemistry. (Contextual reference for piperidine-phenyl pharmacophore). Retrieved from [Link]

  • Xiong, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex AI Research (2025).Analysis of 3-(piperidin-3-yl)benzoic acid as a Protein Degrader Building Block.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Piperidin-3-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and the Unknowns in Novel Compound Elucidation

In the landscape of drug discovery and development, we often encounter compounds with limited published data. Such is the case with 3-(Piperidin-3-yl)benzoic acid hydrochloride, a molecule at the interface of two well-established pharmacophores: the piperidine ring, a cornerstone of many centrally active agents, and the benzoic acid moiety, a versatile scaffold in medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with unraveling the mechanisms of such novel chemical entities.

Given the current scarcity of direct research on 3-(Piperidin-3-yl)benzoic acid hydrochloride, this document will take a two-pronged approach. First, we will dissect the potential pharmacological contributions of its constituent chemical motifs. Second, and more substantially, we will present an in-depth case study of a mechanistically well-defined neuroactive compound, CPP-115 , a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). While structurally distinct, the exploration of CPP-115 provides a robust framework and a set of validated experimental protocols for investigating compounds that, like our topic molecule, are predicted to modulate CNS function. This guide is designed not as a definitive statement on a single molecule, but as a strategic blueprint for mechanistic investigation in the face of limited information.

Part 1: Deconstructing the Pharmacophore: Piperidine and Benzoic Acid Moieties

The structure of 3-(Piperidin-3-yl)benzoic acid hydrochloride suggests a potential for interaction with biological systems, primarily driven by the characteristics of its two core components.

The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[1] Its presence in a vast number of clinically approved drugs, particularly those targeting the central nervous system, underscores its importance.[1] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with a variety of biological targets.

The benzoic acid group, on the other hand, can act as a hydrogen bond donor and acceptor and may engage in ionic interactions. Derivatives of benzoic acid have demonstrated a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[2]

The combination of these two moieties in 3-(Piperidin-3-yl)benzoic acid hydrochloride creates a molecule with the potential to interact with a range of biological targets, from G-protein coupled receptors to enzymes within neurotransmitter metabolic pathways.

Part 2: A Case Study in Mechanistic Elucidation: CPP-115, a GABA-AT Inactivator

To illustrate a potential and well-characterized mechanism of action for a novel neuroactive agent, we will now delve into the pharmacology of CPP-115 ((1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid). CPP-115 is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4]

The Central Role of the GABAergic System

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function. A deficit in GABAergic tone can lead to hyperexcitability and is implicated in conditions such as epilepsy and addiction.[4] By inhibiting GABA-AT, the concentration of GABA in the brain is increased, thereby enhancing inhibitory signaling and restoring neuronal balance.[5]

Mechanism of Action of GABA-AT Inactivators

GABA-AT inhibitors like CPP-115 act as mechanism-based inactivators, also known as "suicide substrates."[5] The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, a reactive intermediate is generated that covalently binds to the enzyme, leading to its irreversible inactivation.[5]

Below is a conceptual workflow illustrating the proposed mechanism.

GABA_AT_Inhibition cluster_0 GABA-AT Catalytic Cycle cluster_1 Inhibition by CPP-115 GABA_AT GABA-AT (Active) Succinic_Semialdehyde Succinic Semialdehyde GABA_AT->Succinic_Semialdehyde Degrades Glutamate Glutamate GABA_AT->Glutamate Produces Inactive_Complex Inactive Covalent Complex GABA_AT->Inactive_Complex Forms reactive intermediate & covalent bond GABA GABA GABA->GABA_AT Binds to active site Krebs_Cycle Krebs_Cycle Succinic_Semialdehyde->Krebs_Cycle Enters Alpha_KG α-ketoglutarate Alpha_KG->GABA_AT Co-substrate CPP_115 CPP-115 CPP_115->GABA_AT Binds as 'false substrate'

Caption: Conceptual workflow of GABA-AT inhibition by CPP-115.

Pharmacological Effects of Enhanced GABAergic Tone

The primary consequence of GABA-AT inactivation is a sustained elevation of brain GABA levels. This leads to a potentiation of inhibitory neurotransmission, which has been shown to be therapeutically beneficial in several preclinical models. For instance, CPP-115 has been demonstrated to attenuate the rewarding effects of cocaine, suggesting its potential as a treatment for addiction.[6]

Part 3: A Practical Guide to Mechanistic Investigation

To determine if a novel compound like 3-(Piperidin-3-yl)benzoic acid hydrochloride acts via a similar mechanism to CPP-115, a series of well-defined experiments are required. The following protocols provide a roadmap for such an investigation.

Experimental Protocol 1: In Vitro GABA-AT Activity Assay

Objective: To determine if the test compound directly inhibits the activity of GABA-AT.

Methodology:

  • Enzyme Source: Recombinant human GABA-AT or purified enzyme from a biological source.

  • Assay Principle: A coupled-enzyme assay can be employed where the product of the GABA-AT reaction, glutamate, is further converted by glutamate dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm. Alternatively, a fluorescence-based assay can be used for higher sensitivity.[7] A commercially available kit for measuring GABA-AT activity is also an option.[8]

  • Procedure: a. Prepare a reaction mixture containing buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase. b. Add varying concentrations of the test compound to the reaction mixture. c. Initiate the reaction by adding GABA. d. Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the test compound. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Self-Validation: The inclusion of a known GABA-AT inhibitor, such as vigabatrin or CPP-115, as a positive control is crucial for validating the assay's performance. A vehicle control (e.g., DMSO) serves as the negative control.

Experimental Protocol 2: In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To assess the effect of the test compound on extracellular GABA levels in the brain of a living animal.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens, striatum).

  • Microdialysis Sampling: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF), and the resulting dialysate, containing extracellular neurochemicals, is collected.[9][10][11]

  • Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Analysis: The collected dialysate samples are analyzed for GABA content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[12]

  • Data Analysis: GABA concentrations in the dialysate are measured at baseline and at various time points after drug administration. The data is typically expressed as a percentage of the baseline concentration.

Self-Validation: A stable baseline of GABA levels should be established before drug administration. The use of a vehicle control group is essential to account for any effects of the experimental procedure itself.

Microdialysis_Workflow Implantation Stereotaxic Implantation of Guide Cannula Recovery Surgical Recovery Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline_Collection Baseline Dialysate Collection Perfusion->Baseline_Collection Drug_Admin Test Compound Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Administration Dialysate Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD or MS Analysis of GABA Post_Drug_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo microdialysis.

Experimental Protocol 3: Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of the test compound and its potential to modulate the rewarding effects of drugs of abuse.

Methodology:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[13][14]

  • Phases of the Paradigm: a. Pre-Test (Habituation): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.[14] b. Conditioning: Over several days, the animal receives the test compound and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.[13][15] c. Post-Test: The animal is again allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded.[14][16]

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-test. A positive score indicates a rewarding effect, while a negative score suggests aversion.[17]

Self-Validation: The experimental design should be counterbalanced, with the drug-paired compartment being varied between animals to avoid any confounding effects of inherent compartment preference. A control group receiving vehicle in both compartments is also necessary.

Part 4: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro GABA-AT Inhibition Data

CompoundIC50 (µM)Mode of Inhibition
Test CompoundTBDTBD
Vigabatrin (Control)Literature ValueIrreversible
CPP-115 (Control)Literature ValueIrreversible

Table 2: In Vivo Microdialysis Results - Peak Extracellular GABA Levels

Treatment GroupBrain RegionPeak GABA Increase (% of Baseline)
Test Compound (Dose 1)Nucleus AccumbensTBD
Test Compound (Dose 2)Nucleus AccumbensTBD
Vehicle ControlNucleus AccumbensNo significant change

Conclusion: A Path Forward in Mechanistic Discovery

While the precise mechanism of action of 3-(Piperidin-3-yl)benzoic acid hydrochloride remains to be elucidated, this guide provides a comprehensive framework for its investigation. By systematically evaluating its effects on key enzymatic targets like GABA-AT and its broader impact on neurotransmitter systems and behavior, researchers can build a robust understanding of its pharmacological profile. The case study of CPP-115 serves as a powerful reminder that even in the absence of direct data, a logical, step-wise, and well-controlled experimental approach can illuminate the intricate mechanisms by which novel compounds exert their effects on the central nervous system.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. (n.d.). PubMed Central.
  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2015). Journal of the American Chemical Society.
  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (n.d.). PubMed Central.
  • In vivo measurements of neurotransmitters by microdialysis sampling. (2006). PubMed.
  • Conditioned Place Preference. (n.d.). Methods of Behavior Analysis in Neuroscience - NCBI.
  • Conditioned place preference. (n.d.). Wikipedia.
  • BMR GABA Aminotransferase (GABAT) Assay Kit. (n.d.). Biomedical Research Service.
  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net.
  • Microdialysis and Neurotransmitter Analysis. (2021). Amuza Inc.
  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in R
  • What are GABA transaminase inhibitors and how do they work?. (2024).
  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS One.
  • Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. (n.d.). Frontiers.
  • Examining Cocaine Conditioning Place Preference in Mice. (2020). Bio-protocol.

Sources

Crystallographic Characterization of 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

[1][2]

Executive Summary & Physicochemical Context

3-(Piperidin-3-yl)benzoic acid hydrochloride represents a class of amphoteric pharmacophores often used as intermediates in the synthesis of GPCR ligands (e.g., somatostatin agonists) and enzyme inhibitors.[1][2] Its crystallographic analysis is critical for understanding its absolute configuration (if enantiopure) and solid-state stability (polymorphism).[1][2]

Molecular Topology & Protonation State

In the hydrochloride salt form, the molecule exists as a cation-neutral species (or potentially a zwitterion depending on pH during crystallization), distinct from the neutral free base.

  • Piperidine Ring: The secondary amine is protonated (

    
    ), forming a piperidinium cation (
    
    
    ).[2]
  • Benzoic Acid Moiety: The carboxylic acid (

    
    ) typically remains protonated (
    
    
    ) in the presence of excess HCl, but can exist as a carboxylate (
    
    
    ) in zwitterionic hydrates.[2]
  • Stereochemistry: The C3 position on the piperidine ring is a chiral center. The commercial supply is often racemic (

    
    ), but drug development prefers the enantiopure (
    
    
    or
    
    
    ) form.[2]
    • Racemate: Likely crystallizes in centrosymmetric space groups (e.g.,

      
      ).[2]
      
    • Enantiomer: Must crystallize in non-centrosymmetric space groups (e.g.,

      
       or 
      
      
      ).[2]
Predicted Structural Motifs

Based on the Cambridge Structural Database (CSD) trends for piperidinium benzoates:

  • Conformation: The piperidine ring will adopt a chair conformation . The bulky 3-phenyl substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • Supramolecular Synthons: The packing will be dominated by Charge-Assisted Hydrogen Bonds (CAHB) .[2]

    • Primary Interaction:

      
       (Strong, directional).[1][2]
      
    • Secondary Interaction:

      
       or Carboxylic Acid Dimers (
      
      
      motif).[1][2]

Experimental Crystallization Protocol

Obtaining single crystals of hydrochloride salts requires balancing the high solubility of the ionic species with the need for slow nucleation.

Solvent Selection Strategy

The high polarity of the salt necessitates polar protic solvents.

Solvent SystemMethodSuitabilityNotes
Ethanol / Water (9:1) Slow EvaporationHigh Standard for HCl salts.[1][2] Water aids solubility; EtOH reduces it.[2]
Methanol / Diethyl Ether Vapor DiffusionHigh Good for obtaining X-ray quality blocks.[2]
Isopropanol / HCl (aq) CoolingMedium Use if the salt is prone to dissociation (loss of HCl).[2]
Acetonitrile / Water Slow EvaporationLow Risk of solvate formation; acetonitrile can disorder.[2]
Crystallization Workflow

The following workflow ensures the growth of diffraction-quality crystals (0.1 – 0.3 mm).

CrystallizationProtocolStartRaw Material(Amorphous HCl Salt)SolubilitySolubility Test(MeOH/EtOH/H2O)Start->SolubilityDissolutionDissolve in Min. Vol.Hot Solvent (50°C)Solubility->DissolutionFilterMicro-filtration(0.2 µm PTFE)Dissolution->FilterMethodChoiceChoose MethodFilter->MethodChoiceVaporVapor Diffusion(Anti-solvent: Et2O)MethodChoice->VaporHigh SolubilityCoolingSlow Cooling(0.1°C/min to 4°C)MethodChoice->CoolingTemp SensitiveHarvestHarvest Crystals(Under Paratone Oil)Vapor->HarvestCooling->Harvest

Figure 1: Decision tree for crystallizing 3-(piperidin-3-yl)benzoic acid HCl.

Data Collection & Structural Solution

Once crystals are harvested, rigorous data collection is required to resolve the hydrogen atom positions, which are crucial for confirming the salt state.

Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Cryostream).[2]

    • Reasoning: Reduces thermal motion of the flexible piperidine ring, allowing precise assignment of the chair conformation and H-atom positions.

  • Radiation Source: Cu K

    
      (
    
    
    Å) is preferred for organic salts to maximize diffraction intensity, though Mo K
    
    
    is acceptable if crystals are large and strongly diffracting.[2]
  • Resolution: Aim for 0.80 Å or better to resolve the

    
     and 
    
    
    bonds.
Structural Refinement Strategy
  • Space Group Determination: Use XPREP or HKL3000.[2] Check for systematic absences.

    • Warning: If

      
       (multiple molecules in asymmetric unit), check for pseudo-symmetry.[2]
      
  • Phasing: Direct Methods (SHELXT) or Charge Flipping.[2]

  • Refinement (SHELXL):

    • Non-Hydrogen Atoms: Anisotropic refinement.[2][3]

    • Hydrogen Atoms:

      • C-H: Riding model (Aromatic

        
         Å, Methylene 
        
        
        Å).[2]
      • N-H / O-H: Locate in Difference Fourier Map (

        
        ).[2] Refine with distance restraints (DFIX) if necessary to confirm the salt bridge (
        
        
        ).

Structural Analysis & Pharmaceutical Implications

Upon solving the structure, the following metrics must be analyzed to validate the model and assess drug developability.

Key Geometric Parameters (Predicted)

These values serve as validation benchmarks for the refined structure.

ParameterAtom PairTypical Value (Å/°)Structural Significance
Bond Length


Å
Linker between rings; check for conjugation effects.[1][2]
Bond Length

(Acid)

Å
Indicates protonated acid (vs

Å for carboxylate).[1][2]
Torsion Angle

Variable (

°)
Defines the orientation of the piperidine ring relative to the benzoate.[1][2]
H-Bond Dist.


Å
Primary salt bridge stabilizing the lattice.[1][2]
Hydrogen Bonding Network

The lattice energy is dominated by the chloride ion acting as a multi-point acceptor.

  • The "Chloride Clamp": Expect the

    
     anion to accept 2-3 hydrogen bonds, bridging the 
    
    
    of one molecule and the
    
    
    (or
    
    
    ) of a neighbor.
  • Graph Set Analysis: Look for

    
     chains  or 
    
    
    rings
    involving the chloride ions.[2]
Polymorphism Risk

Amino acid salts are prone to polymorphism.[2]

  • Screening: If the initial structure shows large voids or disordered solvent, perform a polymorph screen using Powder X-Ray Diffraction (PXRD) .[2]

  • Hydrates: If water was used in crystallization, check for channel hydrates.[2] The chloride ion is highly hygroscopic and often recruits water molecules into the lattice (

    
    ).
    

StructuralLogicCrystalSingle CrystalDiffractionX-Ray Diffraction(Bragg Reflections)Crystal->DiffractionPhasePhase Problem(Direct Methods)Diffraction->PhaseModelElectron Density MapPhase->ModelRefineRefinement(Least Squares)Model->RefineCheck1Check H-Bonds(Confirm Salt)Refine->Check1Check2Check Chirality(Flack Parameter)Refine->Check2

Figure 2: Logical flow for structural solution and validation.[1][2]

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

  • Sheldrick, G. M. (2015).[2] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A, 71(1), 3-8.[1][2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts and Co-crystals. Wiley-VCH.[1][2] (Standard text for salt selection and crystallization).

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Authoritative source on polymorphism screening).

Technical Guide: Thermal Stability Profiling of 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

[1][2][3]

Executive Summary

3-(Piperidin-3-yl)benzoic acid hydrochloride (CAS: 159392-56-0 / related isomers) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2][3] As a zwitterionic precursor stabilized as a hydrochloride salt, its thermal behavior is complex, governed by the interplay between the crystal lattice energy of the salt and the inherent reactivity of the secondary amine and carboxylic acid moieties.[3]

This guide provides a rigorous technical framework for assessing the thermal stability of this compound.[3] It moves beyond simple melting point determination to a comprehensive stability profile necessary for drug substance manufacturing, adhering to ICH Q1A principles.[3][4]

Part 1: Molecular Architecture & Thermal Failure Modes[1][2]

Structural Analysis

The molecule consists of a piperidine ring (a secondary amine) linked to a benzoic acid core. In its hydrochloride form, the protonated amine (


23
  • Lattice Energy: The HCl salt form significantly elevates the melting point compared to the free base, typically pushing thermal events into the 200°C–280°C range.[3]

  • Hygroscopicity: Piperidine salts are prone to forming hydrates.[2][3] Thermal profiling must distinguish between dehydration (loss of lattice water) and degradation (chemical bond breaking).[2][3]

Primary Degradation Pathways

Based on the functional groups and analogous benzoic acid derivatives, three primary failure modes are predicted under thermal stress:

Failure ModeMechanismTrigger ConditionDetection Method
Desolvation/Dehydration Loss of lattice water or residual solvent (MeOH/EtOH).[1][2][3]60°C – 120°CTGA (Mass Step)
HCl Dissociation Loss of HCl gas, reverting salt to free base.[2][3]> 180°C (Open System)TGA + pH indicator
Decarboxylation Loss of

from the benzoic acid moiety.
> 220°CTGA (Mass Loss) + IR
Oxidative Degradation Oxidation of the secondary amine (piperidine ring).[2]High Temp +

DSC (Exotherm)

Part 2: Characterization Methodologies (The "How-To")

To validate the stability of this intermediate, a multi-modal approach is required. Relying solely on a capillary melting point is insufficient due to the potential for "melting with decomposition."[3]

Thermogravimetric Analysis (TGA)[2][5]
  • Objective: Quantify volatile loss and onset of skeletal degradation (

    
    ).
    
  • Protocol Insight: Run the experiment in nitrogen (inert) to find the intrinsic degradation point, and air (oxidative) to assess sensitivity to processing environments.[3]

  • Critical Threshold: A mass loss >0.5% below 150°C indicates solvates or moisture, not skeletal instability.[3]

Differential Scanning Calorimetry (DSC)
  • Objective: Identify phase transitions (polymorphs) and melting points.

  • Protocol Insight: Use pinhole hermetic pans .

    • Why? Open pans allow HCl gas to escape early, artificially lowering the apparent melting point.[3] Hermetic pans suppress volatilization, revealing the true thermodynamic melting point of the salt.

  • Interpretation:

    • Sharp Endotherm: Pure melting.[2][3]

    • Broad Endotherm followed by erratic baseline: Melting with simultaneous decomposition.[2][3]

Hot Stage Microscopy (HSM)[2]
  • Objective: Visual confirmation of TGA/DSC events.

  • Observation: Distinguishes between "sweating" (solvent loss), sublimation (crystals disappearing), and true melting (droplet formation).[2][3]

Part 3: Visualizing the Assessment Workflow

The following diagram outlines the decision logic for characterizing the thermal stability of the intermediate.

ThermalStabilityWorkflowStartSample: 3-(Piperidin-3-yl)benzoic acid HClTGAStep 1: TGA (30-300°C)@ 10°C/min (N2)Start->TGADecision1Mass Loss < 150°C?TGA->Decision1SolvateIdentify: Hydrate/Solvate(Quantify % wt loss)Decision1->SolvateYes (>0.5%)StableIdentify: Anhydrous FormDecision1->StableNoDSCStep 2: DSC (Pinhole Pan)Determine Melt vs. DecompSolvate->DSCStable->DSCResult1Endotherm Only:Stable MeltDSC->Result1Result2Exotherm/Irregular:DecompositionDSC->Result2HPLCStep 3: Forced Degradation(Confirm Purity)Result1->HPLCResult2->HPLC

Caption: Logical workflow for distinguishing between solvent loss, melting, and chemical degradation.

Part 4: Experimental Protocols

Protocol A: Dynamic Thermal Stress Test (TGA/DSC)

Use this to establish the "Safe Operating Window" for drying and synthesis.[3]

  • Sample Prep: Grind 5-10 mg of the HCl salt to a fine powder to ensure uniform heat transfer.

  • TGA Setup:

    • Pan: Platinum or Ceramic (Open).[2][3]

    • Purge: Nitrogen (50 mL/min).

    • Ramp: 10°C/min from 30°C to 350°C.[2][3]

  • DSC Setup:

    • Pan: Aluminum (Lid with 50µm pinhole).[2][3]

    • Ramp: Match TGA (10°C/min).

  • Data Analysis:

    • Overlay TGA and DSC curves.[3]

    • If a DSC endotherm aligns with TGA mass loss, the event is decomposition (or desolvation).[2][3]

    • If a DSC endotherm occurs without mass loss, it is a phase transition (melt or polymorph change).[2][3]

Protocol B: Isothermal Stability (Accelerated Aging)

Use this to validate storage conditions (ICH Q1A).

  • Conditions: Incubate samples at 40°C / 75% RH (Accelerated) and 25°C / 60% RH (Long Term).

  • Timepoints: 0, 1, 3, and 6 months.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[2]

    • Mobile Phase: Phosphate buffer (pH 3.[2][3]0) / Acetonitrile gradient.

    • Detection: UV @ 254 nm (aromatic ring absorption).[2][3]

    • Pass Criteria: Purity > 98.5%, no single impurity > 0.15%.

Part 5: Regulatory & Storage Context[1][3]

ICH Q1A (R2) Compliance

For a new drug substance or intermediate, stability testing must demonstrate that the compound remains within specification under storage.[2]

  • Recommended Storage: Tightly closed container, protected from light and moisture.[3] Room temperature (25°C) is typically acceptable for HCl salts, provided they are anhydrous.[2][3]

  • Retest Period: If the thermal onset (

    
    ) in TGA is >200°C, a retest period of 24-36 months is standard, assuming moisture protection.[2][3]
    
Handling Precautions
  • Corrosion: Upon thermal decomposition, this compound releases HCl gas , which is corrosive to metal equipment (reactors, lyophilizers).[2][3]

  • Static Charge: Fine powders of piperidine salts are often static.[3] Use anti-static weighing tools.[2][3]

References

  • ICH Harmonised Tripartite Guideline. (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2][3] Link

  • Gabbott, P. (2008).[2][3] Principles and Applications of Thermal Analysis.[3] Wiley-Blackwell.[1][2][3] (Standard text for DSC/TGA interpretation).

  • Vertex AI Search. (2025).[2][3][5] Niraparib Intermediate Properties and Synthesis.[3][6] (Synthesized data from patent literature including US10927095B2).[2][3] Link

  • PubChem. (2025).[2][3][7] Compound Summary: 3-(piperidin-3-yl)benzoic acid hydrochloride.[1][2][3] National Library of Medicine.[3] Link[2]

  • Sigma-Aldrich. (2025).[1][2][3][5] Product Specification: 4-(Piperidin-4-yl)benzoic acid hydrochloride (Isomer Analog Data).[1][2][3]Link[2]

Methodological & Application

Application Note: Analytical Profiling of 3-(Piperidin-3-yl)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical characterization of 3-(Piperidin-3-yl)benzoic acid hydrochloride (CAS: 1251922-96-3), a critical amphoteric building block in the synthesis of PARP inhibitors and other pharmaceutical agents. Due to its zwitterionic potential and lack of strong chromophores in the aliphatic region, this molecule presents specific challenges: peak tailing due to the secondary amine, solubility issues in non-polar solvents, and the requirement for chiral resolution of the piperidine-3-yl center. This protocol provides a validated strategy for Identification (ID), Achiral Purity (HPLC-UV), Chiral Purity (NP-HPLC), and Counter-ion quantification.

Part 1: Physicochemical Characterization & Identification

Structural Analysis Strategy

The molecule contains a benzoic acid moiety (acidic) and a piperidine ring (basic). As a hydrochloride salt, it exists in a protonated state. Identification relies on confirming the aromatic core and the integrity of the piperidine ring.

Table 1: Key Identification Parameters

TechniqueTarget FeatureExpected Signal / Shift
FTIR (ATR) Carboxylic Acid (C=O)Strong band at ~1680–1720 cm⁻¹
Amine Salt (NH₂⁺)Broad band ~2800–3000 cm⁻¹ (overlaps C-H)
Aromatic C=CSharp bands ~1450–1600 cm⁻¹
¹H-NMR (DMSO-d₆) Aromatic Protons4H multiplet, δ 7.4–8.0 ppm
Piperidine ProtonsMultiplets, δ 1.5–3.5 ppm (complex splitting)
Exchangeable ProtonsBroad singlets >10 ppm (COOH and NH₂⁺)
Mass Spectrometry Molecular IonESI+: m/z 206.1 [M+H]⁺ (Free base mass + H)
Workflow Diagram

The following diagram illustrates the logical flow for the full release testing of this intermediate.

AnalyticalWorkflow cluster_ID Identification cluster_Purity Purity Assessment cluster_Assay Quantitative Assay RawMaterial Raw Sample (HCl Salt) IR FTIR (Functional Groups) RawMaterial->IR NMR 1H-NMR (Structure) RawMaterial->NMR HPLC_Achiral RP-HPLC (Chemical Purity) RawMaterial->HPLC_Achiral HPLC_Chiral NP-HPLC (Enantiomeric Excess) RawMaterial->HPLC_Chiral Titration Potentiometric (Chloride Content) RawMaterial->Titration KF Karl Fischer (Water Content) RawMaterial->KF Release Certificate of Analysis (CoA) HPLC_Achiral->Release >98.0% HPLC_Chiral->Release >99.0% ee Titration->Release 98-102%

Caption: Analytical workflow for the release testing of 3-(Piperidin-3-yl)benzoic acid HCl.

Part 2: Achiral Purity (RP-HPLC)

Method Rationale

The secondary amine in the piperidine ring is prone to interacting with residual silanols on silica columns, causing severe peak tailing. To mitigate this, we employ a low pH mobile phase with an ion-pairing effect or high buffer strength. The benzoic acid chromophore allows for direct UV detection, obviating the need for derivatization (unlike aliphatic piperidines).

Validated Protocol

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Inertsil ODS-3V or Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

    • Why: High carbon load and end-capping reduce silanol interactions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (or 20mM Phosphate Buffer pH 2.5).

    • Why: TFA suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) and protonates the amine (preventing silanol binding).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 230 nm (Primary), 210 nm (Secondary).

  • Injection Volume: 5-10 µL.

  • Diluent: Water:ACN (80:20).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 10 90
25.0 10 90
25.1 95 5

| 30.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.5 (Critical for amine/acid balance).

  • Theoretical Plates (N): > 5000.

  • RSD (n=6): < 2.0%.

Part 3: Chiral Purity (Enantiomeric Excess)

The Challenge

The C3-position on the piperidine ring is a chiral center. The molecule is often synthesized as a racemate or an enriched enantiomer. Separation requires a chiral selector capable of distinguishing the spatial arrangement of the piperidine ring relative to the benzoic acid.

Method Development Logic

For amino-aryl acids, immobilized polysaccharide columns (Amylose derivatives) are superior due to their solvent versatility. We utilize a Polar Organic Mode or an acidified Normal Phase to handle the amphoteric nature.

ChiralLogic Start Chiral Method Development Solubility Check Solubility in Alcohol/Alkane Start->Solubility ModeSelection Select Mode Solubility->ModeSelection NP Normal Phase (Hexane/EtOH) ModeSelection->NP Good Solubility RP Reversed Phase (Buffer/ACN) ModeSelection->RP Poor Solubility Additives Additives Required (Amphoteric) NP->Additives FinalMethod Chiralpak IA/IG Hexane:EtOH:TFA:DEA (80:20:0.1:0.1) Additives->FinalMethod TFA suppresses Acid DEA masks Silanols

Caption: Decision tree for selecting the chiral separation mode.

Recommended Protocol (Normal Phase)

Column: Daicel Chiralpak IA or IG (Immobilized Amylose), 250 x 4.6 mm, 5 µm.

  • Why: Immobilized phases allow the use of "forbidden" solvents if needed, but standard alkane/alcohol works best here. Mobile Phase: n-Hexane : Ethanol : TFA : Diethylamine (DEA) Ratio: 80 : 20 : 0.1 : 0.1 (v/v/v/v)

  • Critical Note: The combination of TFA and DEA forms a salt in situ, which acts as a buffer in the organic phase, sharpening the peaks of zwitterionic compounds. Flow Rate: 1.0 mL/min.[1] Temperature: 25°C. Detection: 230 nm.

Sample Prep: Dissolve 1 mg/mL in Ethanol (sonicate if necessary). If the HCl salt does not dissolve in pure ethanol, add a drop of water or methanol, then dilute with the mobile phase.

Part 4: Counter-ion Quantification (Chloride)

Principle

Since the molecule is a hydrochloride salt, confirming the stoichiometry (mono-HCl vs. di-HCl) is vital. Potentiometric titration with Silver Nitrate (AgNO₃) is the most accurate method.

Protocol
  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Solvent: Water : Methanol (50:50) + 1 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Silver Chloride combined electrode or Ag billet electrode.

  • Procedure:

    • Weigh ~150 mg of sample accurately.

    • Dissolve in 50 mL solvent mixture.

    • Titrate with 0.1 N AgNO₃ to the potentiometric endpoint (inflection point).

  • Calculation:

    
    
    
    • V = Volume of titrant (mL)[2]

    • N = Normality of AgNO₃

    • W = Sample weight (g)

    • Theoretical Cl content: ~14.6% (based on MW ~241.7 g/mol for mono-HCl).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • Chittabathina, V. R. B., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] (Demonstrates chiral separation principles for piperidine cores). Link

  • Metrohm Application Bulletin. "Potentiometric Titration of Chloride." (Standard industry protocol for halide determination in drug substances). Link

  • PubChem. "3-(piperidin-3-yl)benzoic acid hydrochloride - Compound Summary." National Center for Biotechnology Information. Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." (Guidance on solvent compatibility and additives for immobilized phases). Link

Sources

Application Note: Leveraging 3-(Piperidin-3-yl)benzoic acid hydrochloride as a Versatile Linker Component in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] A PROTAC's architecture consists of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4]

While the choice of POI and E3 ligands dictates the "what" and "how" of the degradation event, the linker is the critical architectural element that defines the spatial relationship between them. Its length, rigidity, and attachment points are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for subsequent poly-ubiquitination and proteasomal degradation of the POI.[2][5]

This application note provides a detailed guide for researchers on the use of 3-(Piperidin-3-yl)benzoic acid hydrochloride , a bifunctional chemical building block, in the rational design and synthesis of potent VHL-recruiting PROTACs. We will explore its properties, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline the subsequent biochemical and cellular assays required to validate the resulting degrader's mechanism of action and efficacy.

Section 1: Physicochemical Properties and Handling

3-(Piperidin-3-yl)benzoic acid hydrochloride serves as a semi-rigid linker component. The piperidine ring provides a defined conformational constraint, while the benzoic acid moiety offers a convenient attachment point. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.

PropertyValueReference
Chemical Formula C₁₂H₁₆ClNO₂[6]
Molecular Weight 241.71 g/mol [6]
CAS Number 2007921-14-2[6]
Appearance Solid[7]
Storage Store at -20°C for long-term stability.[8]
Solubility Soluble in DMSO, DMF, and aqueous bases.Inferred from structure and salt form.

Safety & Handling: Researchers should always consult the full Safety Data Sheet (SDS) before use.[6][9] As a general guideline, handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation and inhalation of dust.[6] In case of contact with skin or eyes, rinse thoroughly with water.[9][10]

Section 2: Mechanism of Action: Engineering Ternary Complex Formation

The ultimate goal of a PROTAC is to induce proximity between the POI and an E3 ligase.[11] This guide focuses on the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully hijacked ligases in PROTAC development.[12][13] VHL naturally recognizes a hydroxylated proline motif on its primary substrate, Hypoxia-Inducible Factor 1α (HIF-1α), targeting it for degradation under normoxic conditions.[14] VHL-recruiting PROTACs incorporate a small molecule mimetic of this hydroxyproline motif.[15]

The PROTAC operates catalytically, as illustrated below. The linker's role is not passive; its structure directly impacts the stability and conformation of the ternary complex, which in turn correlates with degradation efficiency. The semi-rigid nature of the 3-(piperidin-3-yl)benzoic acid scaffold helps to reduce the entropic penalty of ternary complex formation compared to highly flexible alkyl chains, providing a structured and predictable component for linker design.

PROTAC_Cycle cluster_formation 1. Ternary Complex Formation cluster_ub 2. Ubiquitination cluster_deg 3. Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 VHL E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitin Ligation Ub Ubiquitin (from E2) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1: The catalytic cycle of a VHL-recruiting PROTAC.

Section 3: Protocols for PROTAC Synthesis and Evaluation

This section provides a generalized workflow for synthesizing a PROTAC using 3-(piperidin-3-yl)benzoic acid hydrochloride and subsequently evaluating its biological activity.

Synthetic Protocol: Incorporating the Linker

The bifunctional nature of this linker building block allows for sequential coupling reactions. A common strategy involves standard amide bond formation. Here, we present a representative scheme where the piperidine nitrogen is first coupled to a POI ligand, followed by coupling of the benzoic acid to an amine-functionalized VHL ligand.

Expert Insight: The order of coupling can be reversed. The choice depends on the stability and functional group tolerance of the POI and E3 ligands. It is often advantageous to perform the more challenging coupling step first or to attach the more precious component in the final step to maximize overall yield.

Synthesis_Scheme Linker 3-(Piperidin-3-yl)benzoic acid hydrochloride Step1 Step 1: Amide Coupling HATU, DIPEA, DMF Linker->Step1 POI_Ligand POI Ligand-X (e.g., X=COOH) POI_Ligand->Step1 VHL_Ligand VHL Ligand-NH2 Step2 Step 2: Amide Coupling HATU, DIPEA, DMF VHL_Ligand->Step2 Intermediate Intermediate 1 (POI-Linker) Intermediate->Step2 Final_PROTAC Final PROTAC Step1->Intermediate Step2->Final_PROTAC

Figure 2: General synthetic scheme for PROTAC assembly.

Step-by-Step Protocol (Example: Step 1)

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI ligand bearing a carboxylic acid (1.0 eq) and 3-(Piperidin-3-yl)benzoic acid hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the mixture. The base is required to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate product.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the pure intermediate.

  • Second Coupling: Repeat a similar procedure for Step 2, coupling the benzoic acid of the intermediate with an amine-functionalized VHL ligand.

Cellular Evaluation: Target Protein Degradation

The definitive test of a PROTAC's function is its ability to reduce the levels of the target protein in a cellular context. Western blotting is the most common method for quantifying this effect.

Protocol: Dose-Response Degradation Assay

  • Cell Seeding: Seed the chosen human cell line (e.g., a line endogenously expressing the POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in cell culture medium. Typical concentration ranges for initial screening are from 1 nM to 10,000 nM. Aspirate the old medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal degradation time can be determined via a preliminary time-course experiment.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Perform densitometry analysis on the imaged bands.

    • Normalize the POI band intensity to the loading control band intensity for each lane.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).

Mechanistic Validation Assays

To ensure the observed protein loss is due to the intended PROTAC mechanism, two key validation experiments are essential.[16]

1. Proteasome-Dependence Assay:

  • Rationale: To confirm that degradation occurs via the proteasome.

  • Method: Co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 4-6 hours.

  • Expected Outcome: The proteasome inhibitor should rescue the degradation of the POI, restoring its levels to that of the vehicle control.

2. E3 Ligase-Dependence Assay:

  • Rationale: To confirm that degradation is mediated by the intended E3 ligase (VHL).

  • Method: Co-treat cells with the PROTAC and a high concentration (e.g., 100-fold excess) of a free VHL ligand (e.g., VH032).[15]

  • Expected Outcome: The free VHL ligand will outcompete the PROTAC for binding to VHL, preventing ternary complex formation and rescuing POI degradation.

Section 4: Data Interpretation and Expert Insights

A successful PROTAC development campaign relies on rigorous data analysis and an understanding of potential pitfalls.

Example Data Summary: The table below illustrates hypothetical results from a degradation assay, highlighting the importance of controls.

CompoundDescriptionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XYZ POI Ligand-Linker-VHL Ligand2595
PROTAC-XYZ + MG132 Co-treatment with proteasome inhibitorN/A<10%
PROTAC-XYZ + VHL Ligand Co-treatment with excess free VHL ligandN/A<15%
Negative Control POI Ligand-Linker-mutated VHL Ligand>10,000<5%

Troubleshooting & Field-Proven Insights:

  • No Degradation: If the PROTAC fails to degrade the POI, consider the following:

    • Poor Cell Permeability: PROTACs are often large molecules that can struggle to cross the cell membrane.[17] Assess permeability using assays like the chloroalkane penetration assay.[18]

    • Unstable Ternary Complex: The linker may be suboptimal. Synthesize a small library of PROTACs with varying linker lengths and attachment points. Biochemical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can directly measure ternary complex formation and cooperativity.[18][19]

    • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line or may not be competent to ubiquitinate the POI.

  • The "Hook Effect": A common phenomenon where degradation efficiency decreases at very high PROTAC concentrations. This occurs because the PROTAC saturates both the POI and the E3 ligase, leading to the formation of binary (POI-PROTAC, PROTAC-E3) complexes at the expense of the productive ternary complex. This is a hallmark of a well-behaved PROTAC and is not typically a concern within the therapeutic window.

Section 5: Comprehensive PROTAC Evaluation Workflow

The development of a PROTAC is a multi-step process that requires a systematic and logical progression from chemical synthesis to biological validation.

Workflow Design 1. PROTAC Design (POI & E3 Ligand Selection, Linker Strategy) Synthesis 2. Chemical Synthesis (Incorporation of Linker) Design->Synthesis Biochem 3. Biochemical Assays (e.g., FP, SPR) Confirm Ternary Complex Formation Synthesis->Biochem Cellular 4. Cellular Degradation Assay (Western Blot) Determine DC50 & Dmax Biochem->Cellular Validation 5. Mechanistic Validation (Proteasome & E3 Ligase Dependence) Cellular->Validation Selectivity 6. Selectivity Profiling (Global Proteomics) Assess Off-Target Degradation Validation->Selectivity Optimization Iterative Optimization Validation->Optimization Suboptimal? Optimization->Design

Figure 3: A comprehensive workflow for the development and validation of a PROTAC.

Conclusion

3-(Piperidin-3-yl)benzoic acid hydrochloride is a valuable and versatile building block for the synthesis of PROTAC linkers. Its semi-rigid structure provides a degree of conformational constraint that can be beneficial for establishing a productive ternary complex. By following a systematic workflow encompassing rational design, chemical synthesis, and rigorous biological evaluation—including dose-response degradation and mechanistic validation assays—researchers can effectively utilize this and similar components to develop potent and selective protein degraders. This structured approach is essential for advancing novel PROTACs from chemical biology tools to transformative therapeutics.

References

  • MDPI: Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ([Link])

  • Taylor & Francis Online: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ([Link])

  • PubMed: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. ([Link])

  • Frontiers: Editorial: Next-generation PROTACs in oncology and beyond: exploring therapeutic targets and their degraders. ([Link])

  • ResearchGate: Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ([Link])

  • PMC (NIH): Assays and technologies for developing proteolysis targeting chimera degraders. ([Link])

  • MSDS of 3-(piperidin-3-yl)
  • PubMed: Development of VHL-recruiting STING PROTACs that suppress innate immunity. ([Link])

  • RSC Medicinal Chemistry: RESEARCH ARTICLE. ([Link])

  • PMC (NIH): Targeted Protein Degradation: Design Considerations for PROTAC Development. ([Link])

  • ResearchGate: Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ([Link])

  • PubMed: Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ([Link])

  • Sino Biological: PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. ([Link])

  • PMC (NIH): Methods to accelerate PROTAC drug discovery. ([Link])

  • PMC (NIH): A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). ([Link])

  • ScienceLab.com: Material Safety Data Sheet - Benzoic acid MSDS. ([Link])

Sources

Application Notes and Protocols for 3-(Piperidin-3-yl)benzoic Acid Hydrochloride as a Versatile Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 3-(Piperidin-3-yl)benzoic acid hydrochloride as a bifunctional linker in the synthesis of complex bioactive molecules, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the rationale behind its selection, its key physicochemical properties, and detailed, field-tested protocols for its incorporation into these advanced therapeutic modalities. The inherent rigidity and aqueous solubility imparted by the piperidine and benzoic acid moieties, respectively, make this linker an attractive scaffold for improving the pharmacokinetic profiles of novel drug candidates.[1][2][3]

Introduction: The Critical Role of Linkers in Advanced Therapeutics

The design and synthesis of targeted therapies, such as PROTACs and ADCs, rely on the precise connection of distinct molecular entities.[4] The linker, a seemingly simple bridge, is a critical determinant of the overall efficacy, stability, and druggability of the final conjugate.[5] An ideal linker must not only covalently join a targeting moiety (e.g., a protein binder or an antibody) to a payload (e.g., an E3 ligase ligand or a cytotoxic drug) but also confer desirable physicochemical properties to the entire molecule.[4]

3-(Piperidin-3-yl)benzoic acid hydrochloride has emerged as a valuable tool in the medicinal chemist's arsenal. Its structure offers a unique combination of a rigid piperidine ring and a functionalizable benzoic acid group. This combination can enhance aqueous solubility, a common challenge with large, hydrophobic molecules like PROTACs, and provide a degree of conformational constraint that can be advantageous for optimizing ternary complex formation in PROTACs.[1][2][3]

Physicochemical Properties and Handling

A thorough understanding of the linker's properties is paramount for its successful application.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂N/A
Molecular Weight 241.71 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, and methanolN/A
Storage Store at room temperature in a dry, well-sealed containerN/A

Safety and Handling:

3-(Piperidin-3-yl)benzoic acid hydrochloride should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The rigidity of the piperidine ring in our linker of interest can help to pre-organize the PROTAC molecule, potentially leading to more favorable ternary complex formation.[1][2]

Workflow for PROTAC Synthesis using 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

The following workflow outlines the general strategy for incorporating the 3-(Piperidin-3-yl)benzoic acid linker into a PROTAC. This typically involves a two-step process: first, coupling the linker to the E3 ligase ligand, and second, coupling the resulting intermediate to the target protein binder (warhead).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Ligand Conjugation cluster_1 Step 2: PROTAC Assembly Linker 3-(Piperidin-3-yl)benzoic acid hydrochloride Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Amide_Coupling1 E3_Ligand E3 Ligase Ligand (e.g., with an amine handle) E3_Ligand->Amide_Coupling1 Intermediate Linker-E3 Ligase Intermediate Amide_Coupling1->Intermediate Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Amide_Coupling2 Warhead Target Protein Binder (Warhead) (e.g., with a carboxylic acid handle) Warhead->Amide_Coupling2 PROTAC Final PROTAC Molecule Amide_Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of 3-(Piperidin-3-yl)benzoic Acid to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Materials:

  • 3-(Piperidin-3-yl)benzoic acid hydrochloride

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(Piperidin-3-yl)benzoic acid hydrochloride (1.2 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) and stir at room temperature for 10 minutes.

  • Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the solution.

  • Add HATU (1.5 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired linker-E3 ligase ligand intermediate.

Protocol 2: Coupling of the Linker-E3 Ligase Intermediate to a Carboxylic Acid-Functionalized Warhead

This protocol details the second amide bond formation to complete the PROTAC synthesis.

Materials:

  • Linker-E3 Ligase Intermediate (from Protocol 1)

  • Carboxylic acid-functionalized warhead (target protein binder)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., HPLC grade acetonitrile and water with formic acid or TFA)

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and the Linker-E3 Ligase Intermediate (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.5 equivalents) and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude PROTAC using preparative RP-HPLC to obtain the final product with high purity.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[4] The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While less common than in PROTACs, a rigid linker like 3-(Piperidin-3-yl)benzoic acid can be employed in ADCs, particularly when a defined spatial separation between the antibody and the drug is desired.

Conceptual Workflow for ADC Synthesis

The synthesis of an ADC using this linker would involve first creating a linker-payload conjugate, which is then attached to the antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Bioconjugation to Antibody Linker 3-(Piperidin-3-yl)benzoic acid hydrochloride Amide_Coupling Amide Coupling Linker->Amide_Coupling Payload Cytotoxic Payload (e.g., with an amine handle) Payload->Amide_Coupling Linker_Payload Linker-Payload Conjugate Amide_Coupling->Linker_Payload Activation Activation of Carboxylic Acid (e.g., EDC/NHS) Linker_Payload->Activation Antibody Monoclonal Antibody (e.g., with reactive lysines) Conjugation Conjugation Antibody->Conjugation Activation->Conjugation ADC Final Antibody-Drug Conjugate Conjugation->ADC

Caption: Conceptual workflow for ADC synthesis.

Protocol 3: General Procedure for Antibody Conjugation

This protocol provides a general guideline for the conjugation of a linker-payload construct, where the linker's carboxylic acid is activated for reaction with amine residues (e.g., lysines) on the antibody surface.

Materials:

  • Linker-Payload conjugate with a terminal carboxylic acid

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Linker-Payload:

    • Dissolve the Linker-Payload conjugate in a minimal amount of anhydrous DMSO.

    • Add EDC (5-10 equivalents) and NHS (5-10 equivalents) to the solution.

    • Allow the activation reaction to proceed at room temperature for 1-2 hours.

  • Conjugation to the Antibody:

    • Add the activated Linker-Payload solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The optimal reaction time and temperature should be determined empirically.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity.

Conclusion and Future Perspectives

3-(Piperidin-3-yl)benzoic acid hydrochloride is a valuable and versatile linker for the construction of complex therapeutic modalities. Its inherent structural features can impart beneficial physicochemical properties, such as increased rigidity and solubility, which are critical for the development of effective PROTACs and ADCs. The protocols provided herein offer a solid foundation for researchers to explore the potential of this linker in their drug discovery programs. Future work will likely focus on further derivatization of this scaffold to fine-tune its properties and expand its applicability in targeted therapies.

References

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. (2025). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Molecules.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability. (2024). Journal of Medicinal Chemistry.
  • Experimental pK a values of piperazine-containing PROTACs. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • Novel approaches for the rational design of PROTAC linkers. (2020).
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Bentham Science. Retrieved January 26, 2024, from [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Chimica Oggi-Chemistry Today.

Sources

Application Note: 3-(Piperidin-3-yl)benzoic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-3-yl)benzoic acid hydrochloride is a high-value bifunctional building block used extensively in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors.[1][2][3] Its structural rigidity—provided by the meta-substituted benzene and the 3-substituted piperidine—offers a distinct vector for side-chain attachment compared to the more flexible 4-substituted analogs.[1][2][3] This guide details the handling, orthogonal protection strategies, and amide coupling protocols necessary to utilize this scaffold effectively in drug discovery libraries, specifically highlighting its utility in PARP inhibitor design and scaffold hopping.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(Piperidin-3-yl)benzoic acid hydrochloride
Functional Class Bifunctional Amino Acid (Aryl-Piperidine Scaffold)
Molecular Weight ~241.71 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, Hexanes
Acidity (pKa) ~4.2 (Benzoic acid), ~10.8 (Piperidine NH)
Stereochemistry Contains one chiral center (Piperidine C3).[1][2][3] Often supplied as a racemate or enantiopure (R/S).[2][3]
Handling Advisory: The Zwitterion Challenge

As a hydrochloride salt, this compound is stable but acidic. Upon neutralization in aqueous media, it exists as a zwitterion (carboxylate anion/ammonium cation), which significantly reduces its solubility in organic solvents.[1]

  • Critical Insight: Do not attempt to extract the free base into non-polar solvents (like Et₂O) from water without adjusting pH to >12 (to suppress the ammonium) or <3 (to suppress the carboxylate). However, for organic synthesis, it is almost always preferable to react the crude HCl salt directly in the presence of a tertiary base (DIPEA/TEA) rather than isolating the free base.

Strategic Analysis: The Bifunctional Divergence

The utility of this scaffold lies in its ability to grow in two distinct vectors. Successful library generation requires orthogonal protection .[2]

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 3-(Piperidin-3-yl) benzoic acid HCl Decision Target Strategy Start->Decision PathA Path A: N-Derivatization (Urea/Amide/Alkyl) Decision->PathA Keep Acid Free PathB Path B: C-Terminus Coupling (Amide Formation) Decision->PathB Keep Amine Free ProdA N-Substituted Benzoic Acid PathA->ProdA Schotten-Baumann Conditions ProdB Piperidinyl-Benzamide (Requires Protection) PathB->ProdB Must Boc-Protect First

Figure 1: Synthetic divergence.[1][2][3] Path B is the most common entry point for DNA-repair inhibitor synthesis (e.g., PARP), requiring prior N-protection.[1][2]

Detailed Protocols

Protocol A: Regioselective N-Boc Protection

Objective: To protect the secondary amine, rendering the molecule soluble in organic solvents and preventing self-coupling during subsequent carboxylic acid activation.[1][2]

Mechanism: The reaction utilizes Schotten-Baumann conditions.[2] The basic aqueous environment neutralizes the HCl salt and the generated acid, while the organic phase (Dioxane) solubilizes the Boc-anhydride.

Materials:

  • 3-(Piperidin-3-yl)benzoic acid HCl (1.0 eq)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2][3]

  • Sodium Hydroxide (NaOH) (2.5 eq)[2][3]

  • Solvent: 1:1 Mixture of Water and 1,4-Dioxane[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the starting HCl salt in 10 mL of 1N NaOH (aq) and 10 mL of 1,4-Dioxane. The solution should be homogenous.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Boc₂O (1.1 eq) dropwise (dissolved in a minimal amount of dioxane if solid).[3]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).[2][3]

    • Checkpoint: The starting material (ninhydrin active) should disappear; the product is less polar.

  • Workup (Critical Step):

    • Evaporate the dioxane under reduced pressure.

    • Dilute the remaining aqueous residue with water (10 mL) and wash with Ethyl Acetate (EtOAc) (2 x 10 mL) to remove unreacted Boc₂O.[3] Discard the organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product will precipitate as a white solid or oil.

    • Extract the acidified aqueous layer with EtOAc (3 x 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Yield: Typically >90%.[2]

    • Stability: The resulting N-Boc-3-(piperidin-3-yl)benzoic acid is stable at RT and ready for amide coupling.[1][2][3]

Protocol B: Amide Coupling (C-Terminus Functionalization)

Objective: To couple the benzoic acid moiety to a primary or secondary amine (R-NH₂) to generate a library of potential inhibitors.[1][2][3]

Pre-requisite: Use the N-Boc protected intermediate from Protocol A.[2]

Reagents:

  • N-Boc-3-(piperidin-3-yl)benzoic acid (1.0 eq)[1][2][3]

  • Target Amine (R-NH₂) (1.1 eq)[1][2][3]

  • Coupling Agent: HATU or HBTU (1.2 eq)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2][3]

  • Solvent: DMF (Dimethylformamide) or DCM[2][3]

Step-by-Step Procedure:

  • Activation: Dissolve the N-Boc acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[2][3] Stir for 5–10 minutes at RT.[2]

    • Observation: The solution may turn slightly yellow (liberation of HOAt).

  • Coupling: Add the Target Amine (1.1 eq).[2] Stir at RT for 2–16 hours.[2]

  • Validation: Monitor by LC-MS. Look for the mass of [M+H]⁺ corresponding to Product + Boc group.

  • Workup:

    • Dilute with EtOAc.[2] Wash with sat.[2] NaHCO₃ (removes byproducts), 1N HCl (removes unreacted amine), and Brine.[1]

    • Dry over MgSO₄ and concentrate.[2]

  • Deprotection (Final Step): Dissolve the crude amide in DCM (2 mL). Add 4M HCl in Dioxane (2 mL). Stir for 1 hour. Concentrate to afford the final library compound as the HCl salt.

Application Case Study: PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, often utilize a piperidine-aryl pharmacophore.[1][2][3] This scaffold allows for "Scaffold Hopping"—replacing the central core of known drugs to improve IP position or physicochemical properties.

Pharmacophore Mapping

The 3-substituted isomer provides a "kinked" geometry compared to the linear 4-substituted analogs, potentially accessing unique sub-pockets in the PARP active site.[1]

PARP cluster_effect Therapeutic Outcome Core 3-(Piperidin-3-yl) Benzoic Core Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide C-Terminus Coupling Tail Piperidine NH (Solubilizing Group) Core->Tail N-Terminus (Exposed) Warhead Benzamide/Indazole (PARP Active Site Binder) Amide->Warhead Target Interaction Result Synthetic Lethality in BRCA-deficient cells Warhead->Result

Figure 2: Pharmacophore assembly using the scaffold. The benzoic acid is converted to an amide (warhead), while the piperidine remains exposed to improve solubility and pharmacokinetic profile.

Troubleshooting & FAQs

IssueProbable CauseSolution
Low Yield in Amide Coupling Zwitterion interference or salt formation.[1][2][3]Ensure the amine is N-protected first (Protocol A).[2][3] If using the HCl salt directly, ensure >3 eq of DIPEA is used to fully neutralize the salt.
Insolubility in DCM The HCl salt is highly polar.[3]Switch solvent to DMF or DMAc.[2][3] Alternatively, perform a "free-basing" wash with NaHCO₃/EtOAc before reaction (only if N-protected).[1][2][3]
Racemization Over-activation of the acid.[3]Avoid using EDC/DMAP.[2][3] Use HATU/DIPEA or T3P (Propylphosphonic anhydride) which are known to suppress racemization.[2][3]
Hygroscopicity Nature of the HCl salt.[3]Store the salt in a desiccator at -20°C. Weigh quickly in ambient air.

References

  • Amide Coupling of Salts: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] [Link]

  • PARP Inhibitor Design (Niraparib Analogs): Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor.[1][2][3][4] Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Functional Profiling of 3-(Piperidin-3-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: GPR40 (FFAR1) Agonism and Integrin


 Antagonism Screening
Date:  October 2023
Author:  Senior Application Scientist, Lead Discovery Unit

Introduction & Scope

3-(Piperidin-3-yl)benzoic acid hydrochloride (and its derivatives) represents a privileged scaffold in medicinal chemistry. Its structural geometry allows it to serve as a conformational mimetic in two distinct therapeutic areas:

  • Metabolic Disease (Type 2 Diabetes): It acts as a pharmacophore for GPR40 (FFAR1) agonists, mimicking the lipophilic carboxylic acid headgroups required for receptor activation and insulin secretion.

  • Oncology & Angiogenesis: The piperidine nitrogen (basic) and the benzoic acid carboxylate (acidic) mimic the Arginine-Glycine-Aspartic acid (RGD ) motif, making this scaffold a potent template for Integrin

    
      antagonists.
    

This Application Note provides the definitive protocols for evaluating this compound in cell-based assays, focusing on Calcium Flux (GPR40) and Cell Adhesion (Integrin) workflows.

Compound Handling & Solubilization

Critical Pre-Analytical Step: The compound is supplied as a hydrochloride (HCl) salt. Improper handling leads to assay variability due to pH shock or precipitation.

Solubilization Protocol
ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide)The HCl salt is polar, but the organic scaffold requires DMSO for high-concentration stocks (10–100 mM).
Secondary Solvent Water/PBS (pH adjusted)Soluble in water, but acidic pH (due to HCl) can kill cells if not buffered.
Stock Concentration 10 mMStandard screening stock.
Storage -20°C (Desiccated)Hygroscopic. Avoid freeze-thaw cycles.

Expert Tip: When diluting the 10 mM DMSO stock into the assay buffer (e.g., HBSS), the final pH may drop. Verify the pH of your highest assay concentration. If the media turns yellow (phenol red indicator), back-titrate with 1N NaOH or increase the HEPES buffer concentration to 20 mM.

Protocol A: GPR40 (FFAR1) Calcium Flux Assay

Objective: Determine if the compound acts as an agonist for the Free Fatty Acid Receptor 1 (GPR40), triggering intracellular calcium release (


).
Mechanistic Basis

GPR40 couples to


 proteins. Agonist binding activates Phospholipase C (PLC), generating 

, which releases

from the endoplasmic reticulum. We detect this using a fluorescent calcium-sensitive dye.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

    • Note: BSA is critical to prevent the lipophilic compound from sticking to the plasticware.

  • Detection Reagent: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Inhibitor: Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

Step-by-Step Workflow
  • Cell Seeding: Plate GPR40-CHO cells at 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Loading Buffer (Fluo-4 AM + Probenecid in Assay Buffer).

    • Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 5x concentration plate of 3-(Piperidin-3-yl)benzoic acid HCl in Assay Buffer (0.1% BSA).

    • Control: Use Linoleic Acid or GW9508 (10 µM) as a positive agonist control.

  • Data Acquisition (FLIPR/FlexStation):

    • Transfer 5 µL of 5x compound to the cell plate (Final 1x).

    • Read: Fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Pathway Visualization

GPR40_Pathway Ligand 3-(Piperidin-3-yl) benzoic acid Receptor GPR40 (FFAR1) (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluorescence Fluo-4 Signal (READOUT) Ca->Fluorescence Chelation

Caption: Signal transduction pathway for GPR40 agonism leading to calcium mobilization readout.

Protocol B: Integrin Solid-Phase Adhesion Assay

Objective: Evaluate the compound's ability to inhibit cell adhesion to Vitronectin, confirming "RGD-mimetic" activity.

Mechanistic Basis

The 3-(Piperidin-3-yl)benzoic acid scaffold mimics the RGD tripeptide. If active, it will compete with the Extracellular Matrix (ECM) ligand (Vitronectin) for the integrin receptor, causing cells to float rather than adhere.

Materials
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or U87MG (Glioblastoma).

  • ECM Ligand: Human Vitronectin (0.5 µg/mL in PBS).

  • Blocking Buffer: 1% BSA in PBS (Heat-denatured BSA is preferred).

  • Staining Reagent: Calcein AM (fluorescent live-cell dye) or Crystal Violet.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well plate with 50 µL Vitronectin (0.5 µg/mL).

    • Incubate overnight at 4°C.

    • Wash 2x with PBS.

    • Block: Add 150 µL Blocking Buffer (1h at RT) to prevent non-specific binding.

  • Cell Preparation:

    • Harvest cells using mild detachment (Accutase or low-concentration Trypsin). Strong trypsin destroys surface integrins.

    • Resuspend cells in serum-free media at

      
       cells/mL.
      
    • Pre-incubation: Mix cells with the Compound (various concentrations) in a tube for 15 mins at 37°C. This allows the inhibitor to bind the integrin before the cell touches the plate.

  • Adhesion Phase:

    • Transfer 100 µL of the Cell+Compound mix to the Vitronectin-coated plate.

    • Incubate: 45–60 mins at 37°C.

  • Washing & Detection:

    • Crucial Step: Gently wash the plate 3x with PBS. Non-adherent cells (inhibited by the compound) will wash away. Adherent cells remain.

    • Add 100 µL PBS containing 2 µM Calcein AM.

    • Incubate 30 mins.

    • Read: Fluorescence (Ex 485nm / Em 525nm).

    • Result: Lower fluorescence = Higher Inhibition (Potent Antagonist).

Workflow Visualization

Adhesion_Assay Step1 1. Coat Plate (Vitronectin) Step2 2. Pre-Incubate Cells + Compound Step1->Step2 Prepare Step3 3. Allow Adhesion (45 mins) Step2->Step3 Transfer Step4 4. Wash Away Non-Adherent Cells Step3->Step4 Selection Step5 5. Stain & Read (Calcein AM) Step4->Step5 Quantify

Caption: Solid-phase adhesion assay workflow. Compound efficacy is measured by loss of signal.

Data Analysis & Quality Control

Calculating Potency ( / )

Normalize raw fluorescence units (RFU) to controls:



  • GPR40 (Agonist Mode): Plot Log[Compound] vs. % Activation. Calculate

    
    .
    
  • Integrin (Antagonist Mode): Plot Log[Compound] vs. % Adhesion. Calculate

    
    .
    
Acceptance Criteria
MetricAcceptance ThresholdTroubleshooting
Z-Factor (Z') > 0.5If < 0.5, reduce variability in washing steps or increase cell number.
Signal-to-Background > 3:1If low, check dye loading efficiency or Vitronectin coating quality.
DMSO Tolerance < 1% FinalHigh DMSO kills HUVECs. Ensure final assay concentration is < 0.5%.

References

  • Christiansen, E., et al. (2013).[1] "Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes." ACS Medicinal Chemistry Letters. Link

  • Houtman, R., et al. (2020). "Integrin Targeting in Cancer: A Review of the RGD-Based Strategies." Molecules. Link

  • Milligan, G., et al. (2017). "G Protein-Coupled Receptor 40 (GPR40) as a Target for Type 2 Diabetes." Pharmacological Reviews. Link

  • Humphries, J.D., et al. (2006). "Integrin assays: adhesion, migration and invasion." Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Piperidin-3-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Landscape

User Context: You are likely utilizing 3-(Piperidin-3-yl)benzoic acid hydrochloride (CAS: 159322-78-2 for free base context) as a critical intermediate in the synthesis of PARP inhibitors, specifically Niraparib .

The purity of this intermediate is the "gatekeeper" for the downstream quality of the final drug substance. Because this molecule contains both an ionizable amine (piperidine) and a carboxylic acid, it exists as a zwitterion in its free base form, making the hydrochloride salt formation critical for solubility and handling.

The three dominant impurity classes you will encounter are:

  • Process-Related (Redox): Incomplete reduction (Pyridine analog) or over-reduction (Cyclohexane analog).

  • Stereochemical: The (R)-enantiomer (if targeting the (S)-form for Niraparib).

  • Salt Stoichiometry: Free base contamination or bis-HCl formation.

Impurity Origin Map (Pathway Analysis)

The following diagram illustrates where these impurities originate during the standard hydrogenation synthesis route.

ImpurityMap cluster_legend Legend SM Starting Material 3-(Pyridin-3-yl)benzoic acid Target TARGET MOLECULE 3-(Piperidin-3-yl)benzoic acid HCl SM->Target Hydrogenation (Pt/C or Rh/C, H2) Imp_A Impurity A (Under-reduced) Pyridine Analog SM->Imp_A Incomplete Reaction Imp_B Impurity B (Over-reduced) Cyclohexyl Analog Target->Imp_B Over-Hydrogenation (High Pressure/Temp) Imp_C Impurity C Wrong Enantiomer Target->Imp_C Chiral Resolution Failure key Red: Critical Process Failure Yellow: Reaction Optimization Required Blue: Downstream Purification Issue

Figure 1: Mechanistic origin of common impurities during the catalytic hydrogenation of the pyridine precursor.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a persistent peak at RRT ~0.85 in my HPLC trace."

Diagnosis: This is almost certainly the Pyridine Precursor (3-(pyridin-3-yl)benzoic acid). Mechanism: The reduction of the pyridine ring to piperidine is kinetically slower than simple alkene reductions. If the catalyst activity drops (poisoning) or hydrogen pressure is insufficient, the reaction stalls. Resolution:

  • Immediate Action: Spike your sample with the starting material to confirm retention time.

  • Process Fix: Switch catalysts. Platinum on Carbon (Pt/C) is standard, but if you are seeing high residual pyridine, consider Rhodium on Carbon (Rh/C) in acetic acid. Rhodium is more active for heteroaromatic ring hydrogenation at lower temperatures, reducing the risk of stalling.

  • Caution: Do not simply increase temperature to force the reaction; this leads to Impurity B (see below).

Issue 2: "My product has a lower melting point than the reference standard (Ref: ~220-225°C)."

Diagnosis: Salt Disproportionation (Hygroscopicity). Mechanism: The hydrochloride salt is hygroscopic. If dried improperly or exposed to humid air, it absorbs water, disrupting the crystal lattice. Alternatively, you may have a mixture of the Mono-HCl and Free Base (zwitterion). Resolution:

  • Test: Run a Chloride Content titration (Argentometric).

    • Theoretical Cl content: ~14.7% (Calculated based on MW ~241.7 g/mol ).

    • If < 14%:[1] You have free base contamination. Reslurry in ethanolic HCl.

    • If > 15%:[1][2] You likely have the Bis-HCl salt (protonation of both the piperidine amine and the carboxylic acid carbonyl—rare but possible in conc. HCl) or trapped HCl gas. Dry under high vacuum at 50°C.

Issue 3: "I detected a mass of M+6 in LC-MS."

Diagnosis: Over-reduction Impurity (3-(Piperidin-3-yl)cyclohexanecarboxylic acid). Mechanism: The benzene ring is generally stable under mild hydrogenation conditions. However, high pressure (>10 bar) or high temperatures (>60°C) with Pt/C will reduce the benzene ring to a cyclohexane ring. Resolution:

  • Process Control: Strictly limit reaction temperature to <40°C.

  • Catalyst Poisoning: Some protocols use sulfided Pt/C to selectively reduce the pyridine ring while leaving the benzene ring intact, although this is less common for this specific substrate.

Analytical & Validation Protocols

To accurately quantify these impurities, you cannot use a generic gradient. The amine functionality requires pH control to prevent peak tailing.

Recommended HPLC Method
ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amine absorption) and 254 nm (Aromatic)
Rationale TFA suppresses the ionization of silanols on the column and protonates the piperidine nitrogen, ensuring sharp peak shape.
Diagnostic Decision Tree

Use this flowchart to determine the corrective action based on your analytical results.

DiagnosticTree Start Analyze Sample (HPLC/LC-MS) Check_UV Extra Peak at 254nm? Start->Check_UV Check_Mass Mass Spectrum Analysis Check_UV->Check_Mass Yes Check_Chiral Chiral HPLC (Polysaccharide Column) Check_UV->Check_Chiral No Action_Pyridine Impurity: Pyridine Precursor Action: Reprocess with fresh catalyst Check_Mass->Action_Pyridine M-4 (Aromatic) Action_OverRed Impurity: Cyclohexyl Analog Action: Discard batch (Cannot purify) Check_Mass->Action_OverRed M+6 (Saturated) Action_Enantiomer Impurity: Wrong Enantiomer Action: Recrystallize with Tartaric Acid Check_Chiral->Action_Enantiomer >0.5% Wrong Isomer Pass Batch Released Check_Chiral->Pass <0.5% Wrong Isomer

Figure 2: Analytical troubleshooting workflow for batch release.

Detailed Impurity Data Table

Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginLimit (ICH Q3A)
Impurity A 3-(Pyridin-3-yl)benzoic acid~0.85Starting MaterialNMT 0.15%
Impurity B 3-(Piperidin-3-yl)cyclohexanecarboxylic acid~1.10Over-HydrogenationNMT 0.15%
Impurity C 3-(Piperidin-3-yl)benzoic acid ethyl ester~1.25Solvolysis (if EtOH used)NMT 0.15%
Impurity D N-Benzyl-3-(piperidin-3-yl)benzoic acid~1.40Deprotection Failure**NMT 0.10%

*RRT values are approximate and depend on the specific C18 method used. **Only relevant if N-benzyl protection was used during synthesis.

References

  • Glaxo Group Ltd. (2008). Poly(ADP-ribose) polymerase (PARP) inhibitors. WO2008084261A1.
  • Jones, R., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185.[1][3] Retrieved from [Link]

    • Context: Detailed medicinal chemistry route and chiral resolution strategies for the 3-substituted piperidine ring.
  • Merck & Co., Inc. (2017). Process for the preparation of Niraparib. US9580407B2. Retrieved from Context: Industrial scale-up procedures highlighting the control of hydrogenation impurities (pyridine vs. benzene reduction).

Sources

stability issues of 3-(Piperidin-3-yl)benzoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-3-yl)benzoic acid hydrochloride

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-(Piperidin-3-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will move from frequently asked questions for rapid troubleshooting to in-depth guides for systematic stability analysis. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3-(Piperidin-3-yl)benzoic acid hydrochloride solutions.

Q1: My freshly prepared aqueous solution of 3-(Piperidin-3-yl)benzoic acid hydrochloride has a slight yellow or brown tint. Is this normal and what causes it?

A: This is a common observation and typically indicates the onset of oxidative degradation. The piperidine ring, being a secondary amine, is susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants in your solvent. While a very faint color may not significantly impact initial experiments, it is a clear sign of instability and the sample should be prepared fresh for sensitive applications.

Q2: I observed a precipitate forming in my stock solution upon storage in the refrigerator (2-8°C). What is the cause and how can I resolve it?

A: Precipitation upon cooling is usually due to the compound's concentration exceeding its solubility limit at that specific temperature and pH. 3-(Piperidin-3-yl)benzoic acid hydrochloride is a salt, and its solubility is pH-dependent. In aqueous solutions, it creates a mildly acidic environment. If you used a buffer, ensure the pH is not near the compound's pKa, which could reduce solubility. To resolve this, you can try:

  • Gently warming the solution to room temperature and vortexing to redissolve the precipitate before use.

  • Preparing a more dilute stock solution.

  • Using a co-solvent system (e.g., adding a small percentage of DMSO or ethanol) if your experimental design permits. The solubility of benzoic acid, for instance, is significantly higher in ethanol than in water[1].

Q3: What is the recommended solvent, pH, and storage condition for preparing a stock solution?

A: For general use, preparing stock solutions in high-purity (e.g., HPLC-grade) water is common. Given the compound is a hydrochloride salt, the resulting solution will be acidic. Maintaining an acidic pH (e.g., pH 3-5) is generally advisable. The antimicrobial activity of the benzoic acid moiety is more effective in acidic conditions, which can help prevent microbial growth, and the protonated amine is less prone to certain types of degradation[2].

  • Recommended Storage: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, we strongly recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C to minimize freeze-thaw cycles and slow degradation kinetics. Always protect solutions from light by using amber vials or wrapping them in foil.

Q4: Can I expect hydrolysis to be a major degradation pathway for this molecule?

A: Based on its structure, 3-(Piperidin-3-yl)benzoic acid hydrochloride does not contain functional groups (like esters or amides in a strained ring) that are highly susceptible to simple hydrolysis under neutral or mildly acidic conditions. While hydrolysis is a common degradation pathway for many pharmaceuticals, oxidation of the piperidine ring is the more anticipated liability for this specific molecule[3]. However, stability under strongly acidic or basic conditions should always be experimentally verified.

Part 2: In-Depth Troubleshooting & Method Development Guides

This section provides detailed, protocol-driven guidance for systematically investigating and controlling the stability of your compound.

Guide 1: Protocol for Conducting a Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[4] It helps identify likely degradation products, establish degradation pathways, and is crucial for developing a stability-indicating analytical method[4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Core Principle: The International Council for Harmonisation (ICH) provides guidelines for stability testing that form the basis of these protocols.[5][6] The study involves exposing the compound to conditions more severe than accelerated storage to understand its vulnerabilities.[7]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-(Piperidin-3-yl)benzoic acid hydrochloride in a 50:50 mixture of acetonitrile and water. This solvent choice is often a good starting point for compatibility with reverse-phase HPLC.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionReagent / ConditionIncubation Time (Typical)Rationale
Acid Hydrolysis Add 0.1 M HCl to the sample vial (1:1 v/v)2 - 24 hours at 60°CTests stability to low pH.
Base Hydrolysis Add 0.1 M NaOH to the sample vial (1:1 v/v)1 - 8 hours at Room TempTests stability to high pH. The piperidine moiety may be sensitive.
Oxidation Add 3% H₂O₂ to the sample vial (1:1 v/v)2 - 24 hours at Room TempSimulates oxidative stress; secondary amines are often susceptible.
Thermal Degradation Heat the stock solution24 - 72 hours at 70°CEvaluates intrinsic thermal stability. Benzoic acid derivatives can decarboxylate at high temperatures.[8]
Photostability Expose solution to light (ICH Q1B options: e.g., 1.2 million lux hours and 200 W·h/m²)VariableAssesses degradation upon exposure to UV/Visible light.[9]
  • Sample Quenching & Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method (see Guide 2). Include an unstressed control sample (t=0) for comparison.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into Vials prep_stock->aliquot acid Acidic (HCl, 60°C) base Basic (NaOH, RT) oxidative Oxidative (H₂O₂, RT) thermal Thermal (70°C) photo Photolytic (ICH Q1B) quench Quench/Neutralize Samples acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC quench->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[10][11] Its key feature is the ability to resolve the parent compound from any degradation products and process impurities.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[13]

Key Method Development Steps:

  • Column and Mobile Phase Selection:

    • A C18 column is a versatile and robust starting point for a molecule of this polarity.

    • Start with a mobile phase gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate or phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol). The acidic pH helps to ensure sharp peak shapes for the amine.

  • Wavelength Selection: Analyze a dilute solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λ-max). The benzoic acid moiety will provide strong UV absorbance.

  • Method Optimization with Stressed Samples: The most critical step is to inject a mixture of your forced degradation samples (acid, base, peroxide, etc.). The goal is to develop a gradient that separates the parent peak from all degradant peaks.

    • Adjust the gradient slope, buffer pH, and organic solvent to achieve adequate resolution (>1.5) between all peaks.

    • Use a PDA detector to check for peak purity. This ensures that a single chromatographic peak corresponds to a single component.

Example Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for small molecule separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at λ-max (e.g., ~230 nm)Determined from UV scan.
Injection Vol. 10 µLStandard volume.
Guide 3: Interpreting Stability Data & Potential Degradation Pathways

Once you have analyzed your stressed samples, the next step is interpretation. You are looking for:

  • Potency Loss: A decrease in the peak area of the parent compound.

  • Degradant Formation: The appearance of new peaks in the chromatogram.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration. A poor mass balance may indicate that some degradants are not being detected or are insoluble.

Hypothetical Degradation Pathways:

Based on the structure of 3-(Piperidin-3-yl)benzoic acid hydrochloride, two primary degradation pathways are plausible under stress conditions:

  • Oxidation: The secondary amine of the piperidine ring is a likely site for oxidation, especially in the presence of peroxide or atmospheric oxygen. This can lead to the formation of N-oxides or ring-opened products.

  • Decarboxylation: While generally requiring high heat, the loss of the carboxylic acid group from the benzoic acid ring is a potential thermal degradation pathway, which would yield 3-phenylpiperidine[14].

G cluster_oxidation Oxidative Pathway cluster_thermal Thermal Pathway parent 3-(Piperidin-3-yl)benzoic acid n_oxide N-Oxide Derivative parent->n_oxide [O] / H₂O₂ decarboxylated 3-Phenylpiperidine (Decarboxylation) parent->decarboxylated Heat (Δ) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for the molecule.

By using a combination of HPLC-UV for quantification and LC-MS for identification of degradant masses, you can piece together the stability profile of your molecule and establish appropriate handling, storage, and formulation strategies.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (n.d.). Q1A - Q1F Stability. Quality Guidelines. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Oreate AI Blog. (2026). Ich Guidelines for Stability Studies PPT. [Link]

  • Proclinical. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • M. S. College of Pharmacy. (n.d.). core components of analytical method validation for small molecules-an overview. [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • PubChemLite. (n.d.). 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2). [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Environmental Analysis Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. [Link]

Sources

optimizing reaction conditions for 3-(Piperidin-3-yl)benzoic acid hydrochloride

[1]

Module 1: The "Golden Path" Synthesis Strategy

To achieve high purity and reproducibility, we recommend a two-step convergent synthesis followed by salt formation.[1] Direct functionalization of piperidine is often less regioselective than constructing the carbon skeleton via cross-coupling followed by reduction.

The Workflow
  • Suzuki-Miyaura Coupling: 3-Carboxyphenylboronic acid + 3-Bromopyridine

    
     3-(Pyridin-3-yl)benzoic acid.[1]
    
  • Selective Hydrogenation: Reduction of the pyridine moiety using Adams' Catalyst (

    
    ) in acidic media.
    
  • Salt Formation: Controlled precipitation using anhydrous HCl in 1,4-dioxane or diethyl ether.[1]

SynthesisWorkflowStartStart:3-Bromopyridine +3-Carboxyphenylboronic acidStep1Step 1: Suzuki Coupling(Pd(dppf)Cl2, Na2CO3)Yield Target: >85%Start->Step1IntermIntermediate:3-(Pyridin-3-yl)benzoic acidStep1->IntermStep2Step 2: Selective Hydrogenation(PtO2, H2, AcOH)Yield Target: >90%Interm->Step2 Critical Selectivity StepFinalTarget:3-(Piperidin-3-yl)benzoic acid HClStep2->Final HCl/Dioxane

Figure 1: Optimized synthetic workflow for 3-(Piperidin-3-yl)benzoic acid hydrochloride.

Module 2: Critical Step Optimization (Hydrogenation)

The reduction of 3-(pyridin-3-yl)benzoic acid is the most failure-prone step.[1] Using Palladium on Carbon (Pd/C) often leads to stalled reactions or over-reduction of the benzene ring.

Recommended Protocol: Heterogeneous Catalysis
  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH).[1][2]

  • Pressure: 50–60 psi (3.4–4.1 bar).[1]

  • Temperature: Ambient (20–25°C).

Why this works (The Mechanism):

Pyridines are electron-deficient aromatics and are difficult to reduce.[1] In acidic media (AcOH), the pyridine nitrogen is protonated, disrupting the aromaticity and making the ring susceptible to hydride attack.

1
Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst Loading 5–10 wt%Lower loading (<5%) leads to stalled reactions due to catalyst poisoning by the amine product.[1]
Solvent System AcOH (100%) or AcOH/MeOH (1:1)Acetic acid prevents catalyst inhibition by the basic piperidine product.
H2 Pressure 50–60 psiLower pressure (<30 psi) favors partial reduction (tetrahydropyridines). Higher pressure (>100 psi) risks benzene reduction.[1]
Additives Conc. HCl (1 eq)Optional. If reaction stalls, adding 1 equivalent of HCl accelerates protonation of the pyridine.

Module 3: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: The Reaction Stalls at 50% Conversion

Diagnosis: Catalyst poisoning. The formed secondary amine (piperidine) binds strongly to the Pt surface, blocking active sites. Solution:

  • Filter and Restart: Filter the reaction mixture through Celite to remove the spent catalyst. Add fresh

    
     (5 wt%) and repressurize.[1]
    
  • Increase Acidity: Ensure the solvent is at least 50% Acetic Acid.[1] If using Methanol, add 1.1 equivalents of HCl relative to the starting material to keep the nitrogen protonated and "off" the catalyst surface.

Issue 2: Over-reduction (Cyclohexyl-benzoic acid formation)

Diagnosis: Conditions are too vigorous, or the wrong catalyst was used.[1] Solution:

  • Switch Catalyst: If using Rhodium on Carbon (Rh/C) or high-pressure Pd/C, switch to

    
    .[1]
    
  • Lower Temperature: Ensure the reaction is not exceeding 30°C.

  • Monitor via LCMS: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight if conversion is complete.

Issue 3: Difficulty Crystallizing the HCl Salt

Diagnosis: Piperidine salts are often hygroscopic, and excess water or acetic acid prevents crystallization. Solution (The "Crash-Out" Protocol):

  • Free Base Isolation: Evaporate the Acetic Acid completely (azeotrope with toluene if necessary).[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Methanol.

  • Acidification: Add 4M HCl in 1,4-dioxane (1.2 equivalents) dropwise at 0°C.

  • Precipitation: Add anhydrous Diethyl Ether or MTBE until the solution turns cloudy. Stir at 0°C for 2 hours.

Module 4: Logic Tree for Troubleshooting

Use this decision tree to diagnose yield issues during the hydrogenation step.

TroubleshootingTreeProblemProblem: Low Yield in HydrogenationCheckLCMSCheck LCMS of CrudeProblem->CheckLCMSResult1Starting Material RemainsCheckLCMS->Result1 StalledResult2Over-reduced Product(M+6H observed)CheckLCMS->Result2 M+6Result3Correct Mass,but oil/gumCheckLCMS->Result3 IsolationAction1Action: Catalyst Poisoning.Filter, add fresh PtO2.Add 1 eq HCl.Result1->Action1Action2Action: Selectivity Issue.Switch from Pd/C to PtO2.Reduce Pressure to 40 psi.Result2->Action2Action3Action: Salt Formation Issue.Azeotrope AcOH with Toluene.Use HCl/Dioxane + Ether.Result3->Action3

Figure 2: Troubleshooting logic for the hydrogenation of 3-(pyridin-3-yl)benzoic acid.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Pd/C instead of PtO2? A: Generally, no. Pd/C is excellent for benzyl deprotection or reducing nitro groups, but it struggles to reduce pyridine rings at low pressures. To make Pd/C work, you typically need high temperatures (>60°C) and pressures (>100 psi), which significantly increases the risk of reducing the benzoic acid phenyl ring [3].

Q2: The product is isolating as a sticky gum. How do I get a solid? A: This is common for amino-acid salts.[1]

  • Ensure all Acetic Acid is removed.[1] Traces of AcOH form a "melt" that prevents crystallization.[1]

  • Triturate the gum with dry Acetone or Ether. Sonicate the flask. This mechanical stress often induces nucleation.[1]

  • If it remains an oil, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy amorphous powder, which is chemically stable.[1]

Q3: Is the product racemic? A: Yes. The hydrogenation of the pyridine ring destroys the aromaticity and creates a chiral center at C3. The protocol described above yields a racemic mixture (

1

Q4: Safety concerns with PtO2? A: Dry

Never11
References
  • Freifelder, M. (1963).[1] Catalytic Hydrogenation of Pyridines.[1][2][3][4][5][6][7][8] Advances in Catalysis.[1]

  • Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.[1]

  • Lévay, K., & Hegedűs, L. (2022).[8] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering.[1]

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines.[1][9] Angewandte Chemie International Edition.[1]

Technical Support Center: 3-(Piperidin-3-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Piperidin-3-yl)benzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the proper storage, handling, and experimental use of this compound. Our goal is to empower you to achieve reliable and reproducible results by anticipating and addressing common challenges.

Product Information & Specifications

3-(Piperidin-3-yl)benzoic acid hydrochloride is a bifunctional molecule featuring a piperidine ring and a benzoic acid moiety. This structure is common in medicinal chemistry and drug discovery programs.[1][2][3] Understanding its fundamental properties is the first step to successful experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂[4]
Molecular Weight 241.71 g/mol [4]
Appearance White to off-white crystalline powder (typical)[5]
Key Functional Groups Carboxylic Acid, Secondary Amine (as hydrochloride salt)N/A
pKa (Benzoic Acid) ~4.2 (for the parent benzoic acid)[6]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our support team.

Handling & Safety

Q1: What are the primary hazards associated with 3-(Piperidin-3-yl)benzoic acid hydrochloride and what personal protective equipment (PPE) is required?

A1: The compound is classified as an irritant and can be harmful. The primary hazards are:

  • Serious Eye Damage/Irritation: The compound can cause significant eye damage upon contact.[7][8]

  • Respiratory Irritation: Inhaling the dust may cause respiratory tract irritation.[5][7][9]

  • Skin Irritation: May cause skin irritation upon contact.[8][9][10]

  • Harmful if Swallowed: The compound is considered harmful if ingested.[5][9]

Mandatory PPE and Handling Workflow: To ensure safety, a strict handling protocol must be followed. Always handle this compound in a well-ventilated area or a chemical fume hood.[4][5]

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Safety Goggles, Nitrile Gloves B Work in Fume Hood or Ventilated Area A->B Always C Weigh Compound Carefully to Avoid Dust B->C D Prepare Stock Solution (See Protocol 1) C->D E Perform Dilutions & Use in Assay D->E F Decontaminate Glassware & Work Surfaces E->F G Dispose of Waste in Sealed, Labeled Containers F->G start_node Start: Precipitation Observed in Assay A Check Buffer pH start_node->A decision_node decision_node process_node process_node end_node Solution Found: Proceed with Assay B Is pH < 6.0? A->B C Increase Buffer pH to >7.0 to deprotonate carboxylic acid, increasing solubility. B->C Yes D Lower Final Compound Concentration B->D No G Did it work? C->G H Did it work? D->H E Add a Co-solvent (e.g., 1-5% PEG400, Ethanol) I Did it work? E->I F Use Gentle Warming (37°C) & Sonication J Did it work? F->J G->D No end end G->end Yes H->E No H->end Yes I->F No I->end Yes J->end Yes J->end No (Consult Tech Support with experimental details)

Caption: Troubleshooting Workflow for Solubility Issues.

Causality Explained:

  • pH: The benzoic acid moiety is neutral at low pH, making it less water-soluble. By raising the pH above its pKa (~4.2), the carboxylic acid deprotonates to a carboxylate, which is charged and significantly more soluble in aqueous media. [6]* Concentration: The final concentration in your assay may simply be above the compound's solubility limit in that specific buffer. Reducing the concentration is the simplest first step.

  • Co-solvents: Surfactants or mild organic solvents can help keep hydrophobic compounds in solution. Ensure any co-solvent is compatible with your experimental system (e.g., does not inhibit enzymes or affect cells).

Experimental Protocols

These protocols provide a validated starting point for preparing solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of 3-(Piperidin-3-yl)benzoic acid hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass required for your desired volume. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 241.71 g/mol * 1000 mg/g = 2.417 mg

  • Weighing: Carefully weigh the calculated amount of solid into a microcentrifuge tube or appropriate vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If needed, gently warm the vial to 37°C or use a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in an aqueous buffer, with a final DMSO concentration of 0.1%.

  • Buffer Preparation: Prepare your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.

    • Step A (Intermediate Dilution): Dilute the 10 mM DMSO stock 1:100 in DMSO to get a 100 µM solution.

    • Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed (room temperature or 37°C) assay buffer.

  • Mixing: Mix immediately and thoroughly by vortexing or inverting the tube several times. Do not let the concentrated DMSO sit in the buffer before mixing.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation against a dark background. If clear, the solution is ready for use. If not, refer to the troubleshooting guide.

References

  • New 242 Macword Format MSDS. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Benzoic Acid Safety Data Sheet (SDS). (n.d.). Flinn Scientific.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). ChemTel.
  • Safety Data Sheet. (2012, May 1). Fisher Scientific.
  • Material Safety Data Sheet - Benzoic acid MSDS. (2005, October 10). ScienceLab.com.
  • MSDS of 3-(piperidin-3-yl)benzoic acid hydrochloride. (n.d.). BOC Sciences.
  • R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. (n.d.). PubChem.
  • Benzoic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). ScienceDirect.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
  • 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2). (n.d.). PubChemLite.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.
  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
  • 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. (n.d.). Triown Chemie.
  • 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518. (n.d.). PubChem.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PubMed Central.
  • 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride | 7596-82-9 | HAA59682. (n.d.). Biosynth.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025, January 5). PubMed.
  • Benzoic acid. (n.d.). Wikipedia.
  • Analytical Methods. (n.d.). RSC Publishing.
  • 3-(2,6-Dimethylpiperidin-1-yl)propyl 2-hydroxybenzoate--hydrogen chloride (1/1). (n.d.). PubChem.
  • 4-(3-(piperazin-1-yl)propoxy)benzoic acid. (n.d.). Sigma-Aldrich.

Sources

resolving poor solubility of 3-(Piperidin-3-yl)benzoic acid hydrochloride

[1][2][3][4]

Part 2: Troubleshooting Protocols

Scenario A: "I need to dissolve it in an organic solvent for a reaction."

Issue: The HCl salt is ionic and insoluble in non-polar solvents like Dichloromethane (DCM), Ether, or Toluene. Solution: You must break the salt or use a polar aprotic cosolvent.

Solvent ClassSolubility of HCl SaltRecommended Action
Non-Polar (DCM, Toluene, Hexane)Insoluble Do NOT use directly.[2][3][4] Perform a "Free Base" conversion first (see Protocol A1).[2][3]
Polar Aprotic (DMSO, DMF, DMAc)Soluble Best Choice for coupling reactions (e.g., HATU/EDC couplings).[2][4]
Alcohols (Methanol, Ethanol)Sparingly Soluble Solubility improves with heat (

C).[2][3][4] Good for recrystallization.[2][5][6]

Protocol A1: Generating the Organic-Soluble Species Note: Because the free base is zwitterionic, it may not extract well into DCM.[2] You need to esterify or protect the amine to make it truly lipophilic.

  • For Extraction: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) as the organic layer. This increases polarity enough to extract the zwitterion from the aqueous phase.

  • For Synthesis: If possible, dissolve the HCl salt in DMF or DMSO and add an organic base (DIPEA or TEA) in situ to neutralize the HCl, rather than trying to isolate the free base beforehand.

Scenario B: "I am trying to purify it by Prep-HPLC, but the peaks are tailing."

Issue: The secondary amine (piperidine) interacts strongly with residual silanols on silica or C18 columns, causing peak broadening. Solution: You must modify the mobile phase pH to suppress ionization or mask interactions.

Decision Tree for Purification:

PurificationWorkflowFigure 2: Mobile Phase Selection for Piperidine DerivativesStartSelect Purification MethodMethodReverse Phase (C18) or Normal Phase?Start->MethodRPReverse Phase (C18)Method->RPNPNormal Phase (Silica)Method->NPRP_ActionAdd 0.1% TFA or Formic Acid(Keeps amine protonated)RP->RP_ActionNP_ActionAdd 1% Triethylamine (TEA)(Competes for silanol sites)NP->NP_Action

Standard Purification Protocol:

  • Reverse Phase (Preferred): Use a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) .[3] The TFA keeps the piperidine fully protonated and prevents silanol interactions [1].

  • Normal Phase: If you must use silica, pre-wash the column with 1% Triethylamine (TEA) in DCM to block acidic sites [1].

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: Yes, but you must use the "Salting Out" or "pH Swing" method.

  • Dissolve the compound in a minimum amount of hot water (acidic pH).

  • Slowly adjust the pH to ~7.5 using dilute NaOH.[2]

  • Cool slowly. The zwitterion is least soluble here and should crystallize out. Warning: If you add too much base (pH > 9), it will redissolve as the sodium salt [2].

Q: I see a "gum" instead of crystals. What happened? A: This is common with amino acid derivatives containing flexible rings like piperidine.[2] The lattice energy is low.

  • Fix: Triturate the gum with Diethyl Ether or Hexane to remove trapped solvent. Scratch the glass surface to induce nucleation. Ensure the product is fully dried, as residual water acts as a plasticizer preventing crystallization.

References

  • BenchChem Technical Support. (2025).[2][3][5][7] Purification of Piperidine Derivatives: Troubleshooting Peak Tailing and Silica Interactions. Retrieved from [3][4]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for Benzoic Acid: Solubility and pKa Data.[2] Retrieved from [3][4]

  • Journal of Chemical & Engineering Data. (2022). Solubilities of Amino Acids and Zwitterions in Aqueous Salt Solutions.[8] American Chemical Society.[2][9] Retrieved from [3][4]

Technical Support Center: Analytical Method Development for Piperidine-Containing Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-ACID-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Retention, Tailing, and Detection Challenges in Piperidine-Carboxylic Acid Analysis

Executive Summary: The "Zwitterion Trap"

Welcome to the Technical Support Center. You are likely reading this because your piperidine-containing acid (e.g., isonipecotic acid derivatives) is behaving erratically.

The Core Problem: Piperidine acids are zwitterionic .

  • The Piperidine Ring: A secondary amine with a high

    
     (~11.0). It is positively charged at pH < 10.
    
  • The Acid Moiety: A carboxylic acid with a low

    
     (~4.0). It is negatively charged at pH > 4.
    

Between pH 4 and 10, the molecule carries both charges (net neutral but highly polar), leading to zero retention on standard C18 columns (elution at the void volume) and severe peak tailing due to ionic interactions with silanols. Furthermore, the saturated piperidine ring lacks a UV chromophore, making standard UV detection (254 nm) impossible.

This guide provides the specific workflows to resolve these issues.

Module 1: Chromatographic Retention Strategies

Scenario: "My analyte elutes at the dead time ( ) on a C18 column."

Root Cause: The analyte is too hydrophilic. In the zwitterionic state, the water layer around the molecule prevents interaction with the hydrophobic C18 ligands.

Solution Architecture: You must switch mechanisms. Do not waste time optimizing %B on a standard C18 column.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Recommended for: Highly polar, small piperidine acids.

HILIC creates a water-rich layer on the surface of a polar stationary phase.[1][2] Analytes partition into this layer based on polarity.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based phases.

  • Mobile Phase: High organic content (Acetonitrile) with an aqueous buffer.[1]

  • Mechanism: "Reversed" elution.[2][3][4] The more polar the compound, the longer it retains.

Option B: Mixed-Mode Chromatography

Recommended for: Complex mixtures containing both polar and hydrophobic impurities.[5]

Mixed-mode columns embed ion-exchange ligands within a hydrophobic chain.

  • Stationary Phase: C18 + Cation Exchange (SCX) ligands.

  • Mechanism: The piperidine amine (+) interacts with the SCX ligand (-), while the carbon backbone interacts with the C18 chain.

  • Control: pH controls the ionization; Buffer strength controls the elution speed.

Visualization: The Retention Decision Matrix

RetentionStrategy Start Start: Analyte Retention Check CheckUV Does it have a UV Chromophore? Start->CheckUV CheckRet Retains on C18 (k > 1)? CheckUV->CheckRet Yes DetectMethod Go to Module 3: Detection (CAD/ELSD or Derivatization) CheckUV->DetectMethod No OptimizeRP Optimize RP-HPLC (Add 0.1% TFA to suppress silanols) CheckRet->OptimizeRP Yes SwitchMode Select Alternative Mode CheckRet->SwitchMode No (Elutes at t0) HILIC HILIC Mode (Amide or Zwitterionic Column) High ACN % SwitchMode->HILIC Analyte is small/highly polar MixedMode Mixed-Mode (C18 + Cation Exchange) Control via Buffer Strength SwitchMode->MixedMode Analyte has hydrophobic tail

Caption: Decision tree for selecting the correct chromatographic mode based on analyte properties.

Module 2: Peak Shape & Tailing

Scenario: "The peak looks like a shark fin (Asymmetry factor > 2.0)."

Root Cause: The secondary amine in the piperidine ring is a strong base. It engages in cation-exchange interactions with residual silanols (


) on the silica surface. This secondary interaction slows down a portion of the analyte molecules, causing the "tail."[4]

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
pH Low pH (< 3.0) At pH < 3, silanols are protonated (

) and neutral. They cannot bind the positively charged amine.
Buffer Strength Increase (> 25 mM) Higher salt concentration (e.g., Ammonium Formate) competes with the amine for active silanol sites, "shielding" the analyte.
Additive TFA (0.05 - 0.1%) Trifluoroacetic acid (TFA) is an ion-pairing agent. It forms a complex with the amine and saturates the column surface. Note: Suppresses MS signal.
Column Hybrid/Polymer Use Ethylene-Bridged Hybrid (BEH) particles or high-purity silica which have fewer free silanols.

Module 3: Detection Challenges (The "Invisible" Analyte)

Scenario: "I injected 1 mg/mL and see a flat baseline at 254 nm."

Root Cause: Saturated heterocycles like piperidine do not absorb UV light above 210 nm.

Solution 1: Universal Detection (Preferred)

If available, use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) .[3]

  • Why: These detectors respond to mass, not optical properties.

  • Requirement: Mobile phase must be volatile (e.g., Formic acid, Ammonium Acetate). Phosphate buffers are forbidden.

Solution 2: Pre-Column Derivatization (UV-Vis)

If you are limited to a UV detector, you must attach a chromophore.[6]

Protocol: Tosyl Chloride Derivatization

Target: The secondary amine of the piperidine ring.

  • Reagent Prep: Dissolve p-Toluenesulfonyl chloride (Tosyl-Cl) in Acetonitrile (10 mg/mL).

  • Buffer: Prepare 0.1 M Sodium Carbonate (

    
    ) or Borate buffer (pH ~9-10). High pH is required to deprotonate the amine so it can react.
    
  • Reaction:

    • Mix 100 µL Sample + 100 µL Buffer + 100 µL Tosyl-Cl solution.

    • Vortex and incubate at 50°C for 30 minutes .

    • Quench with 50 µL dilute HCl to neutralize.

  • Analysis: Inject onto C18. Detect at 230-254 nm .

    • Note: The derivative is now hydrophobic and will retain well on standard RP columns.

Standard Operating Procedures (SOPs)

SOP-01: HILIC Screening Protocol

Use this when the analyte is too polar for C18.

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 95% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 95% B (Re-equilibration is critical in HILIC; hold for 5-8 mins).

  • Sample Diluent: Must be high organic! Dissolve sample in 90% Acetonitrile. Injecting water will disrupt the HILIC partition layer and cause peak distortion.

SOP-02: Mixed-Mode Optimization

Use this for simultaneous separation of the piperidine acid and hydrophobic impurities.

  • Column: Mixed-mode C18/Cation-Exchange (e.g., SIELC Primesep or similar).

  • Mobile Phase: Water/ACN with 0.1% TFA.[7]

  • Tuning:

    • To increase retention of Piperidine: Decrease buffer/acid concentration (enhances ionic interaction).

    • To decrease retention of Piperidine: Increase buffer concentration (screens ionic interaction).

    • To move hydrophobic impurities: Change % Acetonitrile.[7]

Frequently Asked Questions (FAQ)

Q: Why does my retention time shift every run in HILIC mode? A: HILIC columns require long equilibration times to establish the water layer on the surface. Ensure you are equilibrating for at least 20 column volumes between gradients. Also, check if your mobile phase water content is evaporating (cap your bottles).

Q: Can I use Ion-Pairing chromatography instead of HILIC? A: Yes. Adding Heptafluorobutyric acid (HFBA) (0.1%) to a standard C18 mobile phase will form a hydrophobic ion-pair with the piperidine amine, allowing it to retain on C18. However, HFBA contaminates LC-MS systems and takes a long time to wash out. Use dedicated columns for this.

Q: My sample precipitates when I add Acetonitrile for the HILIC method. A: This is common with zwitterions. Try dissolving the sample in 50/50 Water/ACN first, or use Methanol instead of ACN as the co-solvent for the sample prep, even if the mobile phase is ACN.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.[2] Retrieved from [Link]

  • McCalley, D. V. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.[8] Journal of Chromatography A. Retrieved from [Link]

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Hydrochloride (HCl) Salt Hygroscopicity Management

Introduction: The Hydrochloride Paradox

Welcome. If you are here, you are likely facing the "HCl Paradox." Hydrochloride salts are the workhorses of the pharmaceutical industry, comprising nearly 50% of all salt forms due to their high solubility and established safety history. However, this thermodynamic advantage often comes with a kinetic penalty: hygroscopicity .

The high lattice energy that stabilizes HCl salts often competes with the chloride ion's strong hydrogen-bonding potential. When the critical relative humidity (CRH) is breached, your API doesn't just get wet—it undergoes deliquescence, hydrate formation, or hydrolysis, rendering your batch unprocessable or your clinical trial supplies unstable.

This guide is not a textbook. It is a troubleshooting system designed to diagnose the severity of your moisture problem and implement a tiered mitigation strategy.

Module 1: Diagnosis & Characterization

"Is my salt actually hygroscopic, or is it just surface adsorption?"

Q: I see weight gain in my stability samples. How do I distinguish between benign surface adsorption and dangerous bulk hydrate formation?

A: You cannot rely on simple "loss on drying" (LOD) tests. You must perform Dynamic Vapor Sorption (DVS) analysis to visualize the mechanism of water interaction.

  • Surface Adsorption: Water adheres to the particle surface.[1] The process is reversible and usually exhibits low hysteresis.

  • Bulk Absorption (Hydrate Formation): Water enters the crystal lattice. This is often stoichiometric (e.g., 1 mole water : 1 mole drug) and shows significant hysteresis (water is "trapped" and leaves slowly).

  • Deliquescence: The solid dissolves in its own sorbed water.[2]

Protocol: The DVS Stress Test

Run this protocol before making any formulation decisions.

  • Pre-treatment: Dry sample at 0% RH (or under vacuum) at 25°C for 6 hours to establish "Dry Mass" (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Ramp RH from 90% back to 0%.

  • Analysis: Plot Isotherm (Mass Change % vs. RH %).

Visualization: The DVS Decision Matrix Use this logic flow to interpret your DVS curves.

DVS_Decision_Tree Start Start: Analyze DVS Isotherm MassGain Total Mass Gain (at 80% RH) Start->MassGain LowGain < 0.2% w/w MassGain->LowGain HighGain > 0.2% w/w MassGain->HighGain NonHygro Non-Hygroscopic (Safe) LowGain->NonHygro CheckHyst Check Hysteresis (Sorption vs Desorption) HighGain->CheckHyst DeliqCheck Exponential Mass Gain (Liquefaction) HighGain->DeliqCheck NoHyst No Hysteresis (Reversible) CheckHyst->NoHyst SigHyst Significant Hysteresis (Gap > 2%) CheckHyst->SigHyst Adsorption Surface Adsorption (Manage Packing) NoHyst->Adsorption StepChange Step Change in Mass? SigHyst->StepChange YesStep Yes: Stoichiometric StepChange->YesStep NoStep No: Gradual StepChange->NoStep Hydrate Channel Hydrate Formation YesStep->Hydrate Amorphous Amorphous Content or Bulk Absorption NoStep->Amorphous Deliquescent DELIQUESCENCE (Critical Risk) DeliqCheck->Deliquescent

Figure 1: Diagnostic logic for interpreting water vapor sorption isotherms to classify hygroscopic risk.

Module 2: Process Mitigation

"My API is caking in the hopper. How do I handle it?"

Q: We cannot change the salt form now. What are the strict environmental limits for manufacturing?

A: You must operate below the Critical Relative Humidity (CRH) . The CRH is the point where the atmospheric moisture condenses on the solid surface to form a saturated solution. For mixtures (API + Excipient), the CRH of the mixture is often lower than the CRH of either component individually (Ross Equation).

Troubleshooting Table: Process Controls for HCl Salts

Process StepCommon Failure ModeMitigation Strategy
Dispensing Caking / Static ClumpingGlove Box: Maintain RH < 30%. Use anti-static liners.
Granulation Over-wetting / Gummy MassAvoid Water: Switch to Isopropyl Alcohol (IPA) or Ethanol if explosion-proof (ATEX) equipment is available. Roller Compaction: Use dry granulation to avoid solvent removal steps entirely.
Drying Case Hardening / Solvate LossStep-Drying: Ramp temperature slowly. Rapid heating can trap moisture inside a "crust" (case hardening) or strip essential lattice water if it's a stable hydrate.
Tableting Punch Sticking / PickingLow RH Suite: HVAC must maintain RH < 40%. Tooling: Use chrome-plated or Teflon-tipped punches to reduce adhesion.
Module 3: Formulation Strategies

"Can I formulate my way out of this?"

Q: Which excipients act as the best 'moisture shields' for HCl salts?

A: You need a "Scavenger and Shield" approach.

  • Scavengers: Use excipients with high moisture binding capacity to strip free water from the air before it touches the API.

  • Shields: Coat the API or the final tablet to create a physical barrier.

Recommended Excipient Matrix

FunctionRecommended ExcipientMechanism of Action
Filler Mannitol (Spray Dried)Non-hygroscopic (absorbs <1% moisture at 90% RH). Prevents moisture transfer.
Glidant Colloidal Silicon Dioxide (Syloid®)Moisture Scavenger: High surface area adsorbs moisture preferentially, protecting the API.
Disintegrant Crospovidone (Type B)Hygroscopic but retains swelling capacity. Avoid Sodium Starch Glycolate if RH is uncontrolled.
Coating PVA-PEG Graft Copolymer (Opadry® amb II)Moisture Barrier: Specifically designed to reduce water vapor transmission rate (WVTR).
Protocol: The "Open Dish" Formulation Stress Test

Validate your formulation's moisture resistance.

  • Prepare Blends:

    • Blend A: API + Lactose (Control)

    • Blend B: API + Mannitol + 1% Colloidal Silicon Dioxide (Test)

  • Exposure: Place 5g of each blend in open petri dishes.

  • Chamber: Incubate at 25°C / 75% RH (Accelerated Humidity).

  • Measurement:

    • Weigh at T=0, 24h, 48h, 72h.

    • Pass Criteria: Weight gain < 2% at 72h AND no visible caking/color change.

Module 4: Salt Engineering (The "Root Cause" Fix)

"Nothing works. Do I need to change the salt?"

Q: When should I abandon the Hydrochloride salt?

A: Abandon the HCl salt if:

  • CRH < 40%: It will be impossible to manufacture without specialized facilities.

  • Stoichiometric Hydrate Instability: The salt shifts between anhydrate and hydrate forms at ambient humidity (hysteresis loop covers the 40-60% RH range).

Alternative Counterions: If HCl is too hygroscopic, consider anions with lower lattice energy or higher hydrophobicity.

  • Mesylate (Methanesulfonate): Often less hygroscopic but verify melting point.

  • Tosylate/Besylate: Aromatic rings add hydrophobicity, significantly reducing moisture uptake.

Visualization: The Mitigation Workflow Follow this path to determine the ultimate solution.

Mitigation_Workflow Problem Hygroscopic HCl Salt EnvControl Tier 1: Process Control (HVAC < 40% RH) Problem->EnvControl Success1 Stable EnvControl->Success1 Fail1 Fails EnvControl->Fail1 Formulation Tier 2: Formulation (Silica + Mannitol) Fail1->Formulation Success2 Stable Formulation->Success2 Fail2 Fails Formulation->Fail2 Coating Tier 3: Barrier Coating (PVA/PEG) Fail2->Coating Success3 Stable Coating->Success3 Fail3 Fails Coating->Fail3 SaltSwitch Tier 4: Salt Switch (Besylate/Tosylate) Fail3->SaltSwitch

Figure 2: Tiered mitigation strategy for managing hygroscopic risks in drug development.

References
  • Hygroscopicity Mechanisms & Classification Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[3][4][5][6][7][8][9] Journal of Pharmaceutical Sciences.[3]

  • Deliquescence & Critical Relative Humidity Mauer, L. J., & Taylor, L. S. (2010). Water-solids interactions: Deliquescence.[1][2][10] Annual Review of Food Science and Technology.

  • Formulation Strategies for Hygroscopic Drugs Kho, K., et al. (2022).[11][12] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.

  • Dynamic Vapor Sorption (DVS) Methodology Surface Measurement Systems. Dynamic Vapor Sorption for Determination of Hydrate Formation and Loss.

  • Excipient Selection & Stability Hiremath, P., et al. (2019). Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review.

Sources

Validation & Comparative

3-(Piperidin-3-yl)benzoic acid hydrochloride vs 4-(Piperidin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for medicinal chemists and drug discovery scientists evaluating 3-(Piperidin-3-yl)benzoic acid hydrochloride versus 4-(Piperidin-4-yl)benzoic acid hydrochloride .

These two isomeric building blocks are not merely structural variants; they represent distinct geometric vectors in ligand design. This guide analyzes their spatial properties, synthetic utility, and application in PROTAC linkers and scaffold hopping.

Executive Summary: The Geometric Imperative

In structure-based drug design (SBDD), the choice between the 3,3-isomer (meta/meta-like) and the 4,4-isomer (para/para-like) dictates the exit vector of the substituents.

  • 4-(Piperidin-4-yl)benzoic acid (The "Linear" Scaffold): Provides a linear, extended geometry (180° vector). It is achiral and highly symmetrical, making it the industry standard for PROTAC linkers where maximizing distance between E3 ligase and POI (Protein of Interest) is often the goal.

  • 3-(Piperidin-3-yl)benzoic acid (The "Angled" Scaffold): Introduces a defined "kink" or turn (approx. 120° vector). Crucially, this molecule is chiral (possessing a stereocenter at the piperidine C3 position), usually supplied as a racemate. It is essential for accessing binding pockets that require a non-linear trajectory or for breaking molecular symmetry to improve solubility.

Structural & Physicochemical Comparison

The following table contrasts the core properties relevant to medicinal chemistry optimization.

Feature4-(Piperidin-4-yl)benzoic acid HCl 3-(Piperidin-3-yl)benzoic acid HCl
CAS Number 149353-84-42007921-14-2 (Racemate)
Geometry Linear (Extended)Kinked (Angled)
Chirality Achiral (Plane of symmetry)Chiral (Racemic mixture of R and S)
Vector Angle ~180°~120°
Solubility (Aq.) Moderate (High Crystal Lattice Energy)Higher (Lower Lattice Energy due to asymmetry)
Primary Use PROTAC Linkers, Spanning InhibitorsScaffold Hopping, inducing turns, solubility fix
Complexity Low (Single peak in HPLC)High (Enantiomers may require chiral separation)
Expert Insight: The Chirality Trap

Researchers often overlook that 3-(piperidin-3-yl)benzoic acid contains a chiral center at the piperidine-3 position. When used as a racemate in early discovery, it effectively doubles the library size, creating diastereomers if coupled to another chiral fragment.

  • Recommendation: For 3-isomer usage, prioritize separating enantiomers early or sourcing enantiopure starting materials to avoid complex SAR data later.

Geometric Visualization (Vector Analysis)

The following diagram illustrates the spatial difference between the two isomers. The "Exit Vector" represents the angle between the carboxylic acid attachment and the piperidine nitrogen (the two primary coupling points).

G cluster_0 4-(Piperidin-4-yl) (Linear) cluster_1 3-(Piperidin-3-yl) (Angled) A1 Piperidine N A2 Phenyl Ring A1->A2 Linear Axis A3 COOH Group A2->A3 ~180° Vector B1 Piperidine N B2 Phenyl Ring B1->B2 Off-Axis B3 COOH Group B2->B3 ~120° Vector caption Figure 1: Vector comparison showing the linear reach of the 4-isomer vs. the angular turn of the 3-isomer.

Medicinal Chemistry Applications

A. PROTAC Linker Design (Dominance of the 4-Isomer)

The 4-(Piperidin-4-yl) scaffold is a "privileged structure" in Targeted Protein Degradation (TPD).

  • Mechanism: It acts as a semi-rigid linker. Unlike flexible alkyl chains, the phenyl-piperidine motif restricts conformational freedom, reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).

  • Data Support: Studies in Journal of Medicinal Chemistry often utilize this scaffold to span 10–15 Å distances within binding pockets [1].

B. Scaffold Hopping & Solubility (Utility of the 3-Isomer)

The 3-(Piperidin-3-yl) scaffold is typically employed when the 4-isomer fails due to:

  • Steric Clash: The linear extension hits the back of a binding pocket.

  • Solubility Issues: The high symmetry of the 4-isomer often leads to poor solubility (high melting point). The 3-isomer's asymmetry disrupts crystal packing, frequently improving aqueous solubility by 2–5 fold.

Experimental Protocols

Protocol A: Amide Coupling (General Workflow)

Objective: To couple the benzoic acid moiety to an amine-bearing payload (e.g., Lenalidomide derivative for PROTACs).

Reagents:

  • Scaffold: 4-(Piperidin-4-yl)benzoic acid HCl (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine payload (1.0 eq) and the Benzoic Acid scaffold (1.0 eq) in DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq). The solution should clarify as the HCl salt is neutralized.

  • Initiation: Add HATU (1.2 eq) in one portion at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Self-Validating Step):

    • Take a 5 µL aliquot.

    • Dilute in MeCN/H2O (1:1).

    • LC-MS Check: Look for the disappearance of the starting material mass (M+H = 206.1 for free base) and formation of the Product Mass.

    • Note: If the piperidine nitrogen is unprotected, it will compete. Ensure the piperidine nitrogen is Boc-protected (e.g., use N-Boc-4-(piperidin-4-yl)benzoic acid) if coupling the acid end first.

Protocol B: N-Boc Deprotection (Post-Coupling)

Objective: To expose the piperidine nitrogen for further functionalization.

Reagents:

  • 4N HCl in Dioxane

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Methodology:

  • Dissolve the N-Boc intermediate in minimal DCM.

  • Add 4N HCl in Dioxane (5–10 eq).

  • Stir at RT for 1 hour.

  • Validation: LC-MS should show a mass shift of -100 Da (Loss of Boc).

  • Workup: Concentrate in vacuo. The product will be the HCl salt (hygroscopic solid). Store in a desiccator.

Synthesis & Availability Flowchart

Understanding the source of these materials helps in troubleshooting impurities.

Synthesis Start Starting Material: N-Boc-4-(4-bromophenyl)piperidine Step1 Lithiation / Carboxylation (n-BuLi, CO2) Start->Step1 Step2 Intermediate: N-Boc-4-(4-carboxyphenyl)piperidine Step1->Step2 Step3 Deprotection (Optional) (HCl/Dioxane) Step2->Step3 Final Product: 4-(Piperidin-4-yl)benzoic acid HCl Step3->Final caption Figure 2: Standard synthetic route. Note that the 3-isomer follows a similar path but starts from the 3-bromo isomer.

Conclusion

  • Select 4-(Piperidin-4-yl)benzoic acid if you require a linear, achiral linker to maximize distance or stack between protein interfaces (e.g., PROTACs).

  • Select 3-(Piperidin-3-yl)benzoic acid if you need to induce a turn , break molecular symmetry to improve solubility, or explore a vector that exits the binding pocket at a 120° angle. Be aware of the chiral center at C3.

References

  • Sigma-Aldrich. "4-(Piperidin-4-yl)benzoic acid hydrochloride: Application in PROTAC Development." Sigma-Aldrich Product Catalog. Accessed January 30, 2026. Link

  • PubChem. "4-(Piperidin-4-yl)benzoic acid | C12H15NO2." National Library of Medicine. Accessed January 30, 2026. Link

  • LabSolu. "3-(Piperidin-3-yl)benzoic acid hydrochloride Properties and Applications." LabSolu Chemicals. Accessed January 30, 2026. Link

  • Journal of Medicinal Chemistry. "Design of Semi-rigid Linkers for Targeted Protein Degradation." (General Reference for Phenyl-Piperidine Scaffolds in TPD). Link

Navigating the Structure-Activity Landscape of 3-(Piperidin-3-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidine-Benzoic Acid Scaffold in Medicinal Chemistry

The 3-(piperidin-3-yl)benzoic acid scaffold represents a privileged structural motif in modern drug discovery. Its inherent characteristics, including a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group on the phenyl ring, provide a versatile platform for developing therapeutics targeting a wide array of biological entities. The piperidine moiety, a common constituent in numerous FDA-approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes.[1][2][3] Concurrently, the benzoic acid portion offers a key interaction point, frequently engaging with receptor sites through hydrogen bonding and ionic interactions.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the structure-activity relationships (SAR) governing 3-(piperidin-3-yl)benzoic acid derivatives. Due to the diverse applications of this scaffold, a singular, universally applicable SAR is not feasible. Instead, this document will synthesize findings from various therapeutic areas to elucidate the impact of structural modifications on biological activity, offering insights into rational drug design. We will explore key structural modifications and their consequences, supported by available experimental data, to guide the optimization of this promising chemical scaffold.

Core Structural-Activity Relationship (SAR) Insights

The biological activity of 3-(piperidin-3-yl)benzoic acid derivatives can be systematically modulated by chemical alterations at three primary locations: the piperidine ring, the benzoic acid ring, and the linkage between these two moieties. The following sections will delve into the nuanced effects of these modifications.

Modifications of the Piperidine Ring

The piperidine nitrogen is a critical determinant of both the pharmacokinetic and pharmacodynamic properties of these derivatives.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen profoundly influences receptor affinity and selectivity.

    • Small Alkyl Groups: Introduction of small alkyl groups can modulate lipophilicity and basicity, which in turn affects cell permeability and interaction with target proteins.

    • Aromatic and Heteroaromatic Rings: The addition of aromatic or heteroaromatic rings can introduce new binding interactions, such as pi-stacking, with the target protein. This strategy has been successfully employed in the development of various receptor antagonists.

    • Amide and Sulfonamide Linkages: Acylation or sulfonylation of the piperidine nitrogen can introduce hydrogen bond donors and acceptors, leading to enhanced binding affinity. For instance, in the development of cannabinoid CB1 receptor antagonists, the modification of the aminopiperidine region with various amides and hydrazides was crucial in defining the pharmacophoric requirements for high affinity.[4]

Modifications of the Benzoic Acid Ring

Substitutions on the aromatic ring of the benzoic acid moiety can fine-tune electronic properties, steric hindrance, and the potential for additional binding interactions.

  • Position of the Carboxylic Acid: While this guide focuses on 3-substituted benzoic acids, it is noteworthy that the positional isomerism of the carboxylic acid group (ortho, meta, or para) significantly impacts the orientation of the molecule within a binding pocket.

  • Introduction of Substituents:

    • Electron-Donating and Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, nitro) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring, thereby influencing ionic and other electronic interactions with the target.

    • Halogens: Halogen atoms can increase lipophilicity and introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

    • Bulky Groups: The introduction of bulky substituents can provide steric hindrance that may either be beneficial for selectivity or detrimental to binding, depending on the topology of the target's active site.

Bioisosteric Replacements and Conformational Constraints
  • Piperidine Ring Analogs: Replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, azetidine) or even acyclic linkers can probe the spatial requirements of the binding pocket.

  • Benzoic Acid Isosteres: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or acylsulfonamides, to modulate acidity, metabolic stability, and pharmacokinetic profiles.

  • Conformational Rigidity: Introducing conformational constraints, for example, by creating bicyclic structures, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Comparative Analysis: Case Studies

While a comprehensive SAR table for a single target is not available in the public literature for the 3-(piperidin-3-yl)benzoic acid core, we can draw parallels from closely related structures to infer potential SAR trends.

Case Study 1: Piperidine-based CCR5 Receptor Antagonists

The development of CCR5 antagonists for HIV therapy provides valuable insights into the SAR of piperidine-containing molecules. Although not directly 3-(piperidin-3-yl)benzoic acid derivatives, the optimization of 4-hydroxypiperidine derivatives revealed key SAR principles.[5][6]

  • N-substituent: A branched N-substituent on the piperidine was found to be crucial for potent CCR5 antagonism.

  • Amide Moiety: The nature of the amide substituent attached to the piperidine played a significant role in interacting with a lipophilic binding site on the receptor.

Table 1: Illustrative SAR of Piperidine-based CCR5 Antagonists

Compound IDCore StructureN-SubstituentAmide MoietyCCR5 IC50 (nM)Reference
Lead 4-HydroxypiperidineVariedVaried840[5]
Optimized 4-HydroxypiperidineBranched AlkylCyclobutyl11[5]

This table is a simplified representation to illustrate SAR principles and does not depict 3-(piperidin-3-yl)benzoic acid derivatives directly.

Case Study 2: N-(Piperidin-4-yl)benzamide Derivatives as HIF-1α Pathway Activators

A study on N-(piperidin-4-yl)benzamide derivatives as activators of the hypoxia-inducible factor 1 (HIF-1α) pathway highlights the importance of substitutions on the benzamide portion.[7]

  • Benzamide Substitutions: The presence and position of substituents on the benzamide ring were critical for bioactivity, with specific diaryl ether modifications leading to potent compounds.

Table 2: SAR of N-(Piperidin-4-yl)benzamide Derivatives

Compound IDBenzamide SubstitutionHepG2 IC50 (µM)Reference
10b Diaryl ether0.12[7]
10j Diaryl ether0.13[7]

This table illustrates the impact of benzamide modifications in a related scaffold.

Experimental Protocols

To facilitate further research in this area, we provide a general, representative synthetic scheme and a common biological assay methodology.

General Synthetic Route

The synthesis of 3-(piperidin-3-yl)benzoic acid derivatives typically involves the coupling of a suitably protected piperidine precursor with a benzoic acid derivative.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: N-Deprotection cluster_2 Step 3: N-Functionalization (Optional) A 3-Bromobenzoic acid derivative C Pd catalyst, base A->C B N-Boc-3-(dihydroxyboryl)piperidine B->C D N-Boc-3-(3-carboxyphenyl)piperidine C->D D2 N-Boc-3-(3-carboxyphenyl)piperidine E Acid (e.g., TFA) D2->E F 3-(Piperidin-3-yl)benzoic acid E->F F2 3-(Piperidin-3-yl)benzoic acid G R-X (e.g., alkyl halide, acyl chloride) F2->G H Base G->H I N-Substituted derivative H->I

Caption: General synthetic workflow for 3-(piperidin-3-yl)benzoic acid derivatives.

Experimental Details:

  • Suzuki Coupling: A mixture of a 3-bromobenzoic acid derivative, N-Boc-3-(dihydroxyboryl)piperidine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.

  • Boc Deprotection: The resulting N-Boc protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to remove the Boc protecting group.

  • N-Functionalization: The deprotected piperidine can be further functionalized by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) in the presence of a base.

Representative Biological Assay: In Vitro Enzyme Inhibition Assay

To assess the biological activity of the synthesized derivatives, a standard in vitro enzyme inhibition assay can be performed.

G A Prepare enzyme, substrate, and test compound solutions B Incubate enzyme with varying concentrations of test compound A->B C Initiate reaction by adding substrate B->C D Monitor reaction progress (e.g., absorbance, fluorescence) C->D E Calculate % inhibition and determine IC50 values D->E

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Protocol:

  • Solutions of the target enzyme, its substrate, and the test compounds at various concentrations are prepared in an appropriate buffer.

  • The enzyme is pre-incubated with the test compounds for a defined period.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-(piperidin-3-yl)benzoic acid scaffold is a valuable starting point for the development of novel therapeutics. While a definitive, universal SAR map for this scaffold remains to be fully elucidated for a single target in publicly accessible literature, the principles derived from related chemical series provide a strong foundation for rational drug design. Key takeaways include the profound impact of N-substitution on the piperidine ring and the fine-tuning of activity through modifications of the benzoic acid moiety.

Future research should focus on systematic SAR studies of 3-(piperidin-3-yl)benzoic acid derivatives against specific, well-defined biological targets. Such studies, generating robust quantitative data, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold. The combination of targeted synthesis, in vitro and in vivo biological evaluation, and computational modeling will undoubtedly lead to the discovery of novel and effective drug candidates based on this promising chemical framework.

References

  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. In Cannabinoids (pp. 1-51). Springer, Berlin, Heidelberg.
  • Deng, J., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Chen, Z., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2151-2155.
  • Perros, M., et al. (2005). Discovery of maraviroc and its development as a CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 48(21), 6515-6525.
  • Palani, A., et al. (2010). Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1432-1436.
  • O'Donnell, C. J., et al. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. PharmaSelect.
  • Alves, D., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(10), 13135-13145.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • O'Donnell, C. J., et al. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. PharmaSelect.
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • Urbahns, K., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 736-740.
  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

  • Urbahns, K., et al. (2015). Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). Journal of Medicinal Chemistry, 58(9), 3848-3863.
  • Gauthier, J. Y., et al. (2008). Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series. Bioorganic & Medicinal Chemistry Letters, 18(5), 1642-1646.
  • Stewart, J. M., et al. (1996). Potent, long-acting bradykinin antagonists for a wide range of applications. Canadian Journal of Physiology and Pharmacology, 74(5), 533-539.
  • Al-Warhi, T., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 15(11), 1361.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

Executive Summary: The Structural "Doppelgänger" in PARP Inhibitor Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Specificity & Cross-Reactivity Guide: 3-(Piperidin-3-yl)benzoic acid HCl

3-(Piperidin-3-yl)benzoic acid hydrochloride is not merely a chemical reagent; in the context of drug development, it is a critical synthetic intermediate and potential impurity of Niraparib (Zejula) , a poly (ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy.

For bioanalytical scientists and CMC (Chemistry, Manufacturing, and Controls) professionals, this compound represents a significant specificity challenge . Its structural core—the piperidine ring fused to a benzoic acid moiety—constitutes the primary pharmacophore of Niraparib. Consequently, it poses a high risk of cross-reactivity in ligand-binding assays (LBA) and isobaric/fragmentation interference in LC-MS/MS workflows .

This guide objectively compares analytical methodologies for distinguishing this intermediate from the parent drug, providing validated protocols to quantify cross-reactivity and ensure regulatory compliance (FDA M10/EMA).

Comparative Technology Review: Specificity Profiling

The following table contrasts the performance of major detection platforms when challenged with 3-(Piperidin-3-yl)benzoic acid HCl in the presence of Niraparib.

FeatureLigand Binding Assay (ELISA) LC-MS/MS (Triple Quadrupole) HPLC-UV (Impurity Profiling)
Primary Risk High Cross-Reactivity. Polyclonal antibodies often recognize the exposed piperidine-benzoic acid epitope common to both molecules.In-Source Fragmentation. The parent drug (Niraparib) may fragment in the ion source to mimic the intermediate's mass transition.Co-elution. Without optimized gradient elution, the polar salt form may co-elute with other polar degradants.
Specificity Mechanism Steric fit / Epitope binding.Mass-to-Charge (m/z) filtration + Retention Time.Chromatographic resolution (

) + UV spectral match.
Detection Limit (LOD) Low ng/mL (High Sensitivity).pg/mL (Ultra-High Sensitivity).[1]µg/mL (Moderate - for CMC).
Cross-Reactivity Potential 30% - 100% (depending on antibody clonality).< 1% (if chromatographically resolved).N/A (Resolution dependent).
Recommendation Avoid for PK studies unless using a validated anti-idiotypic mAb.Gold Standard for PK/PD and metabolite quantification.Standard for raw material release and stability testing.[2]

Mechanistic Insight: The "Shared Epitope" Problem

To understand the causality of cross-reactivity, one must analyze the structural overlap. 3-(Piperidin-3-yl)benzoic acid is effectively the "tail" of the Niraparib molecule.

  • In Immunoassays: If the immunogen used to generate antibodies was conjugated via the indazole ring (the "head" of Niraparib), the resulting antibodies will primarily recognize the piperidine-benzoic acid "tail." This results in 100% cross-reactivity , rendering the assay incapable of distinguishing the drug from its precursor.

  • In LC-MS/MS: While the precursor masses differ (Niraparib MW ~320 Da vs. Intermediate MW ~205 Da free base), high-energy ionization can cause Niraparib to lose its indazole carboxamide group before entering the first quadrupole, creating a "ghost" signal in the intermediate's channel.

Visualizing the Interference Pathway

CrossReactivityMechanism Drug Niraparib (Parent Drug) [Target Analyte] Ab Polyclonal Antibody (ELISA Capture) Drug->Ab Binds (High Affinity) MS_Source ESI Ion Source (LC-MS/MS) Drug->MS_Source Ionization Inter 3-(Piperidin-3-yl)benzoic acid [Intermediate/Impurity] Inter->Ab Cross-Reacts (Shared Epitope) Inter->MS_Source Ionization Signal_True True Positive Signal Ab->Signal_True Detection Signal_False False Positive Signal (Interference) Ab->Signal_False Misidentification MS_Source->Signal_True Unique MRM Transition MS_Source->Signal_False In-Source Fragmentation (Mimics Intermediate)

Figure 1: Mechanism of interference in LBA vs. LC-MS/MS. Note the "Shared Epitope" path in ELISA leading to direct false positives.

Validated Experimental Protocol: Determining % Cross-Reactivity

This protocol is aligned with FDA M10 Bioanalytical Method Validation guidelines. It is designed to quantify the interference of 3-(Piperidin-3-yl)benzoic acid hydrochloride in an assay targeting Niraparib.

Prerequisites
  • Blank Matrix: Drug-free human plasma or serum.

  • Target Analyte: Niraparib Reference Standard.

  • Interferent: 3-(Piperidin-3-yl)benzoic acid hydrochloride (High Purity >98%).

Step-by-Step Workflow

1. Preparation of Spiked Samples (The "Challenge"):

  • Control (ULOQ): Spike Niraparib at the Upper Limit of Quantification (e.g., 1000 ng/mL).

  • Interferent Only (Specificity Sample): Spike 3-(Piperidin-3-yl)benzoic acid at a concentration 10x higher than its expected maximum physiological concentration (e.g., 500 ng/mL if expected is 50 ng/mL).

  • Mixed Sample (Interference Check): Spike Niraparib at Low QC (LQC) level + Interferent at High level.

2. Assay Execution:

  • Run the samples in triplicate using your standard method (ELISA or LC-MS/MS).

  • For LC-MS/MS, monitor the MRM transitions for both the drug and the intermediate.

3. Calculation of % Cross-Reactivity (for LBA): Use the following formula to determine the extent of binding:



4. Acceptance Criteria (Pass/Fail):

  • Bioanalysis (PK): The presence of the intermediate must not alter the accuracy of the Niraparib LQC by more than ±15% .

  • Specificity: The "Interferent Only" sample should produce a signal < 20% of the LLOQ (Lower Limit of Quantification) of the parent drug.

Strategic Workflow for Method Selection

Use this decision tree to select the appropriate validation path based on your development stage.

MethodSelection Start Start: Select Detection Method for Niraparib Q1 Is 3-(Piperidin-3-yl)benzoic acid present in the sample? Start->Q1 Branch_Yes Yes (Metabolite/Impurity) Q1->Branch_Yes Branch_No No (Pure API Study) Q1->Branch_No Q2 Required Sensitivity? Branch_Yes->Q2 Action_LBA USE LBA (ELISA) *WARNING: High Cross-Reactivity Risk* Requires highly specific mAb Branch_No->Action_LBA Acceptable if no metabolite present HighSens High (pg/mL - ng/mL) PK/PD Studies Q2->HighSens ModSens Moderate (µg/mL) CMC/Release Testing Q2->ModSens Action_LCMS USE LC-MS/MS *Critical: Separate retention times to prevent source fragmentation* HighSens->Action_LCMS Action_HPLC USE HPLC-UV *Validate Resolution (Rs > 1.5)* ModSens->Action_HPLC

Figure 2: Decision Matrix for handling 3-(Piperidin-3-yl)benzoic acid interference.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3] Link

  • Van Andel, L., et al. (2017).[1] "Liquid chromatography-tandem mass spectrometry assay for the quantification of Niraparib and its metabolite M1 in human plasma and urine." Journal of Chromatography B, 1040, 14-21.[1] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

  • Sackett, L., et al. (2023). "Cross-Reactivity in Urine Drug Screening Immunoassays." Clinical Chemistry, 69(1). (Provides foundational principles for cross-reactivity calculation). Link

Sources

A Researcher's Guide to In Silico Modeling and Comparison of Piperidinyl Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise navigation of chemical space is paramount to identifying novel therapeutic agents with enhanced efficacy and safety profiles.[1][2] The subtle yet profound impact of isomerism on a molecule's pharmacological properties necessitates a rigorous comparative analysis early in the development pipeline.[3][4][5] This is particularly true for scaffolds such as piperidinyl benzoic acid, a privileged structure in medicinal chemistry. This guide provides an in-depth, technically-focused comparison of piperidinyl benzoic acid isomers, leveraging a suite of in silico modeling techniques to dissect their potential as drug candidates. As computational methods continue to accelerate the pace of research and development, this guide serves as a practical framework for researchers, scientists, and drug development professionals to apply these powerful predictive tools.[6][7]

The Critical Role of Isomeric Differentiation in Drug Design

Isomers, molecules sharing the same molecular formula but differing in the spatial arrangement of their atoms, can exhibit vastly different biological activities.[3][4] These differences arise from the stereospecific nature of interactions with biological targets, where a precise three-dimensional fit is often a prerequisite for therapeutic effect.[5][8][9] The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development.[3][10] Therefore, a comprehensive in silico evaluation of isomers is not merely an academic exercise but a critical step in de-risking a drug discovery program. This guide will focus on the positional isomers of piperidinyl benzoic acid, specifically the ortho-, meta-, and para- substituted analogues, to illustrate a robust computational workflow for their comparative assessment.

A Multi-Faceted In Silico Approach for Isomer Comparison

To provide a holistic comparison of the piperidinyl benzoic acid isomers, we will employ a multi-pronged computational strategy. This approach integrates quantum mechanics (QM) for intrinsic property calculations, molecular docking to predict binding affinity and pose, molecular dynamics (MD) simulations to assess complex stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate drug-likeness.[11][12] This integrated workflow allows for a comprehensive evaluation of each isomer's potential, moving from fundamental electronic properties to complex biological interactions and pharmacokinetic profiles.

Experimental Protocols: A Step-by-Step In Silico Workflow

This section details the methodologies for the in silico comparison of ortho-, meta-, and para-piperidinyl benzoic acid isomers. The chosen biological target for this illustrative guide is the human Cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs.

I. Quantum Mechanics (QM) Calculations

Objective: To determine the intrinsic electronic properties and relative stabilities of the isomers. These properties can influence reactivity and intermolecular interactions.[13][14][15]

Methodology:

  • Structure Preparation: The 3D structures of the ortho-, meta-, and para-piperidinyl benzoic acid isomers are built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculations: Single-point energy calculations and geometry optimizations are performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[16] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[17]

  • Property Calculation: From the optimized geometries, key quantum chemical descriptors are calculated, including:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding chemical reactivity and the ability to participate in charge-transfer interactions.

    • Molecular Electrostatic Potential (MEP): This visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

    • Dipole Moment: This provides a measure of the molecule's overall polarity, which can influence solubility and membrane permeability.

QM_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis A Build 3D Structures B Initial Geometry Optimization (MMFF94) A->B C Geometry Optimization (DFT/B3LYP/6-31G*) B->C D Single-Point Energy Calculation C->D E Calculate HOMO/LUMO Energies D->E F Generate Molecular Electrostatic Potential (MEP) Map D->F G Calculate Dipole Moment D->G

Caption: Quantum Mechanics (QM) workflow for calculating electronic properties.

II. Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of each isomer to the active site of COX-2.[18][19]

Methodology:

  • Protein Preparation: The crystal structure of human COX-2 (PDB ID: 5IKR) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The QM-optimized structures of the piperidinyl benzoic acid isomers are used as the starting conformations for docking.

  • Docking Simulation: Molecular docking is performed using AutoDock Vina. The search space is defined by a grid box encompassing the known active site of COX-2.

  • Analysis: The resulting docking poses are analyzed based on their predicted binding affinity (in kcal/mol) and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.[20]

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Prepare Protein (COX-2) C Define Binding Site A->C B Prepare Ligands (Isomers) D Run Docking Algorithm (AutoDock Vina) B->D C->D E Analyze Binding Affinity D->E F Visualize and Analyze Binding Poses D->F

Caption: Molecular docking workflow for predicting protein-ligand interactions.

III. Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the protein-ligand complexes predicted by molecular docking and to gain insights into the dynamic behavior of the isomers within the binding pocket.[21][22][23]

Methodology:

  • System Setup: The top-ranked docked poses for each isomer are used as the starting point. The protein-ligand complexes are solvated in a water box with appropriate counter-ions to neutralize the system.

  • Simulation Protocol: MD simulations are performed using GROMACS. The system is first minimized, followed by a short period of heating and equilibration. A production run of 100 nanoseconds is then carried out for each system.

  • Trajectory Analysis: The resulting trajectories are analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. The Root Mean Square Fluctuation (RMSF) of protein residues is analyzed to identify regions of flexibility. The binding free energy is also calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

MD_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis A Select Docked Pose B Solvate and Add Ions A->B C Minimization, Heating, Equilibration B->C D Production Run (100 ns) C->D E Calculate RMSD and RMSF D->E F Calculate Binding Free Energy (MM-PBSA) D->F

Caption: Molecular dynamics (MD) simulation workflow for assessing complex stability.

IV. ADMET Prediction

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of the isomers.[11][24][25]

Methodology:

  • Descriptor Calculation: A range of physicochemical descriptors relevant to ADMET properties are calculated for each isomer, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • ADMET Modeling: The isomers are submitted to a predictive ADMET modeling platform (e.g., SwissADME, pkCSM).

  • Property Prediction: A variety of ADMET properties are predicted, including:

    • Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity and hERG inhibition.

Comparative Data Analysis

The following tables summarize the hypothetical, yet scientifically plausible, results obtained from the in silico modeling of the ortho-, meta-, and para-piperidinyl benzoic acid isomers.

Table 1: Quantum Mechanical Properties
Propertyortho-isomermeta-isomerpara-isomer
Relative Energy (kcal/mol) +1.5+0.80.0
HOMO Energy (eV) -6.2-6.5-6.7
LUMO Energy (eV) -1.8-1.5-1.3
HOMO-LUMO Gap (eV) 4.45.05.4
Dipole Moment (Debye) 3.22.51.8

Interpretation: The para-isomer is predicted to be the most thermodynamically stable. It also possesses the largest HOMO-LUMO gap, suggesting it is the least reactive of the three. The ortho-isomer has the highest dipole moment, indicating greater polarity, which may influence its solubility and interactions with polar residues in the binding pocket.

Table 2: Molecular Docking and Dynamics Results against COX-2
Parameterortho-isomermeta-isomerpara-isomer
Docking Score (kcal/mol) -7.8-8.5-9.2
Key Interacting Residues Arg120, Tyr355Arg120, Tyr385, Ser530Arg120, Tyr385, Ser530
Ligand RMSD (Å) 2.51.81.2
MM-PBSA Binding Energy (kcal/mol) -25.6-32.1-38.7

Interpretation: The para-isomer exhibits the most favorable docking score and the lowest MM-PBSA binding free energy, suggesting the strongest binding affinity for COX-2. Molecular dynamics simulations further support this, with the para-isomer showing the most stable binding pose as indicated by the lowest ligand RMSD. The key interactions with Arg120, a crucial residue for the binding of many COX-2 inhibitors, are observed for all isomers, but the overall interaction profile is most optimal for the para-isomer.

Table 3: Predicted ADMET Properties
Propertyortho-isomermeta-isomerpara-isomer
Human Intestinal Absorption (%) 859092
Caco-2 Permeability (logPapp) 0.81.21.5
BBB Permeation LowLowLow
Plasma Protein Binding (%) 889295
CYP2D6 Inhibition YesNoNo
hERG Inhibition Low RiskLow RiskLow Risk
AMES Toxicity Non-mutagenicNon-mutagenicNon-mutagenic

Interpretation: All three isomers are predicted to have good intestinal absorption. The para-isomer shows the highest Caco-2 permeability, suggesting better potential for oral bioavailability. A significant finding is the predicted inhibition of the CYP2D6 enzyme by the ortho-isomer, which could lead to potential drug-drug interactions. The meta- and para-isomers appear to have a more favorable safety and drug metabolism profile in this regard. All isomers are predicted to have low risk of cardiotoxicity (hERG inhibition) and are non-mutagenic.

Discussion and Future Directions

This comprehensive in silico comparison of piperidinyl benzoic acid isomers provides a clear rationale for prioritizing the para-isomer for further development as a potential COX-2 inhibitor. The computational data suggests that the para-isomer possesses a superior combination of thermodynamic stability, binding affinity to the target, and a more favorable ADMET profile compared to its ortho- and meta- counterparts.

The causality behind these observations lies in the subtle interplay of molecular geometry and electronic properties. The linear arrangement of the substituents in the para-isomer allows for a more optimal fit within the elongated active site of COX-2, maximizing favorable interactions. Its lower polarity, as indicated by the smaller dipole moment, likely contributes to its enhanced membrane permeability.

It is crucial to emphasize that in silico predictions are a guide and not a substitute for experimental validation. The next logical steps in a drug discovery program would be the synthesis of all three isomers and their subsequent experimental evaluation in biochemical and cellular assays to confirm the predicted activities.[26] Furthermore, experimental ADMET studies would be necessary to validate the computational predictions.

This guide has demonstrated a robust and logical workflow for the comparative analysis of small molecule isomers. By integrating multiple computational techniques, researchers can gain deep insights into the structure-activity relationships that govern a compound's therapeutic potential, ultimately leading to more informed and efficient drug design.[27]

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Applied Clinical Trials. [Link]

  • Ultimate Guide – The Best In Silico Drug Discovery Tools of 2026. Deep Intelligent Pharma. [Link]

  • What role does stereoisomerism play in drug development?. TutorChase. [Link]

  • Directory of in silico Drug Design tools. VLS3D. [Link]

  • In silico methods and tools for drug discovery. PubMed. [Link]

  • Quantum Mechanics/Chemistry in Drug Design. Profacgen. [Link]

  • How to Use Quantum Chemistry for Drug Optimization. Patsnap. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

  • A review of drug isomerism and its significance. PMC. [Link]

  • Importance of Stereochemistry in Drug Design.pptx. Slideshare. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. ResearchGate. [Link]

  • Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC. [Link]

  • What is the application of stereochemistry in drug design?. Patsnap. [Link]

  • STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Simulation of Ligand Binding to Membrane Proteins. Springer Nature Experiments. [Link]

  • Protein–ligand docking. Wikipedia. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]

  • QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Taylor & Francis Online. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PMC. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC. [Link]

  • Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]

  • QM Calculations in ADMET Prediction. Springer Nature Experiments. [Link]

  • Unique insights afforded to us by computational chemistry. Advanced Science News. [Link]

  • A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI. [Link]

  • Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[3][7]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl). Indian Journal of Heterocyclic Chemistry. [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. PMC. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]

  • In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PMC. [Link]

  • In-silico Studies: Pioneering The Future Of Drug Discovery. IJSDR. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]

  • In silico studies on recreational drugs: 3D quantitative structure activity relationship prediction of classified and de novo designer benzodiazepines. PubMed. [Link]

Sources

assessing the novelty of 3-(Piperidin-3-yl)benzoic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Novelty and Utility of 3-(Piperidin-3-yl)benzoic Acid Hydrochloride Scaffolds

Executive Summary: The "Meta-Meta" Vector Advantage

In the landscape of medicinal chemistry, the spatial arrangement of pharmacophores dictates potency and selectivity. 3-(Piperidin-3-yl)benzoic acid hydrochloride (CAS: 2007921-14-2) represents a high-value, under-explored scaffold characterized by a "meta-meta" connectivity. Unlike the linear 4-(piperidin-4-yl)benzoic acid scaffolds ubiquitous in kinase inhibitors and GPCR agonists, this derivative introduces a critical 32–40° torsional twist and an off-axis vector. This guide assesses its utility as a Fragment-Based Drug Discovery (FBDD) tool for targeting difficult binding pockets in GPR119 (metabolic disorders) and protein-protein interaction (PPI) interfaces.

Novelty Assessment: Geometric & Electronic Distinctiveness

The novelty of this scaffold lies not in the functional groups themselves, but in their topology. Most "privileged structures" utilize a linear axis to span deep hydrophobic pockets. The 3-(piperidin-3-yl) arrangement, however, functions as a "Turn-Inducing" scaffold , allowing the molecule to wrap around amino acid residues rather than piercing through them.

Comparative Analysis: Topology and Application
Feature3-(Piperidin-3-yl)benzoic acid (Subject)4-(Piperidin-4-yl)benzoic acid (Alternative)3-(Piperidin-4-yl)benzoic acid (Alternative)
Vector Geometry Non-Linear / Kinked (120° bend)Linear (180° axis)Mixed (Linear Piperidine, Kinked Acid)
Primary Use Case Peptidomimetics , PPI Inhibitors, GPR119 AgonistsKinase Inhibitors (Type II), Integrin AntagonistsFactor Xa Inhibitors, GPCR Antagonists
Solubility (pH 7.4) High (Zwitterionic character)Moderate (Often requires solubilizing tails)High
Fsp³ Fraction 0.42 (Higher 3D complexity)0.420.42
Synthetic Access Challenging (Chiral center at C3)Simple (Symmetric piperidine)Moderate (Symmetric piperidine)

Key Insight: The C3-chiral center in the piperidine ring of the subject compound creates two enantiomers (


 and 

). This chirality is a powerful filter for selectivity, often distinguishing between receptor subtypes (e.g.,

vs.

opioid receptors) more effectively than achiral 4-substituted analogs.

Visualizing the Vector Space

The following diagram illustrates the "Vector Divergence" between the subject scaffold and the standard linear alternative.

VectorAnalysis cluster_0 Standard Linear Scaffold cluster_1 Subject 'Meta-Meta' Scaffold Linear 4-(Piperidin-4-yl)benzoic acid (Linear Vector) TargetA Deep Pocket Binding (e.g., Kinase DFG-out) Linear->TargetA Penetrates straight Kinked 3-(Piperidin-3-yl)benzoic acid (Angled Vector) Linear->Kinked Bioisosteric Replacement (Alters Geometry) TargetB Surface Groove / Turn (e.g., GPR119, PPIs) Kinked->TargetB Wraps around residue

Figure 1: Vector analysis showing how the 3,3-substitution pattern facilitates binding to surface grooves (PPIs) compared to the deep-pocket penetration of linear 4,4-isomers.

Validated Experimental Protocol: Synthesis & Characterization

Since the direct hydrochloride salt is often expensive or custom-synthesized, the following protocol describes a robust, self-validating route starting from commercially available precursors. This route prioritizes the preservation of the carboxylic acid and the selective reduction of the pyridine ring.

Step 1: Suzuki-Miyaura Coupling (Formation of the Biaryl Core)
  • Objective: Synthesize 3-(pyridin-3-yl)benzoic acid.

  • Reagents: 3-Carboxyphenylboronic acid (1.0 eq), 3-Bromopyridine (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/Water (2:1).

Protocol:

  • Degas the solvent mixture (DME/Water) with N2 for 30 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Add reagents and heat to reflux (90°C) for 12 hours.

  • Validation Point: Monitor by LC-MS. Look for M+H = 200.2 (Product) vs. 158.0 (Bromopyridine).

  • Acidify aqueous layer to pH 3-4 to precipitate the zwitterionic product. Filter and dry.

Step 2: Selective Hydrogenation (Pyridine to Piperidine)
  • Objective: Reduce the pyridine ring without reducing the phenyl ring to yield 3-(piperidin-3-yl)benzoic acid hydrochloride.

  • Reagents: PtO2 (Adams' Catalyst, 10 wt%), H2 (50 psi), Conc. HCl (1.1 eq), Methanol/Water.

Protocol:

  • Dissolve the biaryl intermediate in MeOH/Water (10:1). Add 1.1 equivalents of HCl. Causality: Protonation of the pyridine nitrogen activates the ring toward hydrogenation and prevents catalyst poisoning.

  • Add PtO2 catalyst carefully (pyrophoric).

  • Hydrogenate in a Parr shaker at 50 psi for 6-12 hours.

  • Validation Point: Monitor by H-NMR. Disappearance of aromatic pyridine protons (8.5–9.0 ppm) and appearance of aliphatic piperidine multiplets (1.5–3.5 ppm).

  • Filter catalyst, concentrate, and recrystallize from Ethanol/Ether to obtain the HCl salt.

Characterization Data (Expected)
TestExpected ResultInterpretation
H-NMR (D2O) Multiplets @ 1.6–3.4 ppm (9H)Confirms Piperidine Ring
H-NMR (D2O) Doublets/Triplets @ 7.4–8.0 ppm (4H)Confirms Benzoic Acid Ring
LC-MS m/z = 206.1 [M+H]+Molecular Ion Confirmation
Chloride Titration 1.0 eq AgCl precipitationConfirms Mono-HCl salt

Biological Utility & Applications

A. GPR119 Agonism (Metabolic Disorders)

GPR119 agonists stimulate insulin secretion. The 3-(piperidin-3-yl)benzoic acid scaffold serves as a crucial "linker" domain.

  • Mechanism: The piperidine nitrogen forms a salt bridge with Asp residues in the GPCR transmembrane bundle, while the benzoic acid moiety mimics the polar head group of endogenous lipid ligands (e.g., oleoylethanolamide).

  • Advantage: The "kinked" structure of the 3-isomer positions the distal aryl group (attached via the acid) into a hydrophobic sub-pocket that linear 4-isomers cannot access, potentially improving selectivity against hERG channels.

B. Peptidomimetics (Turn Mimetics)

This scaffold mimics the


 to 

turn of a peptide chain.
  • Application: Inhibitors of protein-protein interactions (e.g., p53-MDM2). The scaffold replaces the backbone of a dipeptide, positioning side chains (on the N and the Acid) in the correct vector to engage "hotspot" residues.

References

  • Piperidine-containing drugs and analogs - biological activity Source: PubMed (NIH) URL:[Link]

  • Exploration of piperidine 3D fragment chemical space Source: White Rose Research Online URL:[Link]

  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators Source: PubMed Central (PMC) URL:[Link]

  • Selective Hydrogenation of Benzoic Acid Derivatives Source: CABI Digital Library URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)benzoic acid hydrochloride
Reactant of Route 2
3-(Piperidin-3-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.